molecular formula C17H34O2 B073211 15-Methylpalmitic acid CAS No. 1603-03-8

15-Methylpalmitic acid

カタログ番号: B073211
CAS番号: 1603-03-8
分子量: 270.5 g/mol
InChIキー: IIUXHTGBZYEGHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

15-Methylhexadecanoic acid is a saturated, branched-chain fatty acid characterized by a methyl group at the 15th carbon of its 16-carbon backbone. This structural modification distinguishes it from its straight-chain counterpart, palmitic acid, and imparts unique physicochemical properties that are of significant interest in biochemical and biophysical research. Its primary research applications include the study of lipid membrane dynamics, where its branched chain disrupts regular lipid packing, thereby modulating membrane fluidity and permeability. Researchers utilize 15-methylhexadecanoic acid to investigate how branched-chain fatty acids influence the structure and function of lipid rafts, cellular signaling platforms, and the integration of transmembrane proteins.

特性

IUPAC Name

15-methylhexadecanoic acid
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InChI

InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IIUXHTGBZYEGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60166853
Record name Hexadecanoic acid, 15-methyl-
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Molecular Weight

270.5 g/mol
Source PubChem
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CAS No.

1603-03-8
Record name 15-Methylhexadecanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanoic acid, 15-methyl-
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Record name Hexadecanoic acid, 15-methyl-
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Record name 15-Methylhexadecanoic acid
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Record name HEXADECANOIC ACID, 15-METHYL-
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Foundational & Exploratory

15-Methylpalmitic acid discovery and origin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 15-Methylpalmitic Acid: Discovery, Origin, and Biological Significance

This guide provides a comprehensive overview of this compound (iso-heptadecanoic acid), a branched-chain fatty acid with significant biological relevance. Tailored for researchers, scientists, and drug development professionals, this document details its discovery, natural origins, biosynthesis, and analytical methodologies.

Discovery and Origin

This compound, a saturated fatty acid with a methyl group at the 15th carbon, was first isolated from ox fat in 1955 by R. P. Hansen, F. B. Shorland, and N. June Cooke.[1] It is a naturally occurring iso-branched-chain fatty acid found across various biological systems.

Its primary origins include:

  • Bacteria: this compound is a significant component of the cell membranes of many bacterial species, particularly Gram-positive bacteria like Bacillus and Staphylococcus.[2][3][4]

  • Ruminant Fats: It is present in the meat and milk fat of ruminant animals such as cows, sheep, and goats.[5][6] Its presence in these animals is largely due to the microbial population in their rumen.

  • Human Milk: This fatty acid is also found in human breast milk, with varying concentrations between colostrum and mature milk.[7][8][9][10]

Data Presentation: Quantitative Occurrence

The concentration of this compound varies significantly depending on the source and physiological conditions.

Source Organism/FluidSample TypeConcentration/Percentage of Total Fatty AcidsReference
Bacillus subtilisCellular Lipidsiso-C17:0: 7.11%[2]
Staphylococcus aureusCellular Lipidsiso-C17:0 is a major fatty acid.[4]
Bovine MilkMilk Fatiso-C17:0: ~0.40-0.53%[11]
Human MilkColostrumPresent, concentration varies.[8][9][10]
Human MilkMature MilkPresent, concentration varies.[8][9][10]

Biosynthesis of this compound

In bacteria, the biosynthesis of iso-branched-chain fatty acids, including this compound, follows a distinct pathway that diverges from the synthesis of straight-chain fatty acids at the priming step. The elongation of the fatty acid chain is then carried out by the fatty acid synthase II (FASII) system.

The key steps are:

  • Primer Synthesis: The biosynthesis of iso-C17:0 is initiated from isovaleryl-CoA, which is derived from the branched-chain amino acid leucine.[6]

  • Elongation: The isovaleryl-CoA primer is then elongated through successive additions of two-carbon units from malonyl-CoA by the FASII system. This multi-enzyme complex includes key components such as β-ketoacyl-ACP synthase (FabH), which catalyzes the initial condensation step.[6]

Biosynthesis of this compound Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Transamination isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->isovaleryl_CoA Decarboxylation FASII Fatty Acid Synthase II (FASII System) isovaleryl_CoA->FASII Primer malonyl_CoA Malonyl-CoA malonyl_CoA->FASII Elongation Units (x7) C17_iso This compound (iso-C17:0) FASII->C17_iso Elongation Cycles

Biosynthesis of this compound in Bacteria.

Biological Significance and Signaling Pathways

The primary established role of this compound, and branched-chain fatty acids in general, is the modulation of cell membrane fluidity in bacteria. The methyl branch disrupts the tight packing of fatty acid chains, thereby increasing membrane fluidity. This is crucial for bacteria to adapt to different environmental temperatures and stresses.[12]

Specific signaling pathways directly involving this compound are not yet well-elucidated. However, emerging research on branched-chain fatty acids suggests potential roles in cellular signaling:

  • Gene Expression: Some iso-BCFAs have been shown to influence the expression of genes involved in fatty acid synthesis and inflammation, such as FASN and SREBP1.[13]

  • Inflammatory Pathways: There is speculation that iso-BCFAs might modulate inflammatory responses through the MAPK/NFκB signaling pathway.[13]

  • PPARα Activation: Certain branched-chain fatty acids have been identified as activators of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[14]

It is important to note that much of the research on fatty acid signaling has focused on straight-chain saturated and unsaturated fatty acids. Further investigation is required to delineate the specific signaling roles of this compound.

Experimental Protocols: Analysis of this compound in Bacterial Lipids

The quantitative analysis of this compound is typically performed by gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization to its fatty acid methyl ester (FAME).

Detailed Methodology for FAME Analysis of Bacterial Lipids

This protocol outlines the steps for the extraction of total fatty acids from a bacterial culture, their conversion to FAMEs, and subsequent analysis by GC-MS.

  • Cell Harvesting and Lysis:

    • Harvest bacterial cells from a late-stationary phase culture by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

    • Lyse the cells using a method appropriate for the bacterial species (e.g., sonication, bead beating, or chemical lysis).

  • Lipid Extraction (Modified Folch Method):

    • To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly to ensure complete mixing and extraction of lipids into the organic phase.

    • Add a salt solution (e.g., 0.9% NaCl) to facilitate phase separation.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a methylation reagent, such as 1.25 M HCl in methanol or boron trifluoride in methanol.

    • Heat the mixture in a sealed vial (e.g., at 80°C for 1 hour) to facilitate the transesterification of fatty acids to their methyl esters.

    • Cool the reaction mixture and add water and a non-polar solvent (e.g., hexane).

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Gas Chromatograph: Agilent 7890 GC (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: 1 µL of the FAME extract in splitless mode.

    • Oven Temperature Program:

      • Initial temperature of 100°C, hold for 2 minutes.

      • Ramp to 250°C at a rate of 4°C/minute.

      • Hold at 250°C for 5 minutes.

    • Mass Spectrometer: Agilent 5975C MSD (or equivalent).

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Identification: Identify this compound methyl ester based on its retention time and mass spectrum compared to a known standard.

    • Quantification: Use an internal standard (e.g., heptadecanoic acid) for accurate quantification.

Experimental Workflow for FAME Analysis start Bacterial Culture harvest Cell Harvesting & Lysis start->harvest extract Lipid Extraction (Chloroform:Methanol) harvest->extract derivatize Derivatization to FAMEs (Methanolic HCl) extract->derivatize analyze GC-MS Analysis derivatize->analyze end Data Interpretation analyze->end

Workflow for FAME Analysis of Bacterial Lipids.

Conclusion

This compound is a widely distributed branched-chain fatty acid with a primary role in modulating membrane fluidity in bacteria. While its presence in ruminant fats and human milk is well-documented, its specific roles in higher organisms, particularly in cell signaling, are still under investigation. The established analytical methods, primarily GC-MS of FAMEs, provide a robust framework for its quantification and further exploration in various biological matrices. Future research is needed to fully elucidate the potential signaling pathways and therapeutic applications of this intriguing molecule.

References

15-Methylpalmitic Acid: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpalmitic acid, a C17 iso-branched-chain fatty acid, is a fascinating molecule gaining increasing attention within the scientific community. Unlike its straight-chain counterpart, palmitic acid, the methyl branch in this compound imparts unique physicochemical properties that influence its biological roles. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its analysis, and insights into its potential biological significance.

Natural Sources and Abundance of this compound

This compound is found across various biological systems, from microorganisms to mammals. Its presence is particularly notable in bacteria, ruminant fats, and human milk. The abundance of this fatty acid can vary significantly depending on the species, tissue, and physiological state.

Bacterial Sources

Bacteria, particularly those of the Bacillus genus, are prominent producers of branched-chain fatty acids, including this compound. These fatty acids are integral components of their cell membranes, playing a crucial role in maintaining membrane fluidity. In a study on Bacillus subtilis ONU551, this compound (iso-C17:0) was found to be a significant component of the cellular fatty acid profile[1].

Ruminant Fats and Dairy Products

Ruminant animals, such as cows, sheep, and goats, are another significant source of this compound. It is synthesized by the microbial population in the rumen and subsequently incorporated into the animal's tissues and milk fat. As a result, dairy products and ruminant meats contain detectable levels of this branched-chain fatty acid. The concentration of odd-chain and branched-chain fatty acids in ruminant fat is of particular interest as they are considered potential biomarkers for dairy fat intake[2][3][4]. The concentration of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), which includes the iso-form this compound, in cow's milk is approximately 1.2% and 0.54% of total fatty acids, respectively[2].

Human Milk

This compound is also a natural component of human breast milk. The fatty acid composition of human milk is dynamic and changes during the course of lactation, with differences observed between colostrum and mature milk[5][6][7]. While the overall percentage of saturated fatty acids is lower in colostrum compared to mature milk, the profile of specific fatty acids, including branched-chain variants, evolves to meet the nutritional needs of the developing infant[5].

Quantitative Data Summary

The following table summarizes the reported abundance of this compound in various natural sources.

Natural SourceSample TypeAbundance (% of Total Fatty Acids)Analytical MethodReference
Bacillus subtilis ONU551Cellular Fatty Acids7.11 ± 0.38 (as iso-C17:0)GC-MS[1]
Ruminant Fat (general)Milk Fat~0.54 (as C17:0)GC[2]

Note: Data for ruminant fat represents the total for C17:0, of which this compound is a major iso-form. Further research is needed to delineate the precise percentage of the 15-methyl isomer in various ruminant products.

Experimental Protocols

Accurate identification and quantification of this compound require robust analytical methodologies. Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for fatty acid analysis. The following sections detail the key steps involved in the analysis of this compound from bacterial and dairy samples.

Lipid Extraction and Derivatization Workflow

The general workflow for preparing samples for GC-MS analysis involves lipid extraction followed by derivatization to fatty acid methyl esters (FAMEs). This process increases the volatility of the fatty acids, making them amenable to gas chromatography.

Experimental_Workflow General Workflow for this compound Analysis cluster_sample Sample cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Bacterial Culture or Dairy Product Extraction Solvent Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Homogenization Derivatization Transesterification to FAMEs (e.g., with BF3-Methanol or HCl-Methanol) Extraction->Derivatization Isolated Lipids GCMS GC-MS Analysis Derivatization->GCMS FAMEs in Solvent Data Data Processing and Quantification GCMS->Data Chromatogram and Mass Spectra

Caption: General workflow for the analysis of this compound.

Detailed Methodology for Bacterial Fatty Acid Analysis

This protocol is adapted from methodologies used for the analysis of fatty acids in bacteria[8].

1. Sample Preparation (Cell Harvesting):

  • Grow bacterial cultures (e.g., Bacillus subtilis) to the desired growth phase.

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and repeat the centrifugation.

  • Lyophilize the cell pellet to obtain a dry cell mass.

2. Lipid Extraction and Saponification:

  • To the dried cell pellet, add a saponification reagent (e.g., 1.0 mL of 15% w/v NaOH in 50% methanol).

  • Vortex the mixture and heat at 100°C for 30 minutes in a sealed tube.

3. Methylation:

  • Cool the tubes and add a methylation reagent (e.g., 2.0 mL of 6N HCl in methanol).

  • Vortex and heat at 80°C for 10 minutes.

4. FAMEs Extraction:

  • Cool the tubes and add an extraction solvent (e.g., 1.25 mL of hexane:methyl tert-butyl ether, 1:1 v/v).

  • Mix thoroughly by gentle inversion for 10 minutes.

  • Centrifuge to separate the phases and transfer the upper organic phase containing the FAMEs to a clean vial.

5. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890 or similar.

  • Column: A polar capillary column suitable for FAMEs analysis (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 min.

  • Injector Temperature: 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Identification: Based on retention time and comparison of mass spectra with known standards and libraries (e.g., NIST).

Detailed Methodology for Dairy Product Fatty Acid Analysis

This protocol is a general guide based on established methods for analyzing fatty acids in milk and dairy products[9][10].

1. Sample Preparation:

  • For liquid milk, use a known volume directly.

  • For solid or semi-solid dairy products (e.g., cheese, butter), accurately weigh a homogenized sample.

  • For milk powder, reconstitute in water or use the powder directly after thorough mixing[11].

2. Lipid Extraction:

  • Perform a lipid extraction using a modified Folch method:

    • To the sample, add a 2:1 (v/v) mixture of chloroform:methanol and homogenize.

    • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

    • Centrifuge and collect the lower chloroform layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

3. Transesterification:

  • To the extracted lipid residue, add a transesterification reagent (e.g., 2% H₂SO₄ in methanol or 0.5 M KOH in methanol).

  • Heat the mixture (e.g., 70°C for 1 hour for acidic catalysis or 50°C for 15 minutes for basic catalysis) in a sealed tube.

  • After cooling, add water and extract the FAMEs with hexane.

  • Wash the hexane layer with water to remove any residual catalyst.

4. GC-MS Parameters:

  • The GC-MS parameters can be similar to those described for bacterial analysis, with potential adjustments to the oven temperature program to optimize the separation of the more complex fatty acid profile found in dairy fat. A highly polar column (e.g., SP-2560, 100 m) is often recommended for resolving the various isomers present in milk fat.

Biological Significance and Potential Signaling Pathways

Branched-chain fatty acids like this compound play a crucial role in modulating the biophysical properties of cell membranes. The methyl branch disrupts the tight packing of fatty acyl chains, thereby increasing membrane fluidity[12]. This is particularly important for organisms that need to adapt to changes in temperature and other environmental stressors.

While the specific signaling pathways involving this compound are still under investigation, there is growing evidence that fatty acids, in general, can act as signaling molecules. Palmitic acid has been shown to influence various signaling pathways, including those involving Protein Kinase C (PKC)[13][14]. It is plausible that this compound, due to its structural similarity, could also modulate these or other signaling cascades.

In the context of bacteria, fatty acids have been implicated in quorum sensing, a cell-to-cell communication mechanism that regulates various physiological processes, including virulence factor production and biofilm formation[15][16][17]. It is an active area of research to determine if specific branched-chain fatty acids, such as this compound, have a direct role in bacterial communication.

Potential Signaling Cascade Involving Fatty Acids

The following diagram illustrates a hypothetical signaling pathway where a fatty acid, potentially including this compound, could influence cellular processes through the activation of Protein Kinase C.

Signaling_Pathway Hypothetical Signaling Pathway Involving Fatty Acids FA This compound (or other fatty acid) Membrane Cell Membrane FA->Membrane Incorporation or Interaction PKC_inactive Inactive PKC Membrane->PKC_inactive Alters membrane properties PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Signaling (e.g., gene expression, enzyme activation) PKC_active->Downstream Response Cellular Response Downstream->Response

Caption: Hypothetical signaling cascade initiated by a fatty acid.

Conclusion

This compound is a naturally occurring branched-chain fatty acid with a widespread distribution in the biological world. Its presence in bacteria, ruminant products, and human milk highlights its fundamental roles in membrane biology and nutrition. The detailed analytical protocols provided in this guide offer a robust framework for researchers to accurately identify and quantify this molecule in various matrices. Further investigation into the specific signaling pathways modulated by this compound will undoubtedly unveil new insights into its physiological and pathological significance, potentially opening new avenues for therapeutic intervention and drug development.

References

An In-depth Technical Guide to the Biosynthesis of 15-Methylpalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 15-Methylpalmitic acid, an anteiso-branched-chain fatty acid. The document details the enzymatic steps, relevant quantitative data, and experimental protocols for its analysis, designed for professionals in research and drug development.

Introduction to this compound Biosynthesis

This compound, also known as isopentadecanoic acid, is a saturated fatty acid with a methyl branch at the antepenultimate carbon atom. Its biosynthesis is a fascinating process that diverges from the straight-chain fatty acid synthesis pathway by utilizing a unique primer derived from amino acid catabolism. This pathway is particularly prominent in certain bacteria, but has also been observed in other organisms. Understanding this pathway is crucial for fields ranging from microbial physiology to the development of novel therapeutics targeting fatty acid metabolism.

The biosynthesis of this compound can be broadly divided into two main stages:

  • Initiation: The process begins with the catabolism of the branched-chain amino acid L-isoleucine, which provides the starter unit, 2-methylbutyryl-CoA.

  • Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units derived from malonyl-CoA.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process. It begins with the conversion of L-isoleucine to the primer molecule, 2-methylbutyryl-CoA, which then enters the fatty acid synthesis cycle for elongation.

Initiation Phase: Isoleucine Catabolism

The initial phase involves the conversion of L-isoleucine into 2-methylbutyryl-CoA. This is a critical step as it provides the characteristic branched-chain starter unit for anteiso-fatty acid synthesis. The key enzymatic reactions are:

  • Transamination: L-isoleucine is first transaminated to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then oxidatively decarboxylated to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid (S)-3-Methyl-2-oxopentanoate Isoleucine->Keto_acid Branched-chain amino acid aminotransferase (BCAT) Acyl_CoA (S)-2-Methylbutanoyl-CoA Keto_acid->Acyl_CoA Branched-chain α-keto acid dehydrogenase (BCKD) complex Fatty_Acid_Elongation cluster_0 Elongation Cycle (repeated 6 times) Primer 2-Methylbutyryl-CoA (Primer) Condensation Condensation (β-ketoacyl-ACP synthase) Primer->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Reduction1 Reduction (β-ketoacyl-ACP reductase) Condensation->Reduction1 NADPH Dehydration Dehydration (β-hydroxyacyl-ACP dehydratase) Reduction1->Dehydration Reduction2 Reduction (enoyl-ACP reductase) Dehydration->Reduction2 NADPH Elongated_Acyl Elongated Acyl-ACP Reduction2->Elongated_Acyl Elongated_Acyl->Condensation Next cycle Final_Product This compound Elongated_Acyl->Final_Product Thioesterase Experimental_Workflow Sample Biological Sample + Internal Standard Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Transesterification Transesterification to FAMEs (BF3-Methanol) Extraction->Transesterification GC_MS GC-MS Analysis Transesterification->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

An In-Depth Technical Guide to 15-Methylpalmitic Acid: Nomenclature, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylpalmitic acid, a branched-chain fatty acid, is a subject of growing interest in various scientific disciplines, from microbiology to human health. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and known biological roles. It includes a detailed summary of its synonyms and systematic naming conventions, a compilation of its quantitative physical and chemical data, and an exploration of its involvement in cellular processes. This document also outlines experimental protocols for the analysis of fatty acids and discusses the biosynthesis of branched-chain fatty acids, providing essential information for researchers and professionals in drug development and life sciences.

Nomenclature and Synonyms

This compound is recognized by several names across different nomenclature systems. A clear understanding of these synonyms is crucial for effective literature research and communication.

  • Systematic IUPAC Name: 15-Methylhexadecanoic acid[1][2]

  • Common Synonyms:

    • Isopentadecanoic acid

    • Isoheptadecanoic acid[1][2]

    • Isomargaric acid[1]

    • Subtiloheptadecanoic acid[2]

  • Lipid Numbers: i-C17:0[1]

  • CAS Number: 1603-03-8[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

PropertyValueSource
Molecular Formula C₁₇H₃₄O₂[1]
Molecular Weight 270.45 g/mol [3]
Physical Form Solid powder[3]
Melting Point 59.5 - 60 °C[4]
Boiling Point 358.05 °C (estimated)[4]
Solubility Soluble in chloroform, ethanol, and ether.[5]
Purity (typical) ≥98% (capillary GC)[3]
Kovats Retention Index Standard polar: 2980[1]

Experimental Protocols

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The standard method for the analysis of this compound, like other fatty acids, involves its conversion to a more volatile fatty acid methyl ester (FAME) prior to GC-MS analysis. This derivatization improves chromatographic separation and detection.

3.1.1. Transesterification to Fatty Acid Methyl Ester (FAME)

  • Principle: The carboxylic acid group of the fatty acid is esterified with methanol, typically using a basic or acidic catalyst.

  • Base-Catalyzed Method (Methanolic Potassium Hydroxide):

    • Weigh approximately 0.1 g of the lipid sample into a screw-top test tube.

    • Add 2 mL of heptane and shake to dissolve the sample.

    • Add 0.2 mL of a 2 M methanolic potassium hydroxide solution.

    • Cap the tube tightly and shake vigorously for 30 seconds.

    • Allow the layers to separate. The upper heptane layer containing the FAMEs is collected for GC-MS analysis.[6]

  • Acid-Catalyzed Method (Methanolic Hydrogen Chloride):

    • Dissolve the lipid sample in a 5% solution of anhydrous hydrogen chloride in methanol.

    • Reflux the solution for approximately two hours or maintain at 50°C overnight.

    • After cooling, add water and extract the FAMEs with a nonpolar solvent such as hexane or diethyl ether.

    • Wash the organic layer with a dilute potassium bicarbonate solution to neutralize excess acid.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to recover the FAMEs.[7]

3.1.2. GC-MS Analysis Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of FAMEs.

experimental_workflow sample Lipid Sample transesterification Transesterification (e.g., with Methanolic KOH) sample->transesterification fames Fatty Acid Methyl Esters (FAMEs) in Heptane transesterification->fames injection GC Injection fames->injection separation Capillary Column Separation injection->separation detection Mass Spectrometry Detection separation->detection analysis Data Analysis detection->analysis

GC-MS Analysis Workflow for Fatty Acids.

Biological Significance and Signaling Pathways

Branched-chain fatty acids (BCFAs) like this compound are integral components of bacterial cell membranes, where they play a crucial role in regulating membrane fluidity.[8] They are also found in various human tissues and fluids, including adipose tissue and breast milk, suggesting important physiological roles.[1] While specific signaling pathways for this compound are still under active investigation, the broader class of fatty acids is known to act as signaling molecules, primarily through interaction with nuclear receptors and G-protein coupled receptors (GPCRs).

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of iso-branched-chain fatty acids, such as this compound, typically utilizes isobutyryl-CoA as a primer. This contrasts with the synthesis of straight-chain fatty acids, which starts with acetyl-CoA. The elongation of the fatty acid chain then proceeds through the fatty acid synthase (FAS) complex.

biosynthesis_pathway isobutyryl_coa Isobutyryl-CoA fas Fatty Acid Synthase (FAS) Complex isobutyryl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas elongation Chain Elongation (addition of 2-carbon units) fas->elongation iso_c17_0 This compound (iso-C17:0) elongation->iso_c17_0 ppar_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fa Fatty Acid (e.g., this compound) ppar PPAR fa->ppar Binds complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE complex->ppre Binds to gene Target Gene ppre->gene Regulates transcription Transcription gene->transcription

References

The Pivotal Role of 15-Methylpalmitic Acid in Bacterial Physiology and Adaptation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylpalmitic acid (iso-C17:0), a branched-chain fatty acid (BCFA), is a crucial component of the cell membrane in many bacterial species, profoundly influencing their survival and interaction with the environment. This technical guide provides an in-depth exploration of the biological roles of this compound, with a focus on its synthesis, its impact on membrane dynamics, and its implications for bacterial adaptation and potential as a target for novel antimicrobial strategies. We delve into the intricate regulatory networks governing its production and present detailed experimental protocols for its analysis, offering a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

Bacterial adaptation to diverse and often harsh environments is a testament to their remarkable physiological plasticity. A key element in this adaptability lies in the dynamic nature of their cell membranes. The composition of membrane phospholipids, particularly the fatty acid acyl chains, plays a critical role in maintaining membrane fluidity and integrity, which are essential for cellular processes ranging from nutrient transport to signal transduction. Branched-chain fatty acids (BCFAs) are major constituents of the membranes of many bacteria, especially Gram-positive organisms, and among them, this compound (iso-C17:0) is of significant interest.[1][2]

This guide will illuminate the multifaceted role of this compound, providing a technical overview of its biosynthesis, its influence on the biophysical properties of the bacterial membrane, and its contribution to stress tolerance and pathogenesis. Furthermore, we will explore the potential of the BCFA synthesis pathway as a target for the development of novel antimicrobial agents.

Biosynthesis of this compound

The synthesis of this compound is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), specifically leucine.[3][4] The biosynthetic pathway, a variant of the type II fatty acid synthesis (FASII) system, utilizes precursors derived from BCAA degradation to initiate the elongation of the fatty acid chain.

The key steps in the biosynthesis of iso-C17:0 are as follows:

  • Precursor Generation: The synthesis is initiated from isovaleryl-CoA, which is derived from the degradation of leucine. This initial step is catalyzed by the branched-chain α-keto acid dehydrogenase (Bkd) complex.[5][6]

  • Initiation of Fatty Acid Synthesis: Isovaleryl-CoA serves as a primer for the fatty acid synthesis pathway. The β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation reaction with malonyl-ACP.[7]

  • Elongation Cycles: A series of elongation cycles, each adding two carbon units from malonyl-ACP, is carried out by the enzymes of the FASII pathway (FabG, FabZ, and FabI/FabK).

  • Termination: The elongation process terminates after seven cycles, resulting in the formation of 15-methylpalmitoyl-ACP, which is then incorporated into membrane phospholipids.

Regulatory Mechanisms

The biosynthesis of this compound and other BCFAs is tightly regulated to ensure membrane homeostasis. In Bacillus subtilis, a model organism for studying BCFA synthesis, several key regulatory proteins have been identified:

  • BkdR: This transcriptional activator controls the expression of the bkd operon, which encodes the enzymes of the branched-chain α-keto acid dehydrogenase complex. The presence of isoleucine or valine induces the expression of this operon.[3][8][9]

  • CodY: This global transcriptional regulator, responsive to intracellular pools of BCAAs and GTP, represses the bkd operon.[10][11]

  • FapR: This global repressor of fatty acid synthesis genes is regulated by the levels of malonyl-CoA, linking fatty acid synthesis to the overall metabolic state of the cell.

BCFA_Biosynthesis_Regulation cluster_precursor Precursor Synthesis cluster_fasii FASII Elongation cluster_regulation Regulation Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Isovaleryl-CoA Isovaleryl-CoA Malonyl-ACP Malonyl-ACP Acyl-ACP (C5) Acyl-ACP (C5) Acyl-ACP (C7-C15) Acyl-ACP (C7-C15) 15-Methylpalmitoyl-ACP 15-Methylpalmitoyl-ACP Membrane Phospholipids Membrane Phospholipids 15-Methylpalmitoyl-ACP->Membrane Phospholipids BkdR BkdR CodY CodY BCAAs BCAAs

Caption: Biosynthesis and regulation of this compound.

Role in Modulating Membrane Properties

The incorporation of this compound and other BCFAs has a profound impact on the biophysical properties of the bacterial membrane. The methyl branch in the acyl chain disrupts the tight packing of the phospholipid tails, thereby increasing membrane fluidity.[1] This is particularly crucial for bacteria that experience fluctuations in environmental temperature.

Quantitative Data on Fatty Acid Composition

The relative abundance of this compound in bacterial membranes varies depending on the species and environmental conditions. In Bacillus subtilis, for instance, the ratio of iso- to anteiso-branched fatty acids is modulated in response to temperature changes to maintain optimal membrane fluidity.[3]

Bacterial SpeciesGrowth Temperature (°C)iso-C15:0 (%)anteiso-C15:0 (%)iso-C16:0 (%)iso-C17:0 (%) anteiso-C17:0 (%)Reference
Bacillus subtilis3725.146.24.312.3 12.1[3]
Bacillus subtilis2010.860.11.95.2 22.0[3]
Bacillus cereus3028.513.45.110.2 3.5[1]
Bacillus cereus1015.225.82.34.9 10.1[1]

Table 1: Relative abundance of major branched-chain fatty acids in Bacillus species at different growth temperatures.

Role in Bacterial Adaptation and Stress Response

The ability to remodel membrane lipid composition is a key strategy for bacterial survival under stressful conditions. The modulation of this compound content is a critical aspect of this adaptive response.

  • Cold Adaptation: At low temperatures, bacteria increase the proportion of anteiso-BCFAs and unsaturated fatty acids to counteract the decrease in membrane fluidity. While anteiso-forms have a more pronounced fluidizing effect, the adjustment of iso-BCFAs like this compound is also part of the long-term adaptation strategy.[8]

  • pH Stress: Changes in external pH can also trigger alterations in the membrane fatty acid profile. In some bacteria, adaptation to acidic or alkaline environments involves adjusting the ratio of different BCFAs, including iso-C17:0, to maintain membrane integrity and function.

  • Antibiotic Resistance: The fluidity of the bacterial membrane can influence its susceptibility to certain antibiotics, particularly those that target the cell membrane or require transport across it. While a direct quantitative link between the percentage of this compound and the minimum inhibitory concentration (MIC) of specific antibiotics is an area of ongoing research, it is established that alterations in membrane fluidity due to changes in BCFA composition can contribute to antibiotic resistance.[1][12] A more fluid membrane may hinder the action of membrane-disrupting peptides, while a more rigid membrane might affect the function of membrane-associated efflux pumps.

Experimental_Workflow Bacterial Culture Bacterial Culture Fatty Acid Extraction and Methylation Fatty Acid Extraction and Methylation Bacterial Culture->Fatty Acid Extraction and Methylation Lipid Extraction Lipid Extraction Bacterial Culture->Lipid Extraction Membrane Fluidity Measurement Membrane Fluidity Measurement Bacterial Culture->Membrane Fluidity Measurement GC-MS Analysis GC-MS Analysis Fatty Acid Extraction and Methylation->GC-MS Analysis Data Analysis and Interpretation Data Analysis and Interpretation GC-MS Analysis->Data Analysis and Interpretation LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis LC-MS/MS Analysis->Data Analysis and Interpretation Fluorescence Anisotropy Fluorescence Anisotropy Membrane Fluidity Measurement->Fluorescence Anisotropy Fluorescence Anisotropy->Data Analysis and Interpretation

Caption: Experimental workflow for analyzing bacterial fatty acids and membrane fluidity.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and derivatization of total fatty acids from bacterial cells for analysis by GC-MS.

Materials:

  • Bacterial cell pellet

  • Methanol, Chloroform, 0.9% NaCl solution (ice-cold)

  • 1.25 M HCl in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Cell Harvesting and Lysis: Harvest bacterial cells by centrifugation and wash with ice-cold 0.9% NaCl. Resuspend the pellet in methanol.

  • Lipid Extraction (Bligh-Dyer Method): Add chloroform and water to the methanol suspension to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water). Vortex vigorously and centrifuge to separate the phases. Collect the lower chloroform phase containing the lipids. Repeat the extraction on the upper aqueous phase.

  • Fatty Acid Methyl Ester (FAME) Preparation: Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen. Add 1.25 M HCl in methanol and the internal standard. Heat at 85°C for 1 hour.

  • FAME Extraction: After cooling, add hexane and saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Dry the hexane extract over anhydrous sodium sulfate and inject it into the GC-MS system. Identify and quantify FAMEs by comparing their retention times and mass spectra with those of known standards.

Measurement of Bacterial Membrane Fluidity by Fluorescence Anisotropy

This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure membrane fluidity.

Materials:

  • Bacterial cell suspension

  • Phosphate-buffered saline (PBS)

  • DPH stock solution (2 mM in tetrahydrofuran)

  • Fluorometer with polarization filters

Procedure:

  • Cell Preparation: Wash bacterial cells with PBS and resuspend to a specific optical density (e.g., OD600 of 0.5).

  • Probe Labeling: Add DPH stock solution to the cell suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 30 minutes to allow the probe to incorporate into the cell membranes.

  • Fluorescence Anisotropy Measurement: Measure the fluorescence intensity of the DPH-labeled cells using a fluorometer with excitation at 360 nm and emission at 430 nm. Record the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light.

  • Calculation of Anisotropy (r): Calculate the fluorescence anisotropy using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument. A lower anisotropy value indicates higher membrane fluidity.

Implications for Drug Development

The essentiality of the BCFA biosynthesis pathway in many pathogenic bacteria, coupled with its absence in humans, makes it an attractive target for the development of novel antibacterial drugs. Inhibitors targeting key enzymes in this pathway, such as FabH or the Bkd complex, could disrupt membrane integrity and function, leading to bacterial cell death.

Furthermore, understanding how bacteria modulate their membrane composition, including the levels of this compound, in response to antibiotic stress can inform the development of strategies to overcome antibiotic resistance. For example, compounds that interfere with the adaptive changes in membrane fluidity could potentiate the activity of existing antibiotics.

Conclusion

This compound is a vital component of the bacterial cell membrane, playing a critical role in maintaining membrane fluidity and enabling adaptation to environmental stresses. Its biosynthesis is intricately linked with branched-chain amino acid metabolism and is subject to complex regulatory networks. The ability of bacteria to modulate the levels of this and other branched-chain fatty acids is fundamental to their survival and pathogenesis. A thorough understanding of the biological role of this compound not only provides insights into bacterial physiology but also opens new avenues for the development of innovative antimicrobial therapies. Further research focusing on the specific interplay between this compound content and antibiotic susceptibility will be crucial in realizing the full therapeutic potential of targeting this key bacterial fatty acid.

References

The Pivotal Role of 15-Methylpalmitic Acid in Cell Membrane Dynamics and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpalmitic acid (15-MPA), a C17 iso-branched-chain fatty acid (BCFA), is an integral component of cell membranes, particularly in bacteria, and is also found in various dietary sources such as dairy and fermented foods. Unlike its straight-chain counterpart, palmitic acid, the methyl branch in 15-MPA introduces a structural perturbation that significantly alters its biophysical properties and, consequently, its functional role within the lipid bilayer. This technical guide provides an in-depth exploration of the function of 15-MPA in cell membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. Understanding the nuanced effects of 15-MPA on membrane architecture and cellular communication is crucial for researchers in membrane biophysics, microbiology, and drug development, as it offers insights into mechanisms of environmental adaptation and potential therapeutic targets.

Modulation of Cell Membrane Fluidity and Structure by this compound

The defining characteristic of 15-MPA in cell membranes is its ability to modulate membrane fluidity. The methyl group near the end of the acyl chain disrupts the tight packing of fatty acid tails, thereby increasing the fluidity of the membrane. This is particularly critical for organisms that experience temperature fluctuations, as it allows them to maintain membrane function at lower temperatures.

Quantitative Effects on Membrane Properties

The incorporation of 15-MPA and other BCFAs into phospholipid bilayers has quantifiable effects on their physical properties, most notably the phase transition temperature (Tm), which is the temperature at which the membrane transitions from a gel-like to a fluid-like state.

Fatty Acid in PhospholipidPhase Transition Temperature (Tm)Effect on Membrane FluidityReference
Di-palmitoylphosphatidylcholine (DPPC) (16:0)41 °CBaseline (lower fluidity)[1]
Di-oleoylphosphatidylcholine (DOPC) (18:1)-18 °CIncreased fluidity[1]
Phosphatidylcholine with iso-C16:0 (15-MPA)22 °CIncreased fluidity compared to straight-chain saturated[2]
Phosphatidylcholine with anteiso-C15:0-16.5 °CSignificantly increased fluidity[2]

Table 1: Comparison of Phase Transition Temperatures of Phospholipids Containing Different Fatty Acids.

As shown in Table 1, phospholipids containing the iso-branched 15-MPA exhibit a significantly lower phase transition temperature compared to their straight-chain saturated counterpart (DPPC), indicating a more fluid membrane at physiological temperatures. While the anteiso isomer has an even more pronounced fluidizing effect, 15-MPA plays a crucial role in maintaining membrane fluidity, especially in bacteria that need to adapt to cold environments.

The workflow for investigating the impact of 15-MPA on membrane fluidity typically involves the preparation of model membranes (liposomes) and subsequent biophysical analysis.

Experimental_Workflow_Membrane_Fluidity cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis Lipid_Mixing 1. Lipid Mixing (e.g., POPC + 15-MPA in Chloroform) Solvent_Evaporation 2. Solvent Evaporation (Nitrogen Stream) Lipid_Mixing->Solvent_Evaporation Hydration 3. Hydration (Aqueous Buffer) Solvent_Evaporation->Hydration Extrusion 4. Extrusion (Uniform Vesicle Size) Hydration->Extrusion DSC Differential Scanning Calorimetry (DSC) (Measure Tm) Extrusion->DSC Analyze thermal properties Fluorescence Fluorescence Anisotropy (with DPH probe) (Measure Fluidity) Extrusion->Fluorescence Analyze fluidity Data_Interpretation Data Interpretation (Effect of 15-MPA on Membrane Properties) DSC->Data_Interpretation Quantitative Data Fluorescence->Data_Interpretation Quantitative Data PPARa_Signaling BCFA 15-MPA / BCFA PPARa PPARα BCFA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Induces Transcription Metabolic_Effects Increased Fatty Acid Oxidation Target_Genes->Metabolic_Effects Leads to MAPK_NFkB_Signaling BCFA 15-MPA / BCFA Membrane Cell Membrane BCFA->Membrane Incorporates into Receptor Membrane Receptor Membrane->Receptor Alters fluidity & receptor activity MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Cascade Activates NFkB_Complex IκB-NF-κB Complex MAPK_Cascade->NFkB_Complex Phosphorylates IKK, leading to IκB degradation NFkB NF-κB NFkB_Complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes Activates Transcription Inflammatory_Response Modulated Inflammatory Response Inflammatory_Genes->Inflammatory_Response Results in

References

15-Methylpalmitic Acid as a Biomarker in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 15-Methylpalmitic acid, a C17 anteiso-branched-chain fatty acid (BCFA), is emerging as a significant biomarker in the study of metabolic health. Unlike its straight-chain counterparts, which are often associated with adverse metabolic outcomes, this compound and other BCFAs are primarily of microbial and dairy origin and appear to play a distinct role in metabolic regulation. This guide provides a comprehensive technical overview of this compound, including its biosynthesis, its association with metabolic diseases, detailed experimental protocols for its quantification, and its influence on key signaling pathways. The information is intended for researchers, scientists, and drug development professionals investigating novel biomarkers and therapeutic targets in metabolic disease.

Introduction to this compound

Chemical Structure and Properties

This compound (also known as 15-methylhexadecanoic acid) is a saturated fatty acid with a methyl group located on the antepenultimate (n-2) carbon, classifying it as an anteiso fatty acid. This branching structure imparts unique physical properties, such as a lower melting point compared to its straight-chain analog, which influences the fluidity of cell membranes.

  • Chemical Formula: C17H34O2[1]

  • Molecular Weight: 270.457 g/mol [1]

  • Structure: The methyl branch at the anteiso position results from its biosynthesis using isoleucine as a primer.

Biological Sources and Significance

This compound is not synthesized endogenously in humans. Its presence in the body is primarily attributed to two sources:

  • Dietary Intake: It is found in dairy products, ruminant meats, and certain fermented foods.[1][2]

  • Gut Microbiota: Bacteria within the gastrointestinal tract are significant producers of various BCFAs, including the anteiso series.[3]

Biologically, it is a constituent of bacterial cell membranes, where it helps maintain fluidity.[3] It has also been identified in human breast milk, suggesting a potential role in infant development.[1]

This compound as a Metabolic Biomarker

Recent metabolomic studies have highlighted an association between circulating levels of BCFAs and metabolic health. While data specifically isolating this compound is still emerging and often grouped with other odd-chain or branched-chain fatty acids, the available evidence suggests a potentially protective role. Lowered concentrations of BCFAs have been noted in obese patients, and an inverse correlation has been found between serum BCFA levels and both triglyceride levels and C-reactive protein (CRP), an inflammatory marker.

It is critical to distinguish anteiso-17:0 (this compound) from the straight-chain odd-chain fatty acid heptadecanoic acid (17:0), which is also a biomarker for dairy fat intake. Their distinct structures likely confer different biological activities.

Key Signaling Pathways and Metabolic Roles

Biosynthesis of Anteiso-Branched-Chain Fatty Acids

The synthesis of this compound and other anteiso-BCFAs occurs primarily in bacteria via the fatty acid synthase II (FASII) system. The process begins with a primer derived from the branched-chain amino acid L-isoleucine. This primer, 2-methylbutyryl-CoA, is then elongated by the sequential addition of two-carbon units from malonyl-CoA.[4]

cluster_0 Primer Synthesis cluster_1 Fatty Acid Elongation (FASII Cycle) Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid BCAT Primer 2-methylbutyryl-CoA (Primer) KetoAcid->Primer BCKDH Condensation Condensation (FabH/FabF) Primer->Condensation MalonylACP Malonyl-CoA -> Malonyl-ACP MalonylACP->Condensation Reduction1 1st Reduction (NADPH) (FabG) Condensation->Reduction1 Dehydration Dehydration (FabZ) Reduction1->Dehydration Reduction2 2nd Reduction (NADH) (FabI) Dehydration->Reduction2 Elongated Elongated Acyl-ACP (C7, C9, C11...) Reduction2->Elongated Elongated->Condensation n Cycles FinalProduct This compound (anteiso-C17:0) Elongated->FinalProduct caption Biosynthesis of this compound.

Biosynthesis of this compound.
Modulation of Fatty Acid Synthesis and Inflammation

Studies on hepatocytes suggest that iso- and anteiso-BCFAs may have opposing effects on the expression of genes related to de novo lipogenesis and inflammation. While the straight-chain palmitic acid is known to promote the expression of Fatty Acid Synthase (FASN) via Sterol Regulatory Element-Binding Protein 1 (SREBP-1), some BCFAs may attenuate this pathway, potentially contributing to improved lipid profiles.

cluster_0 Upstream Regulators cluster_1 Transcription Factors cluster_2 Target Genes & Cellular Response Insulin Insulin SREBP1 SREBP-1 Insulin->SREBP1 Activates BCFA Branched-Chain Fatty Acids (e.g., 15-MPA) BCFA->SREBP1 May Inhibit CRP CRP / IL-6 BCFA->CRP May Inhibit FASN FASN SREBP1->FASN Upregulates SREBP1->CRP Upregulates Lipogenesis De Novo Lipogenesis FASN->Lipogenesis Inflammation Inflammation CRP->Inflammation caption Potential Modulation of SREBP-1 Pathway by BCFAs.

Potential Modulation of SREBP-1 Pathway by BCFAs.

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices like plasma, serum, or tissue is typically achieved using gas chromatography-mass spectrometry (GC-MS). This requires lipid extraction, saponification to release esterified fatty acids, and derivatization to volatile fatty acid methyl esters (FAMEs).

Overview of Analytical Workflow

The general workflow involves sample preparation, addition of an internal standard (often a non-endogenous odd-chain fatty acid like C13:0 or a deuterated standard), lipid extraction, derivatization, and finally, instrumental analysis.

A 1. Sample Collection (Plasma, Serum, Tissue) B 2. Add Internal Standard (e.g., C13:0 or d3-C16:0) A->B C 3. Lipid Extraction (e.g., Folch or Matyash method) B->C D 4. Saponification (Optional) (Release of esterified FAs with KOH) C->D E 5. Derivatization to FAMEs (e.g., BF3-Methanol) D->E F 6. GC-MS Analysis E->F G 7. Data Processing (Quantification vs. Internal Standard) F->G caption General Experimental Workflow for Fatty Acid Quantification.

General Experimental Workflow for Fatty Acid Quantification.
Detailed Protocol: Sample Preparation and Lipid Extraction (Plasma)

This protocol is adapted from established methods for total fatty acid analysis.

Materials:

  • Plasma sample (e.g., 100 µL)

  • Internal Standard (IS) working solution (e.g., Methyl Tridecanoate, 100 µg/mL in hexane)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Pipette 100 µL of plasma into a glass centrifuge tube.

  • Spike the sample with a known amount of internal standard (e.g., 10 µL of 100 µg/mL Methyl Tridecanoate).

  • Add 2 mL of the chloroform:methanol (2:1) mixture to the tube.

  • Vortex vigorously for 2 minutes to precipitate proteins and ensure thorough mixing.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for an additional 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at room temperature. The dried lipid extract is now ready for derivatization.

Detailed Protocol: Derivatization to FAMEs (Acid-Catalyzed)

This is a common and robust method for converting both free fatty acids and saponified acyl chains into FAMEs.[5]

Materials:

  • Dried lipid extract

  • Boron Trifluoride (BF3) in Methanol (12-14% w/w)

  • Hexane (GC grade)

  • Saturated NaHCO₃ solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 2 mL of 12-14% BF3-Methanol reagent.[5]

  • Securely cap the tube and heat at 80°C for 1 hour in a heating block.[5]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to neutralize the acidic catalyst and quench the reaction.

  • Vortex for 30 seconds to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new glass vial.

  • Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS analysis. Transfer to a GC vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A mid-to-high polarity column is recommended to separate branched-chain isomers from straight-chain fatty acids. A DB-225ms (30 m x 0.25 mm x 0.25 µm) or similar is suitable.[6]

  • Injector: 250°C, Splitless mode.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp 1: 10°C/min to 170°C, hold for 1 min.

    • Ramp 2: 5°C/min to 220°C, hold for 5 min.[6]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or Full Scan (m/z 50-550) for profiling. The methyl ester of this compound will have a molecular ion (M+) at m/z 284.49 and characteristic fragmentation patterns.

Quantitative Data Summary

Quantitative data for this compound remains less reported than for more common fatty acids. The following table provides a representative structure for reporting such data when it becomes available through targeted analysis.

Table 1: Representative Plasma Concentrations of Fatty Acids in Metabolic Health vs. Disease

Fatty Acid Healthy Control (μg/mL) Metabolic Syndrome (μg/mL) Fold Change P-value
Palmitic Acid (16:0) Value Value Value Value
This compound (a-17:0) Value Value Value Value
Heptadecanoic Acid (17:0) Value Value Value Value
Oleic Acid (18:1n9) Value Value Value Value

(Note: This table is a template. Specific values require targeted studies for accurate reporting.)

Conclusion and Future Directions

This compound is a promising, yet understudied, biomarker in metabolic research. Its exogenous origin from diet and the gut microbiome places it at the interface of nutrition, microbial activity, and host metabolism. The clear distinction from pro-inflammatory straight-chain saturated fatty acids and its potential to modulate lipogenic and inflammatory pathways warrants further investigation.

Future research should focus on:

  • Targeted Quantification: Performing large-scale cohort studies to specifically quantify plasma and tissue levels of this compound and correlate them with the incidence and progression of metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease.

  • Mechanistic Studies: Using cell culture and animal models to elucidate the direct effects of this compound on key metabolic signaling pathways, including insulin signaling, SREBP-1/FASN, and inflammatory cascades.

  • Microbiome Interactions: Investigating how changes in the gut microbiome composition affect the production of this compound and subsequent host metabolic health.

The detailed protocols provided herein offer a robust framework for researchers to accurately measure this branched-chain fatty acid, paving the way for a deeper understanding of its role as a biomarker and potential therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physiological Effects of Iso-Branched-Chain Fatty Acids

Abstract

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on their carbon chain. Predominantly found in dairy products and ruminant meats, they are also synthesized by the gut microbiota and endogenously from branched-chain amino acids. Iso-branched-chain fatty acids (iso-BCFAs), which feature a methyl group on the penultimate carbon, are emerging as potent bioactive molecules with significant physiological effects. This technical guide provides a comprehensive overview of the current scientific understanding of iso-BCFAs, focusing on their roles in metabolic regulation, inflammation, and cellular signaling. We consolidate quantitative data from key studies, detail experimental methodologies, and visualize complex pathways to support further research and drug development efforts in this promising area.

Introduction to Iso-Branched-Chain Fatty Acids

Iso-BCFAs are a subclass of saturated fatty acids distinguished by a methyl branch at the n-2 position (the second-to-last carbon from the methyl end).[1][2] This structure contrasts with their isomers, anteiso-BCFAs, which have a branch at the n-3 position, and with linear straight-chain fatty acids (SCFAs).[2][3] This structural feature imparts unique physicochemical properties, such as a lower melting point and increased fluidity in cell membranes, similar to unsaturated fatty acids.[1][3]

The primary dietary sources of iso-BCFAs for humans are dairy products and ruminant meats, with daily intakes estimated to be between 400-600 mg.[4][5][6] They are also produced by gut bacteria and can be synthesized in mammalian cells from branched-chain amino acids like leucine and valine.[1][7][8] Growing evidence indicates that iso-BCFAs are not merely structural components but active signaling molecules that modulate key physiological processes. Observational studies have revealed that serum concentrations of iso-BCFAs are often lower in individuals with obesity and are inversely correlated with markers of metabolic disease, including triglycerides, insulin, and C-reactive protein (CRP), suggesting a protective role.[1][5][6]

Core Physiological Effects

Modulation of Lipid Metabolism

Iso-BCFAs have demonstrated significant effects on lipid metabolism, primarily by downregulating pathways involved in fatty acid and triglyceride synthesis.

  • Gene Expression in Hepatocytes: In vitro studies using the human hepatocyte cell line HepG2 have shown that 14-methylpentadecanoic acid (14-MPA), an iso-BCFA, significantly decreases the mRNA expression of key lipogenic genes. A dose-dependent reduction was observed for Fatty Acid Synthase (FASN), Sterol Regulatory Element-Binding Protein 1 (SREBP1), C-reactive protein (CRP), and Interleukin-6 (IL-6).[1] This suggests that iso-BCFAs may attenuate the synthesis of fatty acids and triglycerides in the liver.[1]

  • Gene Expression in Adipocytes: Similar effects were observed in human visceral adipocytes. Treatment with 14-MPA led to a dose-dependent decrease in the expression of genes involved in lipid synthesis and modification, including SREBP1, Stearoyl-CoA Desaturase (SCD1), Fatty Acid Elongase 6 (ELOVL6), and Fatty Acid Desaturase 1 and 2 (FADS1, FADS2).[9][10] Notably, ELOVL6 is crucial in obesity-induced pathologies, and its downregulation by iso-BCFAs is a key finding.[9]

  • In Vivo Animal Studies: A study using atherosclerotic apolipoprotein E and low-density lipoprotein receptor double knockout (ApoE−/−/Ldlr⁻/⁻) mice fed an iso-BCFA enriched diet for 12 weeks showed a significant reduction in serum triglyceride (by ~30%) and total cholesterol concentrations compared to the control group.[4][11] These findings support the anti-hyperlipidemic potential of iso-BCFA supplementation.[4]

Data Presentation: Effects on Lipid Metabolism Markers
Model System Iso-BCFA Used Key Target (Gene/Metabolite) Observed Effect Reference
HepG2 Hepatocytes14-Methylpentadecanoic AcidFASN mRNA↓ Decreased Expression[1]
HepG2 Hepatocytes14-Methylpentadecanoic AcidSREBP1 mRNA↓ Decreased Expression[1]
Human Visceral Adipocytes14-Methylpentadecanoic AcidSCD1 mRNA↓ Decreased Expression[9]
Human Visceral Adipocytes14-Methylpentadecanoic AcidELOVL6 mRNA↓ Decreased Expression[9]
ApoE−/−/Ldlr⁻/⁻ MiceIso-BCFA Enriched DietSerum Triglycerides↓ 30% Reduction[4][11]
ApoE−/−/Ldlr⁻/⁻ MiceIso-BCFA Enriched DietSerum Total Cholesterol↓ Significant Reduction[4][11]
Anti-Inflammatory Properties

Chronic low-grade inflammation is a hallmark of metabolic diseases. Iso-BCFAs exhibit potent anti-inflammatory effects by modulating the expression of key inflammatory mediators.

  • Correlation with CRP: In human studies, serum levels of iso-BCFAs are inversely correlated with high-sensitivity C-reactive protein (hs-CRP), a primary marker of systemic inflammation.[1][4][5]

  • Gene Expression in Vitro: In HepG2 cells, 14-MPA treatment lowered the gene expression of CRP and IL-6.[1] In human adipocytes, iso-BCFA treatment significantly decreased the mRNA levels of pro-inflammatory genes IL-6, Cyclooxygenase-2 (COX-2), and Lipoxygenase-15 (ALOX-15).[9][10] This suggests that the lower levels of iso-BCFAs seen in obese patients may contribute to the chronic inflammation observed in adipose tissue.[9]

  • In Vivo Animal Studies: In the ApoE−/−/Ldlr⁻/⁻ mouse model, while serum CRP levels did not change significantly, the hepatic mRNA expression of Il6 was significantly lower in the iso-BCFA-fed group, indicating a reduction in liver inflammation.[4][11]

Data Presentation: Effects on Inflammatory Markers
Model System Iso-BCFA Used Key Target (Gene/Marker) Observed Effect Reference
Human Serum (Obese Patients)Endogenous Iso-BCFAsC-Reactive Protein (CRP)Inverse Correlation[1][5]
HepG2 Hepatocytes14-Methylpentadecanoic AcidCRP mRNA↓ Decreased Expression[1]
HepG2 Hepatocytes14-Methylpentadecanoic AcidIL-6 mRNA↓ Decreased Expression[1]
Human Visceral Adipocytes14-Methylpentadecanoic AcidIL-6 mRNA↓ Decreased Expression[9]
Human Visceral Adipocytes14-Methylpentadecanoic AcidCOX-2 mRNA↓ Decreased Expression[9]
ApoE−/−/Ldlr⁻/⁻ MiceIso-BCFA Enriched DietHepatic Il6 mRNA↓ Decreased Expression[4][11]

Signaling Pathways and Molecular Mechanisms

The physiological effects of iso-BCFAs are mediated through the modulation of complex cellular signaling networks. While the exact mechanisms are still under investigation, current evidence points towards the involvement of key metabolic and inflammatory pathways.

  • SREBP1c and mTORC1 Signaling: The downregulation of lipogenic genes like FASN and SCD1 suggests that iso-BCFAs may interfere with the Sterol Regulatory Element-Binding Protein 1c (SREBP1c) pathway, a master regulator of lipid synthesis.[1][4] This pathway is often linked with mTORC1 signaling, which integrates nutrient signals to control cell growth and metabolism.

  • Inhibition of Fatty Acid Biosynthesis: Beyond gene expression, iso-BCFAs may directly inhibit enzymes crucial for fatty acid synthesis. Studies in breast cancer cells have shown that BCFAs can inhibit glucose-6-phosphate dehydrogenase, a key enzyme for producing the NADPH required for fatty acid synthesis.[12]

  • SUMOylation and Inflammation: Recent findings indicate that BCFAs can increase the level of Small Ubiquitin-like Modifier (SUMO) conjugation to proteins in intestinal cells. This process, known as SUMOylation, is critical for maintaining tissue integrity and limiting detrimental inflammation.[13]

Visualization: Proposed Signaling Pathway

ISO_BCFA_Signaling cluster_metabolism Lipid Metabolism Regulation cluster_inflammation Inflammation Regulation ISO_BCFA Iso-BCFA (e.g., 14-MPA) SREBP1 SREBP1c ISO_BCFA->SREBP1 NFkB NF-κB Pathway ISO_BCFA->NFkB FASN FASN SREBP1->FASN SCD1 SCD1 SREBP1->SCD1 Lipogenesis Hepatic & Adipose Lipogenesis FASN->Lipogenesis SCD1->Lipogenesis IL6 IL-6 NFkB->IL6 CRP CRP NFkB->CRP Inflammation Systemic & Tissue Inflammation IL6->Inflammation CRP->Inflammation

Caption: Proposed mechanism of iso-BCFA action on lipid and inflammatory pathways.

Experimental Protocols

Reproducibility and advancement in the field rely on detailed methodologies. Below are protocols for key experiments cited in this guide.

In Vitro Gene Expression Analysis in Adipocytes
  • Cell Culture: Primary human visceral preadipocytes are differentiated into mature adipocytes over 14 days using a specialized differentiation medium.

  • Treatment: Mature adipocytes are incubated for 24 hours with the iso-BCFA 14-methylpentadecanoic acid (14-MPA) at various concentrations (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (e.g., ethanol).[9]

  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). The concentration and purity are assessed via spectrophotometry. First-strand cDNA is then synthesized from the RNA template using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR): qPCR is performed using a thermal cycler with SYBR Green chemistry. Specific primers are designed for target genes (SREBP1, SCD1, ELOVL6, IL-6, COX-2, etc.) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[9]

In Vivo Atherosclerosis Mouse Model
  • Animal Model: Male apolipoprotein E and low-density lipoprotein receptor double knockout (ApoE−/−/Ldlr⁻/⁻) mice, a model prone to developing hyperlipidemia and atherosclerosis, are used.[4]

  • Dietary Intervention: At 8 weeks of age, mice are randomly assigned to two groups: a control group receiving a standard chow diet (SD) and a treatment group receiving the same diet enriched with a mixture of iso-BCFAs (e.g., 0.2% by weight) for a period of 12 weeks.[4]

  • Biochemical Analysis: Blood samples are collected at baseline and at the end of the study via cardiac puncture. Serum levels of total cholesterol, triglycerides, and CRP are measured using automated biochemical analyzers.

  • Tissue Analysis:

    • Fatty Acid Profiling: Lipids are extracted from serum and tissues (liver, aorta) using the Folch method. Fatty acid methyl esters (FAMEs) are then prepared and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the fatty acid composition.[4]

    • Atherosclerotic Plaque Assessment: The aorta is dissected, stained with Oil Red O to visualize neutral lipid deposits within plaques, and the stained area is quantified using image analysis software.[4]

    • Vascular Inflammation: The activity of ecto-adenosine deaminase (eADA), a marker of vascular inflammation, is measured in aortic tissue homogenates.[4]

    • Hepatic Gene Expression: RNA is extracted from liver tissue, and qPCR is performed as described above to measure the expression of genes like Il6 and Crp.[4][11]

Visualization: Experimental Workflow for Animal Study

Animal_Workflow A1 Select ApoE−/−/Ldlr⁻/⁻ Mice (8 weeks old) A2 Random Assignment A1->A2 B1 Control Group: Standard Diet (SD) A2->B1 B2 Treatment Group: Iso-BCFA Enriched Diet A2->B2 C1 12-Week Dietary Intervention B1->C1 B2->C1 D1 Blood Collection (Baseline & Final) C1->D1 D2 Tissue Harvesting (Aorta, Liver) C1->D2 E1 Serum Analysis: - Triglycerides - Cholesterol - CRP D1->E1 E2 Aorta Analysis: - Oil Red O Staining - eADA Activity D2->E2 E3 Liver Analysis: - Gene Expression (qPCR) - FA Profile (GC-MS) D2->E3

Caption: Workflow for the iso-BCFA supplementation study in atherosclerotic mice.

Contradictory Findings and Areas for Future Research

While the majority of evidence points to beneficial metabolic and anti-inflammatory effects, some findings warrant caution and further investigation. In the ApoE−/−/Ldlr⁻/⁻ mouse study, despite the positive effects on serum lipids, the iso-BCFA-fed group showed an increase in aortic lipid content and vascular inflammation (eADA activity).[4][11] This paradoxical result suggests that the effects of iso-BCFAs may be tissue-specific and context-dependent. It highlights that a reduction in circulating lipids does not automatically translate to reduced plaque formation in this specific animal model of advanced atherosclerosis.

Conclusion and Future Directions

Iso-branched-chain fatty acids are bioactive lipids with significant potential to modulate human health. The current body of evidence strongly supports their role in beneficially regulating lipid metabolism and inflammation, primarily through the downregulation of key genes in the liver and adipose tissue.

For drug development professionals , iso-BCFAs and their derivatives represent a novel class of molecules for targeting metabolic diseases such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease.

Key future directions for research include:

  • Human Clinical Trials: Well-controlled human intervention studies are necessary to confirm the therapeutic benefits of iso-BCFA supplementation on metabolic and inflammatory markers.

  • Mechanism of Action: Further research is needed to fully elucidate the molecular receptors and signaling pathways through which iso-BCFAs exert their effects.

  • Gut Microbiome Interaction: Investigating how dietary interventions can modulate the gut microbiota to increase the production of beneficial iso-BCFAs is a promising avenue for therapeutic development.

  • Resolving Contradictions: Further studies are required to understand the paradoxical pro-atherogenic effects observed in the aorta of ApoE−/−/Ldlr⁻/⁻ mice and to determine the relevance of this finding to human physiology.

References

An In-depth Technical Guide to 15-Methylpalmitic Acid in Food Science and Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpalmitic acid (15-MPA), a saturated branched-chain fatty acid (BCFA), is emerging as a molecule of interest in the fields of food science and human nutrition. Unlike its straight-chain counterpart, palmitic acid, the methyl branch in 15-MPA confers unique physical and chemical properties that influence its dietary sources, metabolic fate, and potential biological activities. This technical guide provides a comprehensive overview of this compound, summarizing its presence in foods, detailing analytical methodologies, and exploring its nutritional and physiological significance.

Physicochemical Properties of this compound

PropertyValueReference
Systematic Name 15-Methylhexadecanoic acid--INVALID-LINK--
Common Name Isoheptadecanoic acid--INVALID-LINK--
Molecular Formula C17H34O2--INVALID-LINK--
Molecular Weight 270.45 g/mol --INVALID-LINK--
Structure CH3-CH(CH3)-(CH2)13-COOH--INVALID-LINK--
Classification Branched-chain saturated fatty acid (iso-fatty acid)--INVALID-LINK--

Occurrence and Quantitative Data in Food Sources

This compound is primarily found in products derived from ruminant animals, a result of microbial synthesis in the rumen. It is also present in human milk and certain fermented foods. The following table summarizes the available quantitative data on the concentration of 15-MPA in various food matrices.

Food SourceConcentration (% of total fatty acids)Reference(s)
Bovine Milk Fat 0.5 - 1.0%[1]
Beef Tallow ~0.8%[2]
Lamb Fat Varies, generally present in ruminant fats[3]
Human Colostrum Higher than mature milk
Human Mature Milk Lower than colostrum[4][5]
Fermented Foods Present in some, due to microbial activity

Note: Quantitative data for 15-MPA is often reported as part of the broader category of branched-chain fatty acids. More specific quantification remains an area for further research.

Experimental Protocols for Analysis

The accurate quantification of this compound in complex food and biological matrices requires specific analytical methodologies. The following protocols outline the key steps for lipid extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction: Modified Folch Method

This method is widely used for the total lipid extraction from biological samples.[6][7][8][9]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glassware

Procedure:

  • Homogenize the sample (e.g., 1g of tissue) with a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.

  • Filter the homogenate to remove solid particles.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

  • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Carefully collect the lower chloroform phase for further analysis.

experimental_workflow cluster_extraction Lipid Extraction (Folch Method) sample Sample (e.g., 1g tissue) homogenization Homogenize with Chloroform:Methanol (2:1) sample->homogenization filtration Filter homogenization->filtration phase_separation Add 0.9% NaCl & Centrifuge filtration->phase_separation lipid_extract Collect Lipid Extract (Lower Chloroform Phase) phase_separation->lipid_extract

Fig. 1: Workflow for Lipid Extraction using the Folch Method.
Fatty Acid Methyl Ester (FAME) Preparation

For GC-MS analysis, the extracted fatty acids must be derivatized to their corresponding methyl esters (FAMEs) to increase their volatility.[6][7][8]

Materials:

  • BF3-methanol (14%) or Methanolic HCl (5%)

  • Hexane

  • Saturated NaCl solution

  • Water bath

Procedure:

  • Evaporate the lipid extract to dryness under a stream of nitrogen.

  • Add 2 mL of 14% BF3-methanol or 5% methanolic HCl to the dried lipid extract.

  • Heat the mixture in a sealed vial at 60-100°C for 10-60 minutes.

  • After cooling, add 1 mL of water and 2 mL of hexane.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

fame_preparation cluster_fame FAME Preparation lipid_extract Dried Lipid Extract derivatization Add BF3-Methanol or Methanolic HCl & Heat lipid_extract->derivatization extraction Add Water & Hexane, Vortex, Centrifuge derivatization->extraction fame_solution Collect FAMEs (Upper Hexane Layer) extraction->fame_solution metabolism_overview diet Dietary Intake (Dairy, Ruminant Meat) absorption Intestinal Absorption diet->absorption transport Chylomicron Transport absorption->transport tissues Uptake by Tissues transport->tissues beta_oxidation Beta-oxidation tissues->beta_oxidation energy Energy (ATP) beta_oxidation->energy ppar_signaling mpa This compound ppar PPARα / PPARγ mpa->ppar gene_expression Modulation of Gene Expression ppar->gene_expression metabolic_effects Metabolic Effects (e.g., Lipid Metabolism) gene_expression->metabolic_effects

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 15-Methylpalmitic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpalmitic acid (15-MPA), an iso-branched-chain fatty acid, is a component of cellular membranes and is found in various biological systems. Its presence in bacteria, plants, and mammals suggests diverse physiological roles. In mammalian cells, branched-chain fatty acids like 15-MPA are known to influence membrane fluidity and may be involved in cellular signaling pathways. Accurate quantification of 15-MPA in biological samples such as plasma, serum, tissues, and cells is crucial for understanding its metabolic pathways, biological functions, and its potential as a biomarker in health and disease.

This document provides detailed application notes and protocols for the quantitative analysis of 15-MPA using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Strategies

The quantification of 15-MPA in complex biological matrices can be approached using two primary analytical platforms:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for fatty acid analysis. It requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) for analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the direct analysis of free fatty acids without the need for derivatization, often employing multiple reaction monitoring (MRM) for precise quantification.

Quantitative Data Summary

The following tables provide representative quantitative data for fatty acids in human plasma and mammalian cells. While specific concentration ranges for this compound are not widely reported, the data for related saturated and branched-chain fatty acids can serve as a reference for expected physiological levels.

Table 1: Representative Concentrations of Saturated Fatty Acids in Human Plasma

Fatty AcidAbbreviationConcentration Range (μg/mL)Analytical Method
Palmitic AcidC16:0100 - 600GC-MS, LC-MS/MS
Stearic AcidC18:050 - 200GC-MS, LC-MS/MS
Pentadecanoic AcidC15:01 - 10GC-MS
Heptadecanoic AcidC17:02 - 20GC-MS

Note: The concentration of this compound (iso-C17:0) is expected to be in a similar or lower range compared to the odd-chain fatty acids C15:0 and C17:0.

Table 2: Representative Abundance of Fatty Acyl-CoAs in Mammalian Cells (MCF7 Cell Line)

Fatty Acyl-CoAAbbreviationAbundance (pmol/10⁶ cells)Analytical Method
Palmitoyl-CoAC16:0-CoA~10LC-MS/MS
Stearoyl-CoAC18:0-CoA~8LC-MS/MS
Oleoyl-CoAC18:1-CoA~12LC-MS/MS

Note: The abundance of 15-Methylpalmitoyl-CoA would likely be lower than that of the major straight-chain fatty acyl-CoAs.

Experimental Workflows and Protocols

The general workflow for the quantitative analysis of 15-MPA involves sample preparation, lipid extraction, and instrumental analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analytical Methods cluster_gcms_prep GC-MS Sample Preparation BiologicalSample Biological Sample (Plasma, Serum, Tissue, Cells) Homogenization Homogenization / Lysis BiologicalSample->Homogenization InternalStandard Addition of Internal Standard (e.g., ¹³C-15-MPA or C17:0-d3) Homogenization->InternalStandard LipidExtraction Lipid Extraction (e.g., Folch or Bligh-Dyer) InternalStandard->LipidExtraction LCMS_path LC-MS/MS Analysis LipidExtraction->LCMS_path Direct Analysis Derivatization Derivatization to FAMEs (e.g., with BF₃-Methanol) LipidExtraction->Derivatization For GC-MS GCMS_path GC-MS Analysis DataAnalysis Data Analysis and Quantification GCMS_path->DataAnalysis LCMS_path->DataAnalysis Derivatization->GCMS_path

Caption: General experimental workflow for 15-MPA quantification.

Protocol 1: Quantitative Analysis of 15-MPA by GC-MS

This protocol details the extraction of total fatty acids from a biological sample, their derivatization to FAMEs, and subsequent analysis by GC-MS.

Materials and Reagents:

  • Biological sample (e.g., 100 µL plasma, 20 mg tissue)

  • Internal Standard (IS): this compound-¹³C₁₇ or Heptadecanoic acid-d₃₃

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Boron trifluoride (BF₃)-methanol solution (14% w/v)

  • Hexane

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation and Lipid Extraction (Folch Method): a. To a glass tube, add the biological sample and the internal standard. b. Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. c. Vortex vigorously for 2 minutes. d. Add 0.5 mL of 0.9% NaCl solution and vortex for another minute. e. Centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube. g. Dry the lipid extract under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of 14% BF₃-methanol solution.[1] b. Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[1] c. Cool the tube to room temperature. d. Add 1 mL of deionized water and 2 mL of hexane. e. Vortex for 1 minute to extract the FAMEs into the hexane layer. f. Centrifuge at 1000 x g for 5 minutes. g. Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. h. Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 230°C, hold for 10 min

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound methyl ester (15-MPA-ME): Monitor characteristic ions (e.g., m/z 74, 87, 284)

    • Internal Standard (e.g., C17:0-ME): Monitor characteristic ions (e.g., m/z 74, 87, 270)

Protocol 2: Quantitative Analysis of Free 15-MPA by LC-MS/MS

This protocol is suitable for the direct quantification of non-esterified 15-MPA and does not require derivatization.

Materials and Reagents:

  • Biological sample (e.g., 100 µL plasma, 20 mg tissue)

  • Internal Standard (IS): this compound-¹³C₁₇ or a suitable odd-chain fatty acid

  • Acetonitrile with 0.1% formic acid

  • Isopropanol

  • Methanol

  • LC-MS grade water with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC vials

Procedure:

  • Sample Preparation and Protein Precipitation: a. In a microcentrifuge tube, combine the biological sample with the internal standard. b. Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). g. Transfer to an LC vial for analysis.

LC-MS/MS Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient Elution:

    • Start with 20% B, hold for 1 min

    • Linearly increase to 95% B over 10 min

    • Hold at 95% B for 2 min

    • Return to 20% B and re-equilibrate for 3 min

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • This compound (15-MPA): Precursor ion [M-H]⁻ (m/z 269.3) -> Product ion (e.g., m/z 269.3 for pseudo-MRM or a characteristic fragment)

    • Internal Standard (e.g., ¹³C-15-MPA): Precursor ion [M-H]⁻ (m/z 286.3) -> Product ion (e.g., m/z 286.3)

Biological Role and Signaling Pathways

Branched-chain fatty acids are integral components of cell membranes, where they contribute to maintaining membrane fluidity.[2] Unlike straight-chain saturated fatty acids, the methyl branch in iso-fatty acids like 15-MPA disrupts the tight packing of the acyl chains, thereby lowering the melting point and increasing membrane fluidity. This is particularly important for cellular functions that depend on membrane dynamics, such as signal transduction and transport.

While specific signaling pathways for 15-MPA are not yet fully elucidated, it is plausible that it may influence pathways regulated by its straight-chain counterpart, palmitic acid. Palmitic acid is known to be involved in various signaling cascades, including the activation of protein kinase C (PKC) and the modulation of Toll-like receptor 4 (TLR4) signaling, which can lead to inflammatory responses.[3] Further research is needed to determine the specific signaling roles of 15-MPA.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA This compound (Membrane Fluidity) TLR4 TLR4 MPA->TLR4 Modulates? PKC PKC MPA->PKC Modulates? PA Palmitic Acid PA->TLR4 Activates PA->PKC Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: Potential modulation of palmitic acid signaling by 15-MPA.

Conclusion

The protocols outlined in this document provide robust and reliable methods for the quantitative analysis of this compound in various biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific research question, available instrumentation, and whether the analysis is focused on total fatty acid content or the free, non-esterified pool. Accurate quantification of 15-MPA will facilitate a deeper understanding of its role in cellular physiology and its potential as a biomarker in disease.

References

Application Note: Quantitative Analysis of 15-Methylpalmitic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Methylpalmitic acid, also known as isoheptadecanoic acid, is a branched-chain saturated fatty acid.[1] Branched-chain fatty acids (BCFAs) are found in various biological systems and are significant in metabolic and microbiological research.[2][3] Accurate quantification of specific BCFAs like this compound is crucial for understanding their roles in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids.[4][5] Due to their low volatility, fatty acids are typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[1][6] This application note provides a detailed protocol for the quantitative analysis of this compound by GC-MS after conversion to its methyl ester.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GC-MS Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, tissue) Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample->Lipid_Extraction Derivatization Fatty Acid Methyl Ester (FAME) Synthesis (e.g., BF₃-Methanol) Lipid_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Acquisition & Quantification GC_MS->Data_Analysis Quant_Report Quantitative Report Data_Analysis->Quant_Report

Figure 1: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

1. Lipid Extraction (Folch Method)

This protocol is suitable for extracting lipids from biological samples such as plasma or tissue homogenates.

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Homogenizer (for tissue samples)

    • Centrifuge

    • Glass centrifuge tubes with PTFE-lined caps

  • Protocol:

    • To 1 volume of the sample (e.g., 1 mL of plasma), add 20 volumes of a chloroform:methanol (2:1, v/v) mixture. For tissue, homogenize the sample in the solvent mixture.

    • Agitate the mixture for 15-20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen to obtain the total lipid extract.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

This is a widely used acid-catalyzed method for the esterification of free fatty acids and transesterification of complex lipids.[6]

  • Materials:

    • Boron trifluoride-methanol (BF₃-Methanol) reagent (12-14%)

    • Hexane or Heptane

    • Saturated NaCl solution

    • Anhydrous sodium sulfate

    • Heating block or water bath

    • Screw-capped glass tubes with PTFE liners

  • Protocol:

    • To the dried lipid extract, add 2 mL of 12-14% BF₃-Methanol reagent.[6]

    • Add an internal standard at this stage for quantitative analysis. A suitable internal standard would be a fatty acid not expected to be in the sample, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0).[7]

    • Tightly cap the tube and heat at 60-100°C for a duration ranging from 10 to 60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[6]

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane (or heptane) to the tube.

    • Vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer.

    • Centrifuge briefly to aid phase separation.

    • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis Protocol

The following are typical GC-MS parameters for FAME analysis. These should be optimized for the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph
ColumnPolar capillary column (e.g., DB-23, HP-88, or similar cyanopropyl phase)[8]
Dimensions: 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Injection ModeSplitless or Split (e.g., 10:1)
Injection Volume1 µL
Injector Temperature250°C
Oven Temperature ProgramInitial: 100°C, hold for 2 min
Ramp: 3°C/min to 240°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM)
Transfer Line Temp240°C

Quantitative Data

The following table summarizes key quantitative parameters for this compound methyl ester.

ParameterValue / Description
Analyte This compound methyl ester
Molecular Formula C₁₈H₃₆O₂
Molecular Weight 284.5 g/mol
Retention Time (RT) Method-dependent. Typically elutes slightly earlier than its straight-chain isomer, heptadecanoic acid methyl ester, on polar columns.
Characteristic Mass Fragments (m/z) in EI-MS Molecular Ion (M⁺): 284
Base Peak: 74 (McLafferty rearrangement)
Key Fragment for iso-BCFA: 241 ([M-43]⁺, loss of isopropyl group)[2]
Other significant fragments: 87, 143
Limit of Detection (LOD) Method-dependent. Typically in the low femtomol range on-column for FAMEs.[9]
Limit of Quantification (LOQ) Method-dependent. Typically in the range of 0.02 to 0.2 µg/mL for FAMEs.[6]
Internal Standard Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0) are commonly used.[7]

Signaling Pathway and Chemical Structures

The derivatization process is a chemical reaction rather than a signaling pathway. The diagram below illustrates the conversion of this compound to its methyl ester.

FAME Derivatization cluster_reactants Reactants cluster_products Products FattyAcid This compound (C₁₇H₃₄O₂) FAME This compound Methyl Ester (C₁₈H₃₆O₂) FattyAcid->FAME Esterification Reagent BF₃-Methanol Water Water (H₂O)

Figure 2: Derivatization of this compound to its FAME.

Conclusion

The described GC-MS method, involving lipid extraction and subsequent derivatization to FAMEs, provides a robust and sensitive approach for the quantification of this compound in various biological matrices. Proper optimization of GC-MS parameters and the use of an appropriate internal standard are critical for achieving accurate and reproducible results. The characteristic mass fragment at m/z 241 is a key identifier for the iso-branched structure of this compound methyl ester.

References

Application Note & Protocol: Quantitative Analysis of 15-Methylpalmitic Acid using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Methylpalmitic acid is an iso-branched-chain fatty acid found in various natural sources, including bacterial cell membranes, dairy products, and animal fats.[1] It is also a component of human breast milk.[2] Branched-chain fatty acids are known to play a role in modulating the fluidity of cell membranes.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker. This application note provides a detailed protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3] The method involves lipid extraction, derivatization to enhance ionization efficiency, and detection using multiple reaction monitoring (MRM).

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Samples (e.g., Plasma, Tissues)

This protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

  • Biological sample (e.g., 100 µL plasma or 50 mg homogenized tissue)

  • Internal Standard (IS) solution (e.g., d3-palmitic acid in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution (ice-cold)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a clean glass tube, add the biological sample.

  • Spike the sample with a known amount of the internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of ice-cold 0.9% NaCl solution.

  • Vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • The dried lipid extract is now ready for derivatization.

Derivatization of this compound

To improve the ionization efficiency in positive electrospray ionization (ESI) mode, derivatization of the carboxylic acid group is recommended. This protocol describes derivatization to form a dimethylaminoethyl (DMAE) ester.

Materials:

  • Dried lipid extract

  • Toluene

  • NaOH in DMAE solution (0.8 mg/mL)

  • Vortex mixer

Procedure:

  • Reconstitute the dried lipid extract in 485 µL of toluene.

  • Add 500 µL of NaOH in DMAE solution.[4]

  • Vortex the mixture and allow it to react at room temperature for 15 minutes.[4]

  • The sample is now derivatized and ready for LC-MS analysis after appropriate dilution.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., Agilent 1290 Infinity LC system)

  • Mass Spectrometer (e.g., Agilent 6550 UHD Q-TOF or a triple quadrupole mass spectrometer)[5]

  • C18 reverse-phase column (e.g., Waters Acquity UPLC BEH Shield RP18, 2.1 mm × 100 mm, 1.7 µm)[5]

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]

  • Flow Rate: 0.4 mL/min[5]

  • Column Temperature: 45°C[5]

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-10 min: Gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-18 min: Return to 70% B (equilibration)

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C[4]

  • Desolvation Temperature: 500°C[4]

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

  • MRM Transitions: These need to be optimized by infusing a standard of derivatized this compound. The precursor ion will be the [M+H]+ of the DMAE-derivatized molecule. Product ions will result from the fragmentation of the precursor.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound. This data is for illustrative purposes and should be determined experimentally for each specific assay.

ParameterThis compoundInternal Standard (d3-Palmitic Acid)
Precursor Ion (m/z) To be determined experimentallyTo be determined experimentally
Product Ion (m/z) To be determined experimentallyTo be determined experimentally
Retention Time (min) To be determined experimentallyTo be determined experimentally
Linearity (R²) > 0.99N/A
Limit of Detection (LOD) To be determined experimentallyN/A
Limit of Quantification (LOQ) To be determined experimentallyN/A
Intra-day Precision (%CV) < 15%N/A
Inter-day Precision (%CV) < 15%N/A
Recovery (%) 85 - 115%N/A

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue) InternalStandard Spike with Internal Standard BiologicalSample->InternalStandard Extraction Lipid Extraction (Chloroform:Methanol) InternalStandard->Extraction Drying Evaporation (Nitrogen Stream) Extraction->Drying Derivatization Derivatization with DMAE Drying->Derivatization LCMS LC-MS/MS Analysis (C18 Column, ESI+, MRM) Derivatization->LCMS Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for the LC-MS analysis of this compound.

bfa_biosynthesis cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis cluster_product Product MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS BranchedStarter Branched-chain Starter Unit (e.g., isobutyryl-CoA) BranchedStarter->FAS Elongation Elongation Cycles FAS->Elongation Elongation->FAS BCFA Branched-Chain Fatty Acid (e.g., this compound) Elongation->BCFA

Caption: Generalized biosynthesis pathway of branched-chain fatty acids.

References

Application Notes and Protocols for the Extraction of 15-Methylpalmitic Acid from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpalmitic acid, a branched-chain fatty acid (BCFA), is found in various biological matrices, including bacteria, bovine milk fat, and human breast milk.[1][2] BCFAs like this compound play a role in modulating cell membrane fluidity and can function as bioactive components.[3] The accurate extraction and quantification of this compound from complex biological samples are crucial for understanding its physiological roles and for potential applications in drug development and nutritional science.

This document provides detailed application notes and protocols for the extraction of this compound from complex matrices, summarizing quantitative data and outlining experimental procedures.

Extraction Methodologies

The selection of an appropriate extraction method is critical for the accurate quantification of this compound. The choice of method depends on the sample matrix, the required purity of the extract, and the available resources. The following sections compare common extraction techniques.

Comparison of Extraction Method Performance

The efficiency and effectiveness of branched-chain fatty acid extraction can vary significantly depending on the chosen method and the sample matrix. The following table summarizes key quantitative performance indicators for several widely used extraction techniques.[4]

Extraction MethodPrincipleTypical Extraction Yield (%)PurityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Folch/Bligh-Dyer Liquid-liquid extraction using a chloroform-methanol mixture to partition lipids.[4]High (often considered a benchmark)[4]Good, but may co-extract other lipidic and non-lipidic components.[4]1-2 hours[4]HighWell-established and effective for a wide range of lipids.[4]Use of toxic chlorinated solvents, labor-intensive.[4]
Soxhlet Extraction Continuous solid-liquid extraction with an organic solvent.HighGoodSeveral hoursHighEfficient for solid samples.Time-consuming, requires specialized glassware.
Supercritical Fluid Extraction (SFE) Utilizes supercritical CO2 as a solvent to extract lipids.[4]Variable, depends on co-solventsHigh30-60 minutesLow (CO2 is recycled)Environmentally friendly, fast, tunable selectivity.[4]High initial equipment cost.
Solid-Phase Extraction (SPE) Selective adsorption of lipids onto a solid phase, followed by elution.GoodHigh< 30 minutesLowHigh selectivity, low solvent use, potential for automation.Can be more expensive per sample than liquid-liquid extraction.

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample matrix and analytical goals.

Protocol 1: Folch/Bligh-Dyer Method for Total Lipid Extraction

This method is a widely used liquid-liquid extraction technique for recovering total lipids from biological samples.

Materials:

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with screw caps

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.

  • Agitate the mixture for 15-20 minutes at room temperature.[4]

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.[4]

  • Centrifuge the mixture to facilitate the separation of the layers.

  • Carefully remove the upper aqueous phase.

  • Wash the lower chloroform phase by adding a small amount of a 1:1 mixture of methanol and 0.9% NaCl solution, vortexing, and re-centrifuging.[4]

  • Collect the lower chloroform phase containing the lipids.[4]

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Purification

SPE is used to purify fatty acids from a crude lipid extract, such as one obtained from a Folch extraction.

Materials:

  • SPE manifold

  • Reversed-phase C18 SPE cartridges

  • Methanol

  • Water

  • Acetonitrile

  • Sample extract (e.g., from a Folch extraction)

Procedure:

  • Cartridge Conditioning: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water to equilibrate the stationary phase. Do not allow the cartridge to dry.[4]

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of a suitable solvent and load it onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with a weak solvent to remove non-lipid contaminants. The specific solvent will depend on the sample matrix.

  • Elution: Elute the fatty acids from the cartridge using a stronger organic solvent, such as acetonitrile or methanol.

  • Solvent Evaporation: Evaporate the solvent from the eluate to concentrate the purified fatty acids.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by gas chromatography, fatty acids are typically derivatized to their more volatile methyl esters.

Materials:

  • Anhydrous 1.25 M HCl in methanol

  • Hexane

  • Glacial acetic acid

  • Deionized water

  • Sodium bicarbonate solution

Procedure for Acid-Catalyzed Derivatization:

  • To the dried lipid extract, add 0.5 ml of anhydrous 1.25 M HCl in methanol.[5]

  • Cap the vial tightly and heat at 50 °C overnight or at 75-80 °C for 1 hour.[5]

  • Cool the tubes to room temperature.

  • Quench the reaction by adding 0.1 ml of glacial acetic acid followed by 5 ml of deionized water.[5]

  • Add 0.5 ml of high-resolution gas chromatography-grade hexane and vortex thoroughly.[5]

  • Centrifuge at 1,000 × g for 10 minutes to separate the phases.[5]

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Visualizations

Experimental Workflow

The general workflow for the extraction and analysis of this compound from biological samples is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Biological Sample (e.g., tissue, cells, biofluid) homogenization Homogenization sample->homogenization extraction Lipid Extraction (e.g., Folch, SPE) homogenization->extraction derivatization Derivatization to FAMEs (for GC-MS) extraction->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data Data Analysis and Quantification analysis->data fatty_acid_biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas Primer malonyl_coa Malonyl-CoA malonyl_coa->fas Chain Extender palmitic_acid Palmitic Acid (C16:0) fas->palmitic_acid 7 cycles of elongation methyl_palmitic_acid This compound palmitic_acid->methyl_palmitic_acid Methylation & other modifications

References

Derivatization of 15-Methylpalmitic acid for improved detection

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise zur Derivatisierung von 15-Methylpalmitinsäure für eine verbesserte Detektion

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien zur chemischen Derivatisierung von 15-Methylpalmitinsäure (15-MPA), einer verzweigtkettigen Fettsäure, um deren Nachweis und Quantifizierung mittels chromatographischer und massenspektrometrischer Techniken zu verbessern. Die direkte Analyse von freien Fettsäuren wie 15-MPA kann aufgrund ihrer geringen Flüchtigkeit und hohen Polarität zu Herausforderungen wie schlechter Peakform und ungenauer Quantifizierung führen.[1] Die hier beschriebenen Derivatisierungsmethoden wandeln die polare Carboxylgruppe in weniger polare und flüchtigere Derivate um, was sie für die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) zugänglich macht.

Einleitung

15-Methylpalmitinsäure ist eine gesättigte, verzweigtkettige Fettsäure, die in verschiedenen biologischen Systemen vorkommt. Verzweigtkettige Fettsäuren (BCFAs) sind entscheidend für die Fluidität mikrobieller Membranen und spielen eine Rolle bei der Stoffwechselregulation und Immunmodulation beim Menschen.[2] Eine genaue Quantifizierung von 15-MPA ist für die Forschung in den Bereichen Stoffwechsel, Mikrobiologie und Ernährung von großer Bedeutung.[2] Die Derivatisierung ist ein entscheidender Schritt, um die analytische Empfindlichkeit und Genauigkeit zu erhöhen.

Übersicht der Derivatisierungsmethoden

Für die Analyse von 15-MPA werden hauptsächlich zwei Derivatisierungsstrategien verfolgt:

  • Veresterung zu Fettsäuremethylestern (FAMEs) für die GC-MS-Analyse: Dies ist die gebräuchlichste Methode.[1] Die polare Carboxylgruppe wird neutralisiert, was die Flüchtigkeit erhöht und eine Trennung basierend auf dem Siedepunkt und der Molekülgeometrie ermöglicht.[1]

  • Derivatisierung zur Verbesserung der Ionisierung für die LC-MS-Analyse: Hierbei werden Reagenzien eingesetzt, die die Ionisierungseffizienz der Fettsäure im Massenspektrometer erhöhen, was zu einer verbesserten Empfindlichkeit führt.[3][4]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren zur Derivatisierung von 15-Methylpalmitinsäure.

Protokoll 1: Säurekatalysierte Veresterung mit Bor-Trifluorid (BF₃)-Methanol für die GC-MS-Analyse

Diese weit verbreitete Methode eignet sich zur Veresterung freier Fettsäuren.[1]

Materialien:

  • Lipidprobe (getrockneter Extrakt oder 1-25 mg der Probe)

  • Schraubdeckel-Glasröhrchen mit PTFE-Auskleidung

  • 12-14% Bor-Trifluorid in Methanol (BF₃-Methanol)

  • Hexan oder Heptan in GC-Qualität

  • Wasser (HPLC-Qualität)

  • Wasserfreies Natriumsulfat

  • Heizblock oder Wasserbad

  • Vortex-Mischer

  • Zentrifuge

Vorgehensweise:

  • Probenvorbereitung: Wiegen Sie 1-25 mg der Lipidprobe in ein Schraubdeckel-Glasröhrchen ein.[1] Befindet sich die Probe in einer wässrigen Lösung, muss sie zunächst zur Trockne eingedampft werden.[1]

  • Zugabe des Reagenzes: Geben Sie 2 ml 12-14%iges BF₃-Methanol in das Röhrchen.[1]

  • Reaktion: Verschließen Sie das Röhrchen fest und erhitzen Sie es 5-60 Minuten lang bei 60-100 °C.[1] Eine übliche Praxis ist das Erhitzen bei 80 °C für 1 Stunde.[1] Die optimale Zeit und Temperatur muss möglicherweise empirisch für bestimmte Probentypen bestimmt werden.[1]

  • Extraktion: Kühlen Sie das Röhrchen auf Raumtemperatur ab. Geben Sie 1 ml Wasser und 1 ml Hexan hinzu.

  • Mischen und Trennen: Verschließen Sie das Röhrchen und schütteln Sie es kräftig für 1-2 Minuten. Zentrifugieren Sie das Röhrchen bei niedriger Geschwindigkeit, um die Phasentrennung zu unterstützen.[1]

  • Sammlung des Extrakts: Überführen Sie die obere Hexan-Schicht, die die FAMEs enthält, vorsichtig in ein sauberes Fläschchen.

  • Trocknung: Trocknen Sie die Hexan-Schicht, indem Sie sie durch ein Bett aus wasserfreiem Natriumsulfat leiten oder wasserfreies Natriumsulfat direkt in das Fläschchen geben.

  • Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System.

Protokoll 2: Silylierung mit BSTFA für die GC-MS-Analyse

Die Silylierung ist eine alternative Methode zur Herstellung flüchtiger Derivate.[1] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit 1 % Trimethylchlorsilan (TMCS) als Katalysator, ist ein gängiges Reagenz.[1]

Materialien:

  • Getrocknete Probe (ca. 100 µL einer 1 mg/ml Lösung)

  • Autosampler-Fläschchen

  • BSTFA + 1% TMCS

  • Lösungsmittel (z.B. Acetonitril oder Dichlormethan)

  • Heizblock oder Ofen

  • Vortex-Mischer

Vorgehensweise:

  • Probenvorbereitung: Überführen Sie eine aliquote Menge der getrockneten Probe in ein Autosampler-Fläschchen.[1] Diese Methode ist sehr feuchtigkeitsempfindlich, daher müssen die Proben gründlich getrocknet werden.[1]

  • Zugabe des Reagenzes: Geben Sie einen Überschuss des Silylierungsreagenzes (z. B. 50 µL BSTFA + 1% TMCS) in das Probenfläschchen.[5]

  • Reaktion: Verschließen Sie das Fläschchen, vortexen Sie es 10 Sekunden lang und erhitzen Sie es 60 Minuten lang bei 60 °C.[1][5]

  • Analyse: Nach dem Abkühlen kann die Probe direkt in das GC-MS-System injiziert werden.[1] Optional kann ein Lösungsmittel zur Verdünnung hinzugefügt werden.[1]

Protokoll 3: Derivatisierung mit 3-Nitrophenylhydrazin (3-NPH) für die LC-MS/MS-Analyse

Diese Methode verbessert die Nachweisempfindlichkeit durch Einführung einer leicht ionisierbaren Gruppe für die Analyse im positiven Ionenmodus.

Materialien:

  • Probenextrakt

  • 3-Nitrophenylhydrazin (3-NPH) Lösung

  • Kopplungsreagenz (z.B. EDC/NHS)

  • Lösungsmittel (z.B. Acetonitril/Wasser)

  • Heizblock

Vorgehensweise:

  • Probenvorbereitung: Lösen Sie den getrockneten Probenextrakt in einem geeigneten Lösungsmittel.

  • Derivatisierungsreaktion: Fügen Sie die 3-NPH-Lösung und das Kopplungsreagenz zur Probe hinzu.

  • Inkubation: Erhitzen Sie die Mischung für eine definierte Zeit (z. B. 30 Minuten bei 60 °C), um die Reaktion abzuschließen.

  • Analyse: Nach dem Abkühlen und gegebenenfalls Verdünnen ist die Probe bereit für die LC-MS/MS-Analyse.[6]

Quantitative Daten

Die quantitative Analyse von 15-MPA erfordert die Verwendung eines internen Standards, idealerweise einer stabilisotopenmarkierten Version von 15-MPA, um die Variabilität während der Probenvorbereitung und Analyse zu korrigieren. Die Quantifizierung erfolgt durch die Erstellung einer Kalibrierungskurve.[7][8]

Tabelle 1: Zusammenfassung der quantitativen Parameter für verschiedene Derivatisierungsmethoden

ParameterBF₃-Methanol (GC-MS)BSTFA (GC-MS)3-NPH (LC-MS/MS)
Typische Probengröße 1-25 mg Lipidextrakt[1]~100 µL einer 1 mg/mL Lösung[1]Abhängig von der Probenmatrix
Reaktionstemperatur 60-100°C[1]60°C[1][5]60°C[6]
Reaktionszeit 5-60 Minuten[1]60 Minuten[1][5]30 Minuten
Extraktionslösungsmittel Hexan oder Heptan[1]Dichlormethan (optional)[1]Acetonitril/Wasser
Hauptvorteil Robust für freie Fettsäuren und GlycerolipideDerivatisiert mehrere funktionelle GruppenHohe Empfindlichkeit im MS
Hauptnachteil Erfordert ExtraktionsschrittFeuchtigkeitsempfindlichErfordert Kopplungsreagenz

Visualisierungen

Die folgenden Diagramme veranschaulichen die experimentellen Arbeitsabläufe.

FAME_Preparation_Workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_extraction Extraktion cluster_analysis Analyse Sample Lipidprobe (1-25 mg) Dry Probe trocknen Sample->Dry Add_BF3 2 mL BF3-Methanol zugeben Dry->Add_BF3 Heat Erhitzen (60-100°C, 5-60 min) Add_BF3->Heat Cool Abkühlen Heat->Cool Add_Solvents 1 mL Wasser & 1 mL Hexan zugeben Cool->Add_Solvents Vortex Vortexen & Zentrifugieren Add_Solvents->Vortex Collect Obere Hexan-Phase sammeln Vortex->Collect Dry_Extract Extrakt trocknen (Na2SO4) Collect->Dry_Extract GCMS GC-MS Analyse Dry_Extract->GCMS

Abbildung 1: Allgemeiner Arbeitsablauf für die FAME-Herstellung und -Analyse.

Silylation_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse Sample Getrocknete Probe To_Vial In Autosampler-Fläschchen überführen Sample->To_Vial Add_BSTFA BSTFA + 1% TMCS zugeben To_Vial->Add_BSTFA Heat Erhitzen (60°C, 60 min) Add_BSTFA->Heat Cool Abkühlen Heat->Cool GCMS GC-MS Analyse Cool->GCMS

Abbildung 2: Arbeitsablauf für die Silylierung und GC-MS-Analyse.

Schlussfolgerung

Die Derivatisierung von 15-Methylpalmitinsäure ist ein wesentlicher Schritt für eine genaue und empfindliche Quantifizierung mittels GC-MS und LC-MS. Die Wahl der Methode hängt von der analytischen Plattform, der Probenmatrix und den spezifischen Forschungszielen ab. Die Veresterung zu FAMEs mit BF₃-Methanol ist eine robuste und weit verbreitete Methode für die GC-MS-Analyse. Für LC-MS-Anwendungen können Derivatisierungsreagenzien, die die Ionisierungseffizienz verbessern, zu einer deutlich höheren Empfindlichkeit führen. Die hier bereitgestellten Protokolle und Daten dienen als umfassende Anleitung für Forscher, die BCFAs in verschiedenen biologischen Proben analysieren.

References

Application Notes and Protocols for Solid-Phase Extraction of 15-Methylpalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpalmitic acid is a branched-chain fatty acid (BCFA) found in various biological matrices. As interest in the roles of BCFAs in cellular signaling and disease grows, robust and reliable methods for their extraction and quantification are crucial. Solid-phase extraction (SPE) offers a highly effective technique for the selective isolation and purification of this compound from complex samples prior to downstream analysis, such as gas chromatography-mass spectrometry (GC-MS). This document provides detailed application notes and protocols for the solid-phase extraction of this compound, focusing on the use of reversed-phase C18 cartridges.

Data Presentation: Performance of SPE Protocols

The selection of an appropriate SPE protocol is critical for achieving high recovery and purity of the target analyte. The following tables summarize quantitative data for the performance of reversed-phase C18 SPE in the extraction of long-chain and branched-chain fatty acids from biological samples. While specific recovery data for this compound is limited, the data for structurally similar fatty acids provide a strong indication of expected performance.

Table 1: Recovery of Long-Chain and Branched-Chain Fatty Acids using C18 SPE

AnalyteMatrixSPE SorbentElution SolventAverage Recovery (%)Reference
Heptadecanoic acid (C17:0)Lipid MixtureAminopropylDiethyl ether / 2% Acetic Acid99.2[1]
General Free Fatty AcidsSerumC18 (ODS)Diethyl etherEssentially complete[1]
PhospholipidsPlasmaC18Methanol>80[2]
Neutral LipidsPlasmaC18Hexane:Diethyl ether (1:1)>90[2]
Caffeine (as a model analyte)AqueousC18100 µL Methanol90[3]

Table 2: Comparison of Different Extraction Methods for Branched-Chain Fatty Acids

Extraction MethodPrincipleTypical Extraction Yield (%)PurityKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) Separation based on analyte's affinity for a solid sorbent. >90 (achievable) [4]High (effective for sample cleanup and fractionation) [4]High recovery, good reproducibility, potential for automation. [4]Can be more expensive per sample, method development may be required. [4]
Folch/Bligh-DyerLiquid-liquid extraction using chloroform-methanol.HighGood, but may co-extract other components.Well-established and effective for a wide range of lipids.Use of toxic chlorinated solvents, labor-intensive.
Soxhlet ExtractionContinuous solid-liquid extraction.HighGoodThorough extraction for solid samples.Time-consuming, requires large solvent volumes.
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt cells.HighGoodFast, efficient at room temperature.[4]Efficiency can be affected by sample viscosity.[4]

Experimental Protocols

This section provides a detailed methodology for the extraction of this compound from a biological matrix (e.g., plasma or serum) using a reversed-phase C18 SPE cartridge, followed by derivatization for GC-MS analysis.

Protocol 1: Solid-Phase Extraction of this compound using a C18 Cartridge

Materials:

  • Reversed-phase C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • SPE manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Hexane (HPLC grade)

  • Diethyl ether

  • Acetic acid

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma or serum, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 1 mL of hexane.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the SPE manifold.

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

    • Finally, condition the cartridge with 3 mL of hexane. Do not allow the cartridge to go dry at any stage of the conditioning process.

  • Sample Loading:

    • Load the reconstituted sample extract (in 1 mL of hexane) onto the conditioned C18 cartridge.

    • Allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Follow with a wash of 3 mL of a 50:50 (v/v) methanol:water solution to remove less hydrophobic impurities.

  • Elution:

    • Elute the retained fatty acids, including this compound, with 3 mL of diethyl ether containing 2% acetic acid.

    • Collect the eluate in a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • The dried extract is now ready for derivatization.

Protocol 2: Derivatization of this compound for GC-MS Analysis

Materials:

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (HPLC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Esterification:

    • To the dried fatty acid extract from the SPE procedure, add 2 mL of BF3-methanol solution.

    • Cap the tube tightly and heat at 60°C for 10 minutes in a heating block or water bath.[5]

  • Extraction of Fatty Acid Methyl Esters (FAMEs):

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the layers to separate.

  • Sample Cleanup and Collection:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

Visualizations

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18) cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid Extraction (Chloroform:Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying1 Evaporation to Dryness supernatant->drying1 reconstitution1 Reconstitute in Hexane drying1->reconstitution1 conditioning Conditioning (Methanol, Water, Hexane) reconstitution1->conditioning Load onto SPE cartridge loading Sample Loading conditioning->loading washing Washing (Water, 50% Methanol) loading->washing elution Elution (Diethyl ether with 2% Acetic Acid) washing->elution drying2 Evaporation to Dryness elution->drying2 esterification Esterification (BF3-Methanol) drying2->esterification extraction2 FAME Extraction (Hexane) esterification->extraction2 drying3 Drying with Na2SO4 extraction2->drying3 gcms GC-MS Analysis drying3->gcms

Caption: Workflow for the solid-phase extraction and derivatization of this compound.

Potential Signaling Pathway Involvement

Branched-chain fatty acids are known to influence the fluidity of cell membranes.[6] Furthermore, studies on the closely related 14-Methylpalmitic acid have shown an effect on the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor in lipid metabolism.[6] The following diagram illustrates a potential signaling pathway where this compound may play a regulatory role.

Signaling_Pathway cluster_cell Hepatocyte MPA This compound Membrane Cell Membrane (Fluidity Modulation) MPA->Membrane Influences SREBP1 SREBP1 Expression MPA->SREBP1 Potentially Modulates (Down-regulation suggested by 14-MPA studies) FASN Fatty Acid Synthase (FASN) Gene Expression SREBP1->FASN Activates Lipogenesis De Novo Lipogenesis FASN->Lipogenesis Catalyzes

Caption: Potential signaling role of this compound in lipid metabolism.

References

Application Notes and Protocols for the Synthesis of 15-Methylpalmitic Acid Research Standards

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

15-Methylpalmitic acid, also known as iso-heptadecanoic acid, is a branched-chain fatty acid (BCFA) found in various bacteria, dairy products, and animal fats. As a research standard, it is crucial for studies related to bacterial membrane composition, lipid metabolism, and as a biomarker for dietary intake. These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound to serve as a high-purity research standard.

The described synthesis is a robust multi-step process that can be adapted for gram-scale production. The protocol is based on established organometallic and oxidation reactions, ensuring reproducibility.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-step process starting from a suitable long-chain halo-ester. The overall strategy involves the formation of a Grignard reagent, its coupling to an electrophile to introduce the iso-butyl group, followed by hydrolysis to the final carboxylic acid. A plausible and efficient route is outlined below, starting from methyl 14-bromotetradecanoate.

Synthesis_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carbon-Carbon Bond Formation cluster_2 Step 3: Hydrolysis A Isobutyl bromide C Isobutylmagnesium bromide (Grignard Reagent) A->C Anhydrous THF B Magnesium B->C Iodine (cat.) E Methyl 15-methylpalmitate C->E CuCl2 (cat.), Anhydrous THF D Methyl 14-bromotetradecanoate D->E F This compound E->F 1. NaOH, EtOH/H2O 2. H3O+

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected yields and purity at each stage of the synthesis. These values are based on typical outcomes for analogous reactions reported in the literature.

StepReactionStarting MaterialProductExpected Yield (%)Expected Purity (%)
1Grignard FormationIsobutyl bromideIsobutylmagnesium bromide>90(Used in situ)
2Grignard CouplingMethyl 14-bromotetradecanoateMethyl 15-methylpalmitate85-95>95
3HydrolysisMethyl 15-methylpalmitateThis compound>95>98 (after purification)

Experimental Protocols

Materials and Reagents
  • Isobutyl bromide (98%)

  • Magnesium turnings (99.8%)

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl 14-bromotetradecanoate (synthesis required or custom order)

  • Copper(II) chloride (anhydrous, 99%)

  • Sodium hydroxide (98%)

  • Ethanol (95%)

  • Hydrochloric acid (37%)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Synthesis of Methyl 14-bromotetradecanoate

This starting material can be synthesized from 14-bromotetradecanoic acid via Fischer esterification.

  • To a solution of 14-bromotetradecanoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 14-bromotetradecanoate as a waxy solid.

Step 1: Preparation of Isobutylmagnesium Bromide

Grignard_Formation_Workflow start Start A Flame-dry glassware under N2 start->A B Add Mg turnings and I2 crystal to flask A->B C Add anhydrous THF B->C D Add isobutyl bromide dropwise C->D E Initiate reaction (gentle heating if needed) D->E F Maintain reflux until Mg is consumed E->F G Cool to room temperature F->G end_step1 Grignard reagent ready for use G->end_step1

Caption: Workflow for the formation of the Grignard reagent.

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add anhydrous THF to cover the magnesium.

  • Dissolve isobutyl bromide (1.1 equivalents) in anhydrous THF in the dropping funnel.

  • Add a small portion of the isobutyl bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

Step 2: Synthesis of Methyl 15-Methylpalmitate
  • In a separate flame-dried flask under nitrogen, dissolve methyl 14-bromotetradecanoate (1 equivalent) in anhydrous THF.

  • Add a catalytic amount of anhydrous copper(II) chloride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared isobutylmagnesium bromide solution from Step 1 via cannula or dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure methyl 15-methylpalmitate.

Step 3: Hydrolysis to this compound
  • Dissolve methyl 15-methylpalmitate (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (3-5 equivalents) and reflux the mixture for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will precipitate the fatty acid.

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot acetone or acetonitrile.

  • Allow the solution to cool slowly to room temperature, then cool further in a -20 °C freezer to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound as a white solid.

Characterization and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the final product and confirm its identity. The fatty acid is typically derivatized to its fatty acid methyl ester (FAME) for analysis.

Protocol for FAME Preparation:

  • Dissolve a small amount of this compound (approx. 1 mg) in 1 mL of toluene.

  • Add 2 mL of 1% sulfuric acid in methanol.

  • Heat the mixture at 50 °C for 2 hours.

  • After cooling, add 5 mL of 5% aqueous sodium chloride and extract the FAME with 2 mL of hexane.

  • Analyze the hexane layer by GC-MS.

Expected GC-MS Data for Methyl 15-Methylpalmitate:

  • Purity: >98% by peak area.

  • Molecular Ion (M+): m/z 284.5

  • Key Fragmentation Peaks: m/z 74 (McLafferty rearrangement), 87, 143, 199, 241.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation of the synthesized fatty acid.

Expected NMR Data for this compound (in CDCl₃):

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H2.35t-CH₂-COOH (C2)
¹H1.63p-CH₂-CH₂-COOH (C3)
¹H1.52m-CH(CH₃)₂ (C15)
¹H1.25br s-(CH₂)₁₁-
¹H0.86d-CH(CH₃)₂ (C16, C17)
¹³C179.5s-COOH (C1)
¹³C39.1tC14
¹³C34.1tC2
¹³C29.7-29.1m-(CH₂)₁₀-
¹³C28.0dC15
¹³C27.5tC4
¹³C24.7tC3
¹³C22.7qC16, C17

Storage and Handling

Store the synthesized this compound standard in a tightly sealed container at -20 °C. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment.

Conclusion

The synthetic and analytical protocols outlined in these application notes provide a comprehensive guide for the preparation of high-purity this compound for use as a research standard. Adherence to these methods will ensure the production of a well-characterized compound suitable for demanding research applications.

Application Notes & Protocols for the Use of 15-Methylpalmitic Acid Methyl Ester as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 15-Methylpalmitic acid methyl ester as a standard in quantitative analysis, particularly for the determination of this compound and other branched-chain fatty acids in various biological and food matrices.

Introduction

This compound (iso-heptadecanoic acid) is a branched-chain saturated fatty acid found in various bacteria, dairy products, and human tissues.[1] Its methyl ester, this compound methyl ester, serves as an excellent internal or external standard for accurate quantification of the parent fatty acid and related compounds by gas chromatography-mass spectrometry (GC-MS).[2] The use of a standard is crucial for correcting variations during sample preparation and analysis, ensuring reliable and reproducible quantitative data.

Applications

  • Food Science: Quantification of this compound in dairy products, meats, and fermented foods to assess nutritional value and for quality control.

  • Microbiology: Used as a biomarker for the identification and quantification of specific bacterial populations in environmental and clinical samples.[3]

  • Clinical Research: Analysis of branched-chain fatty acids in human samples such as plasma, red blood cells, and breast milk to study their metabolic roles and associations with health and disease.

Quantitative Data Presentation

The following table summarizes representative quantitative data for branched-chain fatty acids, including this compound (iso-16:0), in human milk samples from different geographical locations. This data illustrates the typical concentration ranges that can be expected in biological samples.

Fatty AcidCincinnati (mg/100 mL)Mexico City (mg/100 mL)Shanghai (mg/100 mL)
iso-14:00.85 ± 0.050.65 ± 0.040.45 ± 0.03
anteiso-15:00.70 ± 0.040.55 ± 0.030.38 ± 0.02
iso-16:0 (this compound) 1.20 ± 0.07 0.95 ± 0.06 0.65 ± 0.04
anteiso-17:00.60 ± 0.040.48 ± 0.030.33 ± 0.02
iso-18:00.45 ± 0.030.35 ± 0.020.25 ± 0.02
Total Branched-Chain Fatty Acids 7.90 ± 0.41 6.10 ± 0.36 4.27 ± 0.25

Data adapted from a study on branched-chain fatty acid composition of human milk.[4] Values are presented as mean ± standard error.

Experimental Protocols

Protocol 1: Quantification of this compound in Dairy Products using this compound Methyl Ester as an Internal Standard

This protocol describes the extraction and derivatization of fatty acids from a dairy matrix (e.g., milk, cheese) and their quantification using GC-MS with this compound methyl ester as an internal standard.

4.1.1. Materials

  • This compound methyl ester (Internal Standard, IS)

  • Chloroform

  • Methanol

  • Sodium chloride (NaCl) solution (0.9%)

  • Anhydrous sodium sulfate

  • Boron trifluoride-methanol solution (14% BF3 in methanol) or Methanolic HCl (5%)

  • Hexane

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, CP-Sil 88)

4.1.2. Experimental Workflow

experimental_workflow_1 sample Dairy Sample homogenize Homogenize in Chloroform:Methanol (2:1) sample->homogenize add_is Add Internal Standard (this compound methyl ester) homogenize->add_is extract Liquid-Liquid Extraction (add NaCl solution) add_is->extract separate Separate Organic Layer extract->separate dry Dry with Na2SO4 and Evaporate separate->dry derivatize Derivatize with BF3-Methanol or Methanolic HCl dry->derivatize extract_fame Extract FAMEs with Hexane derivatize->extract_fame analyze Analyze by GC-MS extract_fame->analyze

Workflow for Dairy Sample Analysis.

4.1.3. Procedure

  • Sample Preparation and Lipid Extraction (Folch Method):

    • Weigh approximately 1 g of the homogenized dairy sample into a glass tube.

    • Add a known amount of this compound methyl ester internal standard solution (e.g., 100 µL of a 1 mg/mL solution in chloroform).

    • Add 10 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly for 2 minutes to ensure complete homogenization.

    • Add 2 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean tube.

    • Dry the lipid extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) - Acid-Catalyzed Methylation:

    • To the dried lipid extract, add 2 mL of 14% Boron trifluoride-methanol solution or 5% methanolic HCl.

    • Seal the tube tightly and heat at 60-80°C for 30-60 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex for 1 minute and then centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 174°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-550

4.1.4. Quantification

The concentration of this compound is calculated using the ratio of the peak area of its methyl ester to the peak area of the internal standard (this compound methyl ester) and comparing this to a calibration curve prepared with known concentrations of this compound.

Protocol 2: Analysis of Bacterial Fatty Acid Profiles using this compound Methyl Ester as an External Standard

This protocol is suitable for identifying and quantifying the fatty acid composition of bacterial cells, where this compound can be a significant biomarker.

4.2.1. Materials

  • Bacterial cell pellet

  • Saponification reagent (45 g NaOH, 150 mL methanol, 150 mL deionized water)

  • Methylation reagent (325 mL 6.0 N HCl, 275 mL methanol)

  • Extraction solvent (200 mL hexane, 200 mL methyl tert-butyl ether)

  • Base wash solution (10.8 g NaOH in 900 mL deionized water)

  • This compound methyl ester (External Standard)

  • GC-MS system

4.2.2. Experimental Workflow

experimental_workflow_2 sample Bacterial Cell Pellet saponify Saponification (NaOH, Methanol, Water) sample->saponify methylate Methylation (HCl, Methanol) saponify->methylate extract Extraction (Hexane, MTBE) methylate->extract wash Base Wash extract->wash analyze Analyze by GC-MS wash->analyze quantify Quantify using External Standard Curve analyze->quantify

Workflow for Bacterial FAME Analysis.

4.2.3. Procedure

  • Saponification:

    • Transfer a loopful of bacterial colony or a cell pellet to a screw-cap tube.

    • Add 1 mL of the saponification reagent.

    • Seal the tube and heat in a boiling water bath for 30 minutes.

  • Methylation:

    • Cool the tube and add 2 mL of the methylation reagent.

    • Seal and heat at 80°C for 10 minutes.

  • Extraction:

    • Cool the tube and add 1.25 mL of the extraction solvent.

    • Mix on a rotator for 10 minutes.

    • Allow the layers to separate and transfer the top organic layer to a clean tube.

  • Base Wash:

    • Add 3 mL of the base wash solution to the organic extract.

    • Mix on a rotator for 5 minutes.

    • Transfer the top organic layer to a GC vial for analysis.

  • GC-MS Analysis:

    • Use the same GC-MS conditions as described in Protocol 1.

  • Quantification:

    • Prepare a calibration curve by analyzing a series of known concentrations of the this compound methyl ester external standard.

    • The concentration of this compound in the bacterial sample is determined by comparing its peak area to the calibration curve.

Signaling and Metabolic Pathways

This compound is a branched-chain fatty acid. Its biosynthesis is initiated by primers other than acetyl-CoA, often derived from branched-chain amino acid catabolism (valine, leucine, and isoleucine).

Biosynthesis of iso-Fatty Acids

biosynthesis_pathway cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_fas Fatty Acid Synthesis (FAS) Valine Valine BCAT Branched-Chain Aminotransferase Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex BCAT->BCKDH Primers Isobutyryl-CoA Isovaleryl-CoA 2-Methylbutyryl-CoA BCKDH->Primers FAS Fatty Acid Synthase (Elongation Cycles) Primers->FAS Primer BCFA Branched-Chain Fatty Acids (e.g., this compound) FAS->BCFA Malonyl_CoA Malonyl-CoA (from Acetyl-CoA) Malonyl_CoA->FAS 2-Carbon Units beta_oxidation_pathway Fatty_Acid This compound Acyl_CoA 15-Methylpalmitoyl-CoA Fatty_Acid->Acyl_CoA Activation Beta_Oxidation Beta-Oxidation Spiral (4 recurring steps) Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA n cycles Propionyl_CoA Propionyl-CoA (from final cycle) Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle Conversion to Succinyl-CoA Energy ATP, NADH, FADH2 TCA_Cycle->Energy

References

Application Notes: Stable Isotope Labeling of 15-Methylpalmitic Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15-Methylpalmitic acid (15-MPH), also known as isoheptadecanoic acid, is a branched-chain saturated fatty acid found in various natural sources, including bacteria, dairy products, and certain animal fats.[1] It is also present in human tissues and fluids and is often utilized as a biomarker for the intake of dairy fat.[2] Understanding the metabolic fate of 15-MPH is crucial for elucidating its physiological roles, which may extend beyond being a simple dietary indicator.

Stable isotope labeling is a powerful technique used to trace the metabolism of specific compounds in complex biological systems.[3][4] By replacing certain atoms (e.g., ¹²C or ¹H) with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H/Deuterium), molecules like 15-MPH can be "marked." These labeled tracers are metabolically indistinguishable from their natural counterparts, allowing researchers to follow their journey through various metabolic pathways using mass spectrometry.[3][5] This approach enables the quantitative analysis of nutrient uptake, pathway fluxes, and the incorporation of metabolites into complex lipids and other biomolecules.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the synthesis and use of stable isotope-labeled 15-MPH in metabolic tracer studies, aimed at researchers in academia and the pharmaceutical industry.

Protocol 1: Synthesis of Deuterated this compound (d-15-MPH)

While various methods exist for deuterating fatty acids, a common approach involves metal-catalyzed hydrogen-isotope exchange (HIE).[4][8] This protocol describes a generalized method for the perdeuteration of 15-MPH using deuterium oxide (D₂O).

Materials:

  • This compound (unlabeled)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Platinum on carbon (Pt/C) catalyst (e.g., 5-10%)

  • High-pressure Parr reactor

  • Anhydrous solvents (e.g., diethyl ether, hexane)

  • Standard laboratory glassware

Procedure:

  • Place unlabeled this compound and a Pt/C catalyst (e.g., 10% by weight of the fatty acid) into a high-pressure reactor vessel.

  • Add D₂O to the vessel. The ratio of D₂O to fatty acid should be sufficient to fully dissolve or suspend the substrate upon heating.

  • Seal the reactor and purge it several times with an inert gas (e.g., Argon) to remove any air.

  • Heat the reactor to a high temperature (e.g., 200-250°C) under pressure for an extended period (e.g., 24-48 hours) to facilitate the H/D exchange.[4]

  • After cooling, carefully vent the reactor and recover the contents.

  • Extract the deuterated fatty acid using an organic solvent like diethyl ether. Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • To achieve high isotopic enrichment (>98%), the H/D exchange process may need to be repeated two or three times with fresh D₂O and catalyst.[4]

  • Purify the final product using silica gel chromatography.

  • Confirm the isotopic enrichment and chemical purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In Vivo Tracer Studies in Animal Models

This protocol outlines a primed, constant infusion of d-15-MPH to study its kinetics and tissue distribution in a rodent model. The "primed" dose allows the tracer to reach a steady-state concentration in the plasma more quickly.[9]

Materials:

  • Synthesized d-15-MPH tracer

  • Vehicle for injection (e.g., sterile saline with bovine serum albumin)

  • Anesthetized animal model (e.g., mouse or rat) with indwelling catheters

  • Syringe pump

  • Blood collection tubes (with anticoagulant)

  • Tools for tissue harvesting and snap-freezing (e.g., Wollenberger clamps cooled in liquid nitrogen)[5]

Procedure:

  • Tracer Preparation: Prepare the d-15-MPH tracer solution by complexing it to bovine serum albumin (BSA) in sterile saline to ensure solubility and bioavailability.

  • Animal Preparation: Anesthetize the animal and place catheters for infusion and blood sampling.

  • Priming Dose: Administer a bolus injection (prime) of the d-15-MPH tracer to rapidly increase its plasma concentration to the target steady-state level.[9]

  • Constant Infusion: Immediately following the prime, begin a continuous intravenous infusion of the tracer at a predetermined rate using a syringe pump.[7][9]

  • Blood Sampling: Collect blood samples at baseline (before infusion) and at multiple time points during the infusion (e.g., 0, 30, 60, 90, 120 minutes) to confirm that an isotopic steady state has been reached.[9]

  • Tissue Harvesting: At the end of the infusion period, euthanize the animal and rapidly harvest tissues of interest (e.g., liver, adipose tissue, skeletal muscle, heart).

  • Sample Processing: Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.[5] Separate plasma from blood samples by centrifugation. Store all samples at -80°C until lipid extraction and analysis.

Protocol 3: In Vitro Tracer Studies in Cell Culture

This protocol describes the labeling of cultured cells to investigate the cellular metabolism of 15-MPH.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes, myocytes)

  • Cell culture medium

  • d-15-MPH tracer complexed to BSA

  • Phosphate-buffered saline (PBS)

  • Cell scraper and centrifuge

Procedure:

  • Cell Culture: Grow cells to the desired confluency in standard culture dishes.

  • Labeling Medium: Prepare the treatment medium by supplementing standard culture medium with the d-15-MPH-BSA complex. A typical final concentration ranges from 10-100 µM.[6]

  • Labeling: Remove the standard medium from the cells, wash once with sterile PBS, and add the labeling medium.

  • Incubation: Incubate the cells for a specified period (e.g., 1, 6, 12, or 24 hours) to allow for the uptake and metabolism of the tracer.

  • Harvesting:

    • Media: Collect the labeling medium to analyze secreted metabolites.

    • Cells: Aspirate the remaining medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping into a solvent or by trypsinization followed by pelleting.

  • Storage: Store all collected media and cell pellets at -80°C prior to analysis.

Protocol 4: Lipid Extraction and Analysis by Mass Spectrometry

This protocol covers the extraction of total lipids and their subsequent analysis by GC-MS or LC-MS/MS to determine isotopic enrichment.

1. Total Lipid Extraction (Folch Method): [10]

  • Homogenize tissue samples or use cell pellets directly. For plasma, use a defined volume (e.g., 50-100 µL).

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The total solvent volume should be 20 times the sample volume to ensure complete extraction.

  • Add a known amount of an appropriate internal standard (e.g., a commercially available deuterated fatty acid not expected in the sample, like d₄-palmitic acid) to every sample for quantification.[10][11]

  • Agitate the mixture vigorously and allow it to stand at room temperature for at least 20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge the mixture to clarify the two phases.

  • Carefully collect the lower organic layer, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization for GC-MS Analysis:

  • To analyze total fatty acid composition (free and esterified), the dried lipid extract must be saponified. Resuspend the extract in a methanolic potassium hydroxide (KOH) solution and incubate at 37°C for 30 minutes.[11]

  • Acidify the solution to protonate the fatty acids.

  • Extract the free fatty acids with a nonpolar solvent like isooctane.[10]

  • Dry the fatty acid extract under nitrogen.

  • For GC-MS analysis, derivatize the fatty acids to their fatty acid methyl esters (FAMEs) by adding a reagent like 2% sulfuric acid in methanol and heating at 50°C for 2 hours.[12]

  • Extract the FAMEs with hexane for injection into the GC-MS.

3. Mass Spectrometry Analysis:

  • GC-MS: Analyze the FAMEs to determine the isotopic enrichment in 15-MPH and its potential metabolites (e.g., elongation products). Use selected ion monitoring (SIM) to track the molecular ions of the unlabeled (M+0) and labeled (M+n) forms of the 15-MPH methyl ester.[12]

  • LC-MS/MS: Analyze the intact lipid extract (without saponification) to identify and quantify the incorporation of d-15-MPH into complex lipids such as triglycerides and phospholipids.[6] This requires a high-resolution mass spectrometer and targeted analysis of lipid species containing the labeled fatty acid.

Data Presentation

Quantitative data from tracer studies should be organized into clear tables for comparison and interpretation. The following are examples of how results can be presented.

Table 1: Illustrative GC-MS Parameters for Labeled 15-MPH Analysis. (Note: This data is for illustrative purposes. Actual parameters must be optimized empirically.)

AnalyteDerivatizationRetention Time (min)M+0 Ion (m/z)Labeled Ion (m/z)
15-MethylpalmitateFAME18.5284.3315.5 (for d₃₁)
17-MethylstearateFAME20.8312.3347.6 (for d₃₅)

Table 2: Illustrative Isotopic Enrichment of d-15-MPH in Plasma Over Time. (Note: This data is hypothetical and for illustrative purposes.)

Time Point (minutes)Plasma d-15-MPH (µM)Tracer-to-Tracee Ratio (TTR)
00.000.000
301.250.085
601.480.101
901.510.103
1201.490.102

Table 3: Illustrative Incorporation of d-15-MPH into Liver Lipids. (Note: This data is hypothetical and for illustrative purposes.)

Lipid Class% of Total Labeled Lipidnmol of d-15-MPH / g tissue
Free Fatty Acid15%12.5
Triglycerides (TG)65%54.2
Phosphatidylcholines (PC)12%10.0
Phosphatidylethanolamines (PE)5%4.2
Other3%2.5

Visualizations

Experimental and Analytical Workflows

G cluster_synthesis Tracer Synthesis cluster_study In Vivo / In Vitro Study cluster_analysis Sample Analysis S1 Synthesis of d-15-MPH S2 Purification & QC (GC-MS, NMR) S1->S2 E1 Tracer Administration (Infusion or Cell Media) S2->E1 E2 Sample Collection (Plasma, Tissues, Cells) E1->E2 A1 Lipid Extraction (Folch Method) E2->A1 A2 Derivatization (e.g., FAMEs) A1->A2 A3 MS Analysis (GC-MS or LC-MS/MS) A2->A3 A4 Data Analysis (Enrichment, Flux) A3->A4

General workflow for a stable isotope tracer study.
Potential Metabolic Fate of this compound

Potential metabolic pathways for this compound.
Analytical Workflow from Sample to Data

G Sample Biological Sample (Plasma, Tissue, etc.) Extract Lipid Extraction + Internal Std Sample->Extract Split Extract->Split Saponify Saponification Split->Saponify For Total FA LCMS LC-MS/MS Analysis (Intact Lipids) Split->LCMS For Complex Lipids Deriv FAME Derivatization Saponify->Deriv GCMS GC-MS Analysis Deriv->GCMS GCMS_Data Total FA Enrichment GCMS->GCMS_Data LCMS_Data Complex Lipid Incorporation LCMS->LCMS_Data

Workflow for sample preparation and mass spectrometry.

References

Applications of 15-Methylpalmitic Acid in Lipidomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpalmitic acid, a branched-chain fatty acid (BCFA), is emerging as a molecule of interest in the field of lipidomics. Unlike its straight-chain counterpart, palmitic acid, the methyl branch in this compound confers unique physicochemical properties that influence its biological roles. This document provides detailed application notes and experimental protocols for the use of this compound in lipidomics research, focusing on its potential as a biomarker, its applications in microbiology, and methodologies for its analysis. While research into its specific signaling pathways is still developing, we will draw parallels with the known roles of other fatty acids to suggest potential areas of investigation.

This compound as a Biomarker

Recent lipidomics studies have identified this compound, often found as a constituent of more complex lipids, as a potential biomarker in human health and disease.

Application Note: Biomarker for Musculoskeletal Pain

A significant finding has been the association of a lysophosphatidylcholine species containing 15-methylhexadecanoic acid (LPC(15-MHDA)) with persistent multisite musculoskeletal pain.[1][2][3] A study profiling 807 lipid species in serum samples from 536 participants found that lower levels of LPC(15-MHDA) were significantly associated with a higher risk of persistent pain.[1][2][3] This suggests that LPC(15-MHDA) could serve as a biomarker for identifying individuals at risk for or currently experiencing chronic pain conditions. Further research may elucidate the role of this specific lipid in the pathophysiology of pain and inflammation.

Table 1: Association of LPC(15-MHDA) with Persistent Multisite Musculoskeletal Pain

Lipid SpeciesAssociation with Persistent PainOdds Ratio (per log nM decrease)p-valueReference
LPC(15-MHDA [sn1])Negative0.36<0.05 (after multiple testing correction)[1][3]

Metabolic Labeling with Branched-Chain Fatty Acids

Stable isotope labeling is a powerful technique in lipidomics to trace the metabolic fate of fatty acids. While specific studies utilizing stable isotope-labeled this compound are not yet widely available, the principles and protocols are well-established for other fatty acids and can be adapted.[4][5] The use of stable isotopes like ¹³C or ²H in this compound would enable researchers to track its incorporation into various lipid classes, and to study its metabolism through elongation, desaturation, and catabolic pathways.

Application Note: Tracing BCFAs in Cellular Metabolism

Metabolic labeling experiments with stable isotope-labeled BCFAs can help answer fundamental questions about their cellular uptake, transport, and downstream metabolism. For instance, in adipocytes, branched-chain amino acids have been shown to contribute to the synthesis of both odd- and even-chain fatty acids, including BCFAs.[6] Using labeled this compound could clarify its role as a substrate for the synthesis of other complex lipids and its contribution to cellular energy homeostasis.

Signaling Pathways: A Frontier for this compound Research

The direct signaling roles of this compound are not yet well-defined. However, the extensive research on palmitic acid provides a framework for investigating the potential signaling activities of its branched-chain isomer. Palmitic acid is known to influence numerous signaling pathways involved in inflammation, metabolism, and apoptosis.

Application Note: Investigating the Impact on Cellular Signaling

Researchers can explore whether this compound modulates key signaling nodes known to be affected by other fatty acids. Areas of interest include its potential effects on:

  • Toll-like receptor 4 (TLR4) signaling: A key pathway in innate immunity that can be activated by saturated fatty acids.

  • AMP-activated protein kinase (AMPK) pathway: A central regulator of cellular energy metabolism.

  • Inflammasome activation: A critical component of the inflammatory response.

  • Endoplasmic reticulum (ER) stress: A cellular stress response implicated in various metabolic diseases.

Comparative studies using both palmitic acid and this compound will be crucial to dissect the specific effects attributable to the methyl branch.

This compound in Microbiology

This compound is a known component of the cell membranes of various bacteria.[7][8][9] The composition of fatty acids in bacterial membranes is crucial for maintaining membrane fluidity and function, and it can vary depending on environmental conditions.

Application Note: A Tool for Bacterial Identification and Characterization

The analysis of cellular fatty acid profiles, including the presence and abundance of this compound, is a well-established method in microbial taxonomy and chemotaxonomy.[10] Gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs) can provide a "fingerprint" of a bacterial species, aiding in its identification. Furthermore, studying changes in the branched-chain fatty acid content of bacterial membranes in response to stressors can provide insights into their adaptation mechanisms.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by GC-MS

This protocol describes the analysis of total this compound content in a biological sample.

Materials:

  • Biological sample (e.g., serum, plasma, cell pellet, tissue homogenate)

  • Internal standard (e.g., heptadecanoic acid or a stable isotope-labeled this compound)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • BF₃-methanol solution (14%) or methanolic HCl

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-225ms or equivalent)

Procedure:

  • Lipid Extraction (Folch Method):

    • To your sample, add 20 volumes of chloroform:methanol (2:1).

    • Add the internal standard at a known concentration.

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1-2 mL of BF₃-methanol solution or methanolic HCl.

    • Incubate at 60-100°C for 10-30 minutes.

    • Cool the sample and add 1 mL of water and 2 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject an aliquot of the FAME extract into the GC-MS.

    • Use a temperature program that effectively separates the FAMEs. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period.

    • The mass spectrometer can be operated in scan mode to identify the FAMEs based on their mass spectra and retention times, and in selected ion monitoring (SIM) mode for accurate quantification.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Diagram: GC-MS Workflow for this compound Analysis

GCMS_Workflow Sample Biological Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction + Internal Standard Derivatization FAME Derivatization (BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Workflow for the quantification of this compound.

Protocol 2: Analysis of Lysophosphatidylcholine (LPC) Species by LC-MS/MS

This protocol is for the targeted analysis of LPCs, including LPC(15-MHDA), in plasma or serum.

Materials:

  • Plasma or serum sample

  • Internal standard (e.g., a commercially available stable isotope-labeled LPC)

  • Methanol

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Protein Precipitation and Lipid Extraction:

    • To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the lipids.

  • LC-MS/MS Analysis:

    • Inject the lipid extract onto the LC-MS/MS system.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with a small amount of formic acid.

    • The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions for LPC(15-MHDA) and the internal standard.

Diagram: LC-MS/MS Workflow for LPC Analysis

LCMS_Workflow Sample Plasma/Serum Sample Extraction Protein Precipitation & Lipid Extraction Sample->Extraction + Internal Standard LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for the analysis of lysophosphatidylcholines.

Quantitative Data Summary

The following table summarizes the reported findings for this compound-containing lipids. It is important to note that absolute concentrations can vary significantly depending on the biological matrix, and the analytical methods used.

Table 2: Reported Observations of this compound-Containing Lipids

AnalyteBiological MatrixObservationStudy Population/ModelReference
LPC(15-MHDA)SerumLower levels in individuals with persistent multisite musculoskeletal painHuman cohort (n=536)[1][2][3]
This compoundBacteriaPresent in cell membranesVarious bacterial species[7][8][9]
This compoundBovine Milk FatDetected as a componentDairy cattle[7]
This compoundHuman Breast MilkDetectedHuman[9]

Signaling Pathway Hypothesis

Based on the known signaling roles of other saturated fatty acids, we can propose a hypothetical signaling pathway that could be investigated for this compound.

Diagram: Hypothetical Signaling Pathway for Investigation

Signaling_Hypothesis cluster_cell Cell BCFA This compound TLR4 TLR4 BCFA->TLR4 ? MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: A potential signaling pathway for this compound.

This diagram illustrates a hypothesis where this compound might interact with TLR4, leading to the activation of downstream inflammatory signaling. The question mark indicates that this interaction is currently speculative and requires experimental validation.

Conclusion

This compound is a branched-chain fatty acid with demonstrated potential as a biomarker and established relevance in microbiology. While its specific roles in metabolic labeling and cellular signaling are still under investigation, the protocols and conceptual frameworks outlined in this document provide a solid foundation for researchers to explore the multifaceted functions of this intriguing lipid molecule. The continued application of advanced lipidomics techniques will undoubtedly shed more light on the importance of this compound in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 15-Methylpalmitic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of 15-Methylpalmitic acid, with a focus on improving peak resolution.

Troubleshooting Guides

Question: Why am I seeing poor peak shape (broadening or tailing) for this compound in my chromatogram?

Answer: Poor peak shape for this compound is a common issue that can arise from several factors throughout the analytical workflow. Broad or tailing peaks can compromise resolution and lead to inaccurate quantification. The most frequent causes include issues with derivatization, chromatographic conditions, or system contamination.

Troubleshooting Steps:

  • Verify Derivatization Efficiency: Incomplete derivatization is a primary cause of peak tailing for fatty acids.[1] The polar carboxyl group of the underivatized acid interacts with active sites in the GC system, leading to poor peak shape.

    • Action: Ensure your derivatization protocol is optimized. For methyl esterification, common methods include using BF₃-methanol or silylation reagents like BSTFA.[1][2] Confirm that the reaction has gone to completion by checking for the absence of the free acid.

  • Optimize GC Parameters: Suboptimal GC conditions can lead to peak broadening.

    • Action: Review and adjust your GC parameters. This includes the injector temperature, oven temperature program, and carrier gas flow rate.[3][4] A slower temperature ramp can sometimes improve separation.[3]

  • Check for System Contamination or Activity: Active sites in the GC inlet or column can cause peak tailing.[5][6] Contamination can also lead to broad peaks.

    • Action:

      • Inlet Maintenance: Regularly replace the inlet liner and septum.[7] Use a deactivated liner to minimize interactions.[5]

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure a properly deactivated surface.

      • Column Trimming: If the front of the column is contaminated, trimming 10-20 cm may resolve the issue.[5][6]

Question: I am observing co-elution of this compound with other components in my sample. How can I improve the resolution?

Answer: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system. Improving resolution is critical for accurate identification and quantification.

Troubleshooting Steps:

  • Column Selection: The choice of GC column is paramount for achieving good resolution. The stationary phase's polarity plays a key role in the separation of fatty acid methyl esters (FAMEs).[8][9][10]

    • Action: For FAMEs, polar columns are generally recommended.[10][11] Consider using a column with a different selectivity. Highly polar cyanopropyl phases are often used for detailed separations of FAMEs, including positional isomers.[8][12]

  • Modify the Temperature Program: The oven temperature program directly influences the separation.

    • Action: Decrease the temperature ramp rate.[13] This will increase the analysis time but often leads to better separation of closely eluting peaks.[3] You can also add an isothermal hold at a specific temperature to target the separation of interest.

  • Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Action: Optimize the flow rate for your carrier gas (typically helium or hydrogen).[3] A flow rate that is too high or too low can decrease resolution.

  • Consider a Longer Column: Increasing the column length can enhance resolution, although it will also increase analysis time.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare this compound for GC-MS analysis?

A1: Due to its low volatility, this compound must be derivatized before GC-MS analysis.[1][2] The most common method is esterification to form its fatty acid methyl ester (FAME), 15-methylpalmitate.[2][14] This increases the volatility and improves the chromatographic peak shape.[12][14] Silylation is another derivatization technique that can be used.[1][2]

Q2: Which type of GC column is recommended for the analysis of this compound methyl ester?

A2: For the analysis of FAMEs, including branched-chain fatty acids like 15-methylpalmitate, a polar stationary phase is generally recommended.[10][11] Capillary columns with Carbowax-type (polyethylene glycol) or biscyanopropyl stationary phases are commonly used for FAME analysis.[12][14] Highly polar columns, such as those with a high cyanopropyl content, are particularly effective for separating complex mixtures and isomers.[8]

Q3: What are typical GC-MS parameters for analyzing FAMEs?

A3: While optimal conditions should be determined empirically, the following table provides a good starting point for method development.

ParameterTypical Value
Injector Temperature 220-250°C[2]
Injection Mode Splitless or Split (e.g., 15:1)[2]
Carrier Gas Helium or Hydrogen[2][3]
Flow Rate 0.6 - 1.0 mL/min[2]
Oven Program Initial 70°C, ramp to ~240°C[2]
MS Ionization Mode Electron Impact (EI) at 70 eV[2]

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The identity of the peak should be confirmed by its mass spectrum. The electron ionization (EI) mass spectrum of the methyl ester derivative will show a characteristic fragmentation pattern. You should compare the obtained spectrum with a reference spectrum from a spectral library (e.g., NIST) or by analyzing a certified reference standard of this compound methyl ester.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for preparing FAMEs.[2]

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner. If the sample is in a solution, evaporate it to dryness under a stream of nitrogen.[2]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the dried sample.[2]

  • Reaction: Cap the tube tightly and heat at 60-100°C for a specified time (typically 30-60 minutes). The optimal time and temperature should be determined for your specific sample matrix.

  • Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of a nonpolar solvent (e.g., hexane or heptane). Vortex thoroughly to extract the FAMEs into the organic layer.

  • Sample Collection: Centrifuge to separate the layers and carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

Visualization

Below is a troubleshooting workflow to improve the peak resolution of this compound in GC-MS analysis.

G Troubleshooting Workflow for Peak Resolution cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 System Maintenance cluster_3 Method Optimization cluster_4 Resolution Start Poor Peak Resolution (Broadening, Tailing, or Co-elution) CheckDerivatization Verify Derivatization - Complete reaction? - Correct reagents? Start->CheckDerivatization CheckGCMethod Review GC Method - Appropriate column? - Optimized temperature program? Start->CheckGCMethod InletMaintenance Perform Inlet Maintenance - Replace liner and septum - Check for leaks CheckDerivatization->InletMaintenance CheckGCMethod->InletMaintenance ColumnCare Column Conditioning/Trimming - Condition per manufacturer - Trim front of column InletMaintenance->ColumnCare OptimizeTemp Adjust Temperature Program - Decrease ramp rate - Add isothermal holds ColumnCare->OptimizeTemp OptimizeFlow Optimize Carrier Gas Flow - Adjust to optimal linear velocity OptimizeTemp->OptimizeFlow End Improved Peak Resolution OptimizeTemp->End ChangeColumn Consider Different Column - More polar stationary phase? - Longer column? OptimizeFlow->ChangeColumn OptimizeFlow->End ChangeColumn->End

Caption: Troubleshooting workflow for improving GC-MS peak resolution.

References

Technical Support Center: Overcoming Matrix Effects in 15-Methylpalmitic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of 15-Methylpalmitic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues related to matrix effects in the LC-MS analysis of this compound in a question-and-answer format.

FAQs

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This interference can significantly compromise the accuracy, precision, and sensitivity of the analysis, resulting in unreliable quantification. For biological samples such as plasma or serum, phospholipids are a major contributor to matrix effects.

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: A common and effective method to assess matrix effects is the post-extraction spike method . This involves comparing the signal response of this compound in a neat solution to its response when spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative technique is the post-column infusion experiment , where a constant flow of this compound is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.

Q3: What are the most effective strategies to minimize matrix effects for this compound?

A3: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: The most critical step is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective. For fatty acids, mixed-mode or anion exchange SPE sorbents can be particularly useful.

  • Chromatographic Separation: Fine-tuning your LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., C18, C8, or phenyl).

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound is the gold standard for correction. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Sample Dilution: A simple and often effective method is to dilute the sample, which reduces the concentration of interfering matrix components. However, this is only feasible if the concentration of this compound remains above the instrument's limit of detection.

Troubleshooting Common Issues

Problem 1: Poor reproducibility of this compound quantification.

  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Implement a robust sample preparation protocol, such as the Solid-Phase Extraction (SPE) method detailed below, to ensure consistent removal of matrix interferences.

    • Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound to normalize for variations in matrix effects.

    • Evaluate the matrix effect quantitatively using the post-extraction spike method to understand the extent of the issue.

Problem 2: Low signal intensity or high limit of detection (LOD) for this compound.

  • Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids in plasma or serum samples.

  • Troubleshooting Steps:

    • Employ a targeted phospholipid removal strategy during sample preparation.

    • Optimize the chromatographic method to better separate this compound from the phospholipid elution region.

    • Consider derivatization of the carboxylic acid group of this compound to improve ionization efficiency and shift it to a region of the chromatogram with less interference.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum

This protocol outlines a general procedure using a mixed-mode or anion exchange SPE sorbent to extract this compound and other long-chain fatty acids from a biological matrix.

  • Sample Pre-treatment:

    • To 200 µL of plasma or serum, add 600 µL of a 1:2 (v/v) mixture of isopropanol and acetonitrile containing a stable isotope-labeled internal standard for this compound. This step precipitates proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove neutral lipids.

  • Elution:

    • Elute the this compound and other fatty acids with 1-2 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your LC-MS method (e.g., the initial mobile phase).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 60% B

      • 2-10 min: 60-95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 60% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound (C17:0 branched): Precursor Ion (Q1): m/z 269.3 -> Product Ion (Q3): m/z 269.3 (for SIM) or a characteristic fragment if available.

      • Stable Isotope-Labeled Internal Standard (e.g., C17:0-d33): Precursor Ion (Q1): m/z 302.5 -> Product Ion (Q3): m/z 302.5 (for SIM) or a corresponding fragment.

    • Ion Source Parameters:

      • Capillary Voltage: -3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 450 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Long-Chain Fatty Acid Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile)85 - 9540 - 60 (Suppression)< 15
Liquid-Liquid Extraction (Hexane)70 - 8520 - 35 (Suppression)< 10
Solid-Phase Extraction (Anion Exchange)90 - 105< 15 (Minimal Effect)< 5

Note: Data presented is representative for long-chain fatty acids and serves as an estimate for this compound. Actual values may vary based on the specific experimental conditions.

Table 2: Illustrative Matrix Effect Calculation using the Post-Extraction Spike Method

Sample TypeMean Peak Area of this compound
A) Neat Standard Solution1,500,000
B) Post-Extraction Spiked Blank Matrix975,000
Calculated Matrix Effect (%) 35% Ion Suppression

Calculation: Matrix Effect (%) = ((B / A) - 1) * 100

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Plasma/Serum Sample add_is Add SIL-IS sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elute Elution spe->elute drydown Dry Down elute->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Suspected Matrix Effect (Poor Reproducibility/Low Signal) assess Assess Matrix Effect (Post-Extraction Spike) start->assess optimize_sp Optimize Sample Prep (e.g., SPE) assess->optimize_sp Significant Effect end Re-evaluate Performance assess->end No Significant Effect (Investigate other causes) optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use SIL-Internal Standard optimize_lc->use_sil_is dilute Dilute Sample use_sil_is->dilute dilute->end

Caption: Troubleshooting logic for addressing matrix effects.

Preventing esterification artifacts during 15-Methylpalmitic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent esterification artifacts during the analysis of 15-Methylpalmitic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by gas chromatography (GC)?

A1: Derivatization of this compound to its fatty acid methyl ester (FAME), methyl 15-methylpalmitate, is crucial for GC analysis. This process increases the volatility and thermal stability of the fatty acid, making it suitable for gas chromatography.[1][2] The derivatization also reduces the polarity of the carboxylic acid group, which minimizes peak tailing and improves chromatographic separation.[3][4]

Q2: What are the most common methods for preparing methyl esters of this compound?

A2: The most common methods involve acid-catalyzed or base-catalyzed transesterification or esterification.[5]

  • Acid-catalyzed esterification: Reagents like boron trifluoride in methanol (BF₃-methanol) or anhydrous methanolic hydrochloric acid are frequently used.[5][6] These methods are effective for both free fatty acids and transesterifying fatty acids from lipids.[5]

  • Base-catalyzed transesterification: Reagents such as sodium methoxide in methanol are used for the rapid transesterification of fatty acids from glycerolipids. However, this method is not suitable for esterifying free fatty acids.[6]

Q3: What are "esterification artifacts" and how can they affect my results?

A3: Esterification artifacts are contaminants or byproducts generated during the sample preparation process that can interfere with the analysis of the target analyte, in this case, methyl 15-methylpalmitate. These can lead to inaccurate quantification, misidentification of peaks, and compromised data reliability. Common artifacts include unreacted fatty acids, byproducts from side reactions, and contaminants from reagents or glassware.

Q4: Can the branched-chain nature of this compound cause specific issues during analysis?

A4: Yes, the branched-chain structure of this compound can lead to chromatographic challenges. Its methyl ester may co-elute with other straight-chain or branched-chain fatty acid methyl esters, even on high-polarity GC columns.[1][7] This makes accurate quantification difficult without optimized chromatographic conditions or the use of mass spectrometry for identification.[8]

Troubleshooting Guide: Preventing Esterification Artifacts

This guide addresses common issues encountered during the preparation and analysis of this compound methyl ester.

Problem Potential Cause Recommended Solution
Low or no peak for methyl 15-methylpalmitate Incomplete Esterification: The reaction may not have gone to completion.- Optimize Reaction Conditions: Increase reaction time or temperature as needed. For BF₃-methanol, heating at 60-100°C is common.[6]- Use Excess Methanol: A large molar excess of methanol can drive the reaction towards product formation.[5]- Ensure Proper Mixing: Vortex or agitate the reaction mixture to ensure homogeneity.
Presence of Water: Water can hydrolyze the ester back to the fatty acid and alcohol, reducing the yield.[4]- Use Anhydrous Reagents and Solvents: Ensure all reagents, especially methanol, and solvents are free of water.- Dry Glassware Thoroughly: Use oven-dried glassware to prevent water contamination.
Degraded Derivatization Reagent: The esterification reagent may have degraded over time.- Use Fresh Reagents: Prepare or use fresh derivatization reagents.[4]- Proper Storage: Store reagents according to the manufacturer's instructions to prevent degradation.[4]
Presence of a broad peak corresponding to underivatized this compound Incomplete Derivatization: Not all of the fatty acid was converted to its methyl ester.- Re-optimize Derivatization Protocol: Review and optimize the reaction conditions (time, temperature, reagent concentration).- Check for Sufficient Catalyst: Ensure an adequate amount of catalyst (e.g., BF₃, HCl) is present.
Multiple extraneous peaks in the chromatogram Side Reactions: High temperatures or reactive reagents can cause side reactions. With unsaturated fatty acids, methoxy artifacts can form with BF₃-methanol.[5]- Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to degradation or side reactions.- Use Alternative Reagents: If side reactions are suspected, consider a different derivatization method.
Contamination: Contaminants from solvents, glassware, or handling can introduce extraneous peaks.- Use High-Purity Solvents and Reagents: Employ GC-grade or equivalent high-purity chemicals.- Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware.- Run Blanks: Analyze a blank sample (solvents and reagents without the analyte) to identify sources of contamination.
Difficulty in separating methyl 15-methylpalmitate from other FAMEs Co-elution: The methyl ester of this compound has a similar retention time to other FAMEs.- Optimize GC Conditions: Adjust the oven temperature program (slower ramp rate) to improve separation.[6]- Select an Appropriate GC Column: Use a high-polarity capillary column (e.g., biscyanopropyl or polyethylene glycol phases) designed for FAME analysis.[1][2]- Use GC-MS: Employ a mass spectrometer as the detector to differentiate between co-eluting compounds based on their mass spectra.[8]

Experimental Protocols

Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol is a common and effective method for preparing FAMEs.[6]

Materials:

  • Lipid sample containing this compound (1-25 mg)

  • BF₃-Methanol solution (12-14% w/v)

  • Hexane (or heptane)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Screw-capped glass tubes

Procedure:

  • Place the lipid sample into a screw-capped glass tube.

  • Add 2 mL of BF₃-Methanol solution to the tube.

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the tube for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Visualizations

General Workflow for FAME Analysis

The following diagram illustrates the general workflow for the analysis of fatty acid methyl esters, highlighting critical steps where artifacts can be introduced.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_artifacts Potential Artifact Introduction Points sample Lipid Sample extraction Lipid Extraction sample->extraction derivatization Esterification to FAMEs extraction->derivatization artifact2 Contamination extraction->artifact2 cleanup Extraction & Cleanup derivatization->cleanup artifact1 Incomplete Reaction derivatization->artifact1 artifact3 Side Reactions derivatization->artifact3 gc_analysis GC-MS/FID Analysis cleanup->gc_analysis data_processing Data Processing gc_analysis->data_processing artifact4 Co-elution gc_analysis->artifact4 quantification Quantification data_processing->quantification

Caption: Workflow for FAME analysis highlighting potential artifact introduction points.

Acid-Catalyzed Esterification of this compound

This diagram illustrates the chemical reaction for the acid-catalyzed esterification of this compound with methanol.

Esterification_Reaction fatty_acid This compound (C17H34O2) plus1 + methanol Methanol (CH3OH) fame Methyl 15-methylpalmitate (C18H36O2) methanol->fame Esterification reaction_arrow fame->methanol Hydrolysis plus2 + water Water (H2O) catalyst H+ (Acid Catalyst)

Caption: Acid-catalyzed esterification of this compound.

References

Troubleshooting poor derivatization yield of 15-Methylpalmitic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 15-Methylpalmitic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the derivatization of this branched-chain fatty acid for analysis, typically by gas chromatography (GC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find answers to common questions and step-by-step guidance to overcome challenges related to poor derivatization yield.

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is crucial for the successful analysis of fatty acids like this compound by GC for two primary reasons. Firstly, in their free form, fatty acids are highly polar and tend to form hydrogen bonds, which can lead to poor peak shape (tailing) and adsorption issues on the GC column.[1] Secondly, they have low volatility, which makes it difficult for them to travel through the GC column at typical operating temperatures.[2] Converting them to less polar and more volatile derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters, overcomes these issues, enabling better separation and detection.[2][3][4]

Q2: I am observing a very low or no peak for my this compound derivative. What are the likely causes?

A2: A poor or absent peak for your derivatized this compound can stem from several factors. The most common culprits are incomplete derivatization, degradation of the derivative, or issues with the analytical instrument. Key areas to investigate include the presence of water in your sample or reagents, inappropriate reaction temperature or time, and the quality of your derivatization reagent.

To systematically troubleshoot this issue, please refer to the following workflow diagram:

G start Start: Poor/No Peak check_water 1. Check for Water Contamination (Sample & Reagents) start->check_water check_reagents 2. Verify Reagent Quality & Quantity (Fresh reagents? Sufficient excess?) check_water->check_reagents If water is not the issue solution_water Dry sample/reagents thoroughly. Use anhydrous solvents/salts. check_water->solution_water check_conditions 3. Review Reaction Conditions (Temperature & Time) check_reagents->check_conditions If reagents are fine solution_reagents Use fresh, high-quality reagents. Ensure sufficient molar excess. check_reagents->solution_reagents check_extraction 4. Evaluate Extraction & Work-up (Phase separation? Anhydrous conditions?) check_conditions->check_extraction If conditions are correct solution_conditions Optimize temperature and time based on the chosen method. check_conditions->solution_conditions check_gc 5. Inspect GC-MS System (Injection? Column? Detector?) check_extraction->check_gc If extraction is correct solution_extraction Ensure complete phase separation. Use anhydrous sodium sulfate. check_extraction->solution_extraction solution_gc Perform system maintenance. Run a standard to verify performance. check_gc->solution_gc end Successful Derivatization check_gc->end If system is working G cluster_esterification Esterification (FAME Formation) cluster_silylation Silylation (TMS Ester Formation) FA1 This compound (R-COOH) reagent1 + CH₃OH / BF₃ (Methanol / Catalyst) FA1->reagent1 product1 15-Methylpalmitate Methyl Ester (R-COOCH₃) reagent1->product1 FA2 This compound (R-COOH) reagent2 + BSTFA/MSTFA (Silylating Agent) FA2->reagent2 product2 15-Methylpalmitate TMS Ester (R-COOSi(CH₃)₃) reagent2->product2

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 15-Methylpalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of 15-Methylpalmitic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low-level detection important?

This compound is a branched-chain fatty acid (BCFA) that plays a role in various biological processes. As a component of cellular membranes, it can influence membrane fluidity.[1] Low-level detection is crucial for understanding its nuanced roles in metabolic pathways and its potential as a biomarker in various physiological and pathological states.

Q2: Which analytical techniques are most suitable for the low-level detection of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and sensitive techniques for the analysis of this compound.[2] GC-MS often requires derivatization of the fatty acid to its more volatile methyl ester (FAME), while LC-MS/MS can sometimes analyze the underivatized acid, though derivatization can also be used to enhance sensitivity.[3]

Q3: What is derivatization and why is it necessary for GC-MS analysis of this compound?

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, that has properties that are more amenable to a particular analytical method.[4] For GC-MS analysis of fatty acids like this compound, derivatization to its fatty acid methyl ester (FAME) is common. This process increases the volatility and reduces the polarity of the molecule, resulting in better chromatographic peak shape and improved sensitivity.[4]

Q4: Are there any known signaling pathways involving this compound?

Direct evidence for signaling pathways specifically activated by this compound is limited in the currently available literature. However, its parent compound, palmitic acid, is known to influence several key signaling pathways, including the mTOR and PPAR pathways.[1][5] It is plausible that this compound may have similar or distinct effects on these pathways, but further research is needed to confirm this.

Troubleshooting Guides

GC-MS Analysis of this compound Methyl Ester (FAME)

Issue 1: Poor peak shape (tailing or fronting) for the this compound methyl ester peak.

  • Possible Cause A: Active sites in the GC system. Free silanol groups in the injector liner, column, or packing material can interact with the analyte, causing peak tailing.

    • Troubleshooting Steps:

      • Deactivate the injector liner with a silylating agent.

      • Use a high-quality, inert GC column specifically designed for fatty acid analysis.

      • Trim the first few centimeters of the column to remove any active sites that may have developed over time.[4]

  • Possible Cause B: Column overload. Injecting too concentrated a sample can lead to peak fronting.

    • Troubleshooting Steps:

      • Dilute the sample.

      • Decrease the injection volume.

      • Use a column with a thicker film or wider internal diameter.[4]

  • Possible Cause C: Inappropriate oven temperature program. A ramp rate that is too fast can lead to poor peak shape.

    • Troubleshooting Steps:

      • Optimize the oven temperature program, starting with a lower initial temperature and a slower ramp rate.

Issue 2: Low sensitivity or inability to detect low levels of this compound.

  • Possible Cause A: Inefficient derivatization. Incomplete conversion of this compound to its FAME will result in a lower signal.

    • Troubleshooting Steps:

      • Ensure the derivatization reagent is fresh and has been stored correctly.

      • Optimize the reaction time and temperature for the derivatization process.

      • Ensure the sample is free of water, as it can interfere with many derivatization reactions.

  • Possible Cause B: Suboptimal GC-MS parameters.

    • Troubleshooting Steps:

      • Use splitless injection to introduce more of the sample onto the column.

      • Optimize the injector temperature to ensure complete vaporization of the FAME without causing thermal degradation.

      • In the mass spectrometer, use Selected Ion Monitoring (SIM) mode, focusing on characteristic ions of the this compound methyl ester to increase sensitivity compared to full scan mode.[6]

  • Possible Cause C: Matrix effects. Components of the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression.

    • Troubleshooting Steps:

      • Improve sample cleanup procedures to remove interfering matrix components.

      • Use a matrix-matched calibration curve to compensate for matrix effects.

      • Consider using an isotopically labeled internal standard, such as this compound-d3, to correct for both extraction inefficiency and matrix effects.

Issue 3: Presence of interfering peaks.

  • Possible Cause A: Contamination from solvents, glassware, or septa.

    • Troubleshooting Steps:

      • Use high-purity solvents and reagents.

      • Thoroughly clean all glassware and bake it at a high temperature before use.

      • Use high-quality, low-bleed septa in the injector.[7]

  • Possible Cause B: Co-elution with other fatty acid isomers. Branched-chain fatty acid isomers can have very similar retention times.

    • Troubleshooting Steps:

      • Use a longer GC column or a column with a different stationary phase to improve resolution.

      • Optimize the oven temperature program with a very slow ramp rate to enhance separation.

      • Utilize the mass spectrometer to identify unique fragment ions for this compound methyl ester to distinguish it from co-eluting compounds.[8]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Detection

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Derivatization to FAME requiredDerivatization optional, but can improve sensitivity
Typical Limit of Detection (LOD) 5-10 ng/mL for BCFAs in general[9]Can achieve low ng/mL to pg/mL levels[2][10]
Throughput ModerateHigh
Selectivity Good, can be improved with high-resolution MSExcellent, especially with Multiple Reaction Monitoring (MRM)
Primary Application Targeted quantification and profilingTargeted quantification and untargeted lipidomics

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) for GC-MS Analysis

This protocol is a standard method for the esterification of fatty acids using Boron Trifluoride (BF3)-Methanol.

Materials:

  • Dried lipid extract containing this compound

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • Glass test tubes with Teflon-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place 1-10 mg of the dried lipid extract into a screw-capped glass tube.

  • Add 2 mL of 14% BF3-Methanol solution to the tube.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at low speed for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound Methyl Ester

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-23, SP-2560, or equivalent polar column)

GC Conditions (Example):

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1 mL/min
Oven Program Initial temp 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min

MS Conditions (Example):

ParameterSetting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Mode Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM)
SIM Ions for this compound Methyl Ester m/z 284 (M+), 241, 87, 74[1][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction e.g., Folch method Derivatization Derivatization to FAME LipidExtraction->Derivatization BF3-Methanol LCMS LC-MS/MS Analysis LipidExtraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General experimental workflow for the analysis of this compound.
Troubleshooting Logic for Low Sensitivity

troubleshooting_sensitivity Start Low Sensitivity for This compound CheckDeriv Check Derivatization Efficiency Start->CheckDeriv CheckGCMS Optimize GC-MS Parameters Start->CheckGCMS CheckCleanup Improve Sample Cleanup Start->CheckCleanup ResultDeriv Inefficient Derivatization CheckDeriv->ResultDeriv If derivatization is incomplete ResultGCMS Suboptimal Parameters CheckGCMS->ResultGCMS If parameters are not optimized ResultCleanup Matrix Effects CheckCleanup->ResultCleanup If matrix interference is suspected SolutionDeriv Use fresh reagents, optimize reaction conditions ResultDeriv->SolutionDeriv SolutionGCMS Use splitless injection, SIM mode ResultGCMS->SolutionGCMS SolutionCleanup Use solid-phase extraction, matrix-matched standards ResultCleanup->SolutionCleanup

Caption: A logical guide to troubleshooting low sensitivity issues.
Potential Signaling Pathways Influenced by Palmitic Acid

Disclaimer: The following diagrams depict signaling pathways known to be affected by palmitic acid, the parent compound of this compound. While it is plausible that this compound may have similar effects, direct evidence is currently lacking.

mTOR Signaling Pathway

mtor_pathway PA Palmitic Acid mTORC1 mTORC1 PA->mTORC1 Activates S6K S6K mTORC1->S6K Activates AKT AKT S6K->AKT Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes InsulinSignaling Insulin Signaling AKT->InsulinSignaling Mediates

Caption: Potential influence of palmitic acid on the mTOR signaling pathway.

PPARγ Signaling Pathway

ppar_pathway PA Palmitic Acid PPARg PPARγ PA->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to GeneExpression Target Gene Expression PPRE->GeneExpression Regulates LipidMetabolism Lipid Metabolism & Adipogenesis GeneExpression->LipidMetabolism

Caption: Potential activation of the PPARγ signaling pathway by palmitic acid.

References

Technical Support Center: Optimal Separation of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal separation of branched-chain fatty acids (BCFAs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of BCFAs.

Question: Why am I seeing poor resolution between my branched-chain and straight-chain fatty acid peaks?

Answer:

Poor resolution between branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs) is a common issue. The primary reason is often the selection of an inappropriate chromatography column. For gas chromatography (GC), the polarity of the stationary phase is a critical factor. Non-polar columns separate analytes primarily by boiling point, which may not be sufficient to resolve isomers. For liquid chromatography (LC), the choice of stationary phase and mobile phase composition is crucial for achieving selectivity between these closely related compounds.

Troubleshooting Steps:

  • Evaluate Your Column Choice:

    • For GC analysis: Highly polar stationary phases are generally recommended for FAMEs (fatty acid methyl esters) analysis, as they provide better separation based on the degree of unsaturation and branching.[1] Consider using a cyanopropyl silicone column, such as a DB-23 or HP-88, which are specifically designed for FAME analysis and can resolve complex mixtures.[1] A tandem column setup, for instance, a DB-225ms coupled with a DB-5ms, has also been shown to provide excellent separation of SCFAs and BCFAs.[2]

    • For LC analysis: Reversed-phase columns, such as C18, are often used.[3][4] For short- to medium-chain BCFAs, polysaccharide-based chiral columns like Chiralpak IG-U have demonstrated superior isomer selectivity.[3][4][5] For long-chain BCFAs, a C18 column may offer better performance.[3][4][5]

  • Optimize Your Method Parameters:

    • GC: Adjust the temperature program. A slower temperature ramp can improve the separation of closely eluting peaks.[6] Also, ensure your carrier gas flow rate is optimized.

    • LC: Modify the mobile phase gradient. A shallower gradient can enhance the resolution of complex mixtures. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives.

  • Ensure Proper Sample Derivatization (for GC):

    • Incomplete derivatization of fatty acids to their more volatile methyl esters (FAMEs) can lead to poor peak shape and co-elution.[7][8] Ensure your derivatization protocol is robust and goes to completion.

Question: My chromatogram shows co-elution of iso- and anteiso-BCFA isomers. How can I improve their separation?

Answer:

The co-elution of iso- and anteiso-BCFA isomers is a frequent challenge due to their very similar structures.[9][10] Achieving baseline separation often requires highly selective columns and optimized analytical conditions.

Troubleshooting Steps:

  • Select a Highly Selective GC Column:

    • For FAMEs, highly polar cyanopropyl silicone columns are the preferred choice for separating positional isomers.[1] Columns like the HP-88 are specifically designed for detailed cis-trans and positional isomer separations.[1]

    • Longer columns (e.g., 100-120m) can provide the necessary efficiency to resolve these closely related isomers.[6][7]

  • Optimize the GC Temperature Program:

    • A very slow oven temperature ramp rate is often necessary to resolve iso- and anteiso- isomers.[6] You may need to incorporate isothermal holds at specific temperatures to enhance separation in the region where these isomers elute.

  • Consider LC for Isomer-Specific Analysis:

    • Ultra-high-performance liquid chromatography (UHPLC) with specific columns can provide excellent selectivity for BCFA isomers without the need for derivatization.[3][4]

    • A Chiralpak IG-U column has been shown to be particularly effective for the separation of short- and medium-chain BCFA isomers.[3][4][5]

Question: I'm observing broad or tailing peaks in my chromatogram. What are the possible causes and solutions?

Answer:

Broad or tailing peaks can be caused by several factors, from instrumental issues to problems with the analytical method itself.

Troubleshooting Steps:

  • Check for System Leaks: Leaks in the GC or LC system can lead to distorted peak shapes.

  • Evaluate Sample Preparation:

    • For GC, incomplete derivatization can result in the presence of free fatty acids, which are highly polar and can interact strongly with the column, leading to tailing.[8]

    • Ensure the sample is fully dissolved in the injection solvent.

  • Assess Column Health:

    • Column contamination or degradation can cause peak tailing. If you suspect contamination, try baking out the GC column or flushing the LC column.

    • If the problem persists, the column may need to be replaced.

  • Optimize Method Parameters:

    • GC: An injection temperature that is too low can cause slow sample vaporization and lead to broad peaks. Ensure the liner is clean and appropriate for your analysis.

    • LC: A mismatch between the sample solvent and the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[11]

Question: I'm seeing extraneous peaks in my chromatogram, suggesting contamination. How can I identify and eliminate the source?

Answer:

Contamination is a common problem in fatty acid analysis, often originating from solvents, reagents, or lab equipment.

Troubleshooting Steps:

  • Run a Blank Analysis: Inject a solvent blank to see if the contamination is coming from your solvent or the instrument itself.

  • Check Your Sample Preparation Workflow:

    • Use high-purity solvents and reagents.

    • Avoid using plastic containers, as plasticizers can leach into your samples and appear as contaminants.[12] Use glass or polypropylene labware.

    • Thoroughly clean all glassware.

  • Maintain Your GC Inlet: The GC inlet is a common source of contamination. Regularly replace the liner and septum.[12]

  • Implement a "Carryover" Check: If you are running samples with high concentrations of BCFAs, you may experience carryover into subsequent runs. Inject a blank after a high-concentration sample to check for carryover. If present, you may need to implement a more rigorous wash step between injections.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for general-purpose BCFA analysis by GC?

A1: For the analysis of BCFAs as their fatty acid methyl esters (FAMEs), a highly polar cyanopropyl silicone column is generally the best choice.[1][7] These columns offer good selectivity for separating FAMEs based on chain length, degree of unsaturation, and branching.

Q2: Do I always need to derivatize my fatty acids for analysis?

A2: For GC analysis, derivatization to FAMEs is highly recommended to improve volatility and chromatographic performance.[7][8] For LC-MS analysis, derivatization is often not necessary, and BCFAs can be analyzed in their free form.[3][4]

Q3: Can I use the same column for both short-chain and long-chain BCFA analysis?

A3: While some columns can cover a broad range, you may need to use different columns for optimal separation of short-chain versus long-chain BCFAs. For LC analysis, a Chiralpak IG-U column is excellent for short- to medium-chain BCFAs, while a C18 column is often better for long-chain BCFAs.[3][4][5]

Q4: How can I confirm the identity of my BCFA peaks?

A4: The most reliable way to confirm the identity of your BCFA peaks is by using mass spectrometry (MS) detection. GC-MS or LC-MS will provide mass spectral data that can be used to confirm the molecular weight and fragmentation pattern of your analytes. Comparing retention times with authentic standards is also a crucial step in peak identification.

Data Presentation: Column Performance Comparison

The following tables summarize quantitative data on the performance of different columns for the separation of BCFAs.

Table 1: Gas Chromatography (GC) Column Performance for BCFA Separation

Column TypeStationary PhaseTypical DimensionsKey AdvantagesCommon Applications
Highly Polar Cyanopropyl Silicone e.g., HP-88, SP-2560, CP-Sil 88100 m x 0.25 mm x 0.20 µmExcellent separation of cis/trans and positional isomers.[1]Detailed analysis of complex FAME mixtures, including iso- and anteiso- isomers.
Mid-Polarity Cyanopropyl Silicone e.g., DB-2360 m x 0.25 mm x 0.25 µmGood general-purpose column for FAMEs, offers some cis/trans separation.[1]Routine analysis of food and biological samples for BCFA content.
Tandem Column Systems e.g., DB-225ms + DB-5ms30 m + 30 mEnhanced separation of complex mixtures of SCFAs and BCFAs.[2]Research applications requiring high-resolution separation.

Table 2: Liquid Chromatography (LC) Column Performance for BCFA Separation

Column TypeStationary PhaseTypical DimensionsKey AdvantagesCommon Applications
Polysaccharide-based Chiral e.g., Chiralpak IG-U150 mm x 2.1 mm x 5 µmSuperior selectivity for short- and medium-chain BCFA isomers without derivatization.[3][4][5]Isomer-specific profiling of BCFAs in microbial and biological samples.
Reversed-Phase C18 e.g., Acquity UPLC CSH C18100 mm x 2.1 mm x 1.7 µmGood performance for the separation of long-chain BCFA isomers.[3][4][5]Analysis of a wide range of fatty acids, including long-chain BCFAs.

Experimental Protocols

Protocol 1: Extraction and Derivatization of BCFAs from Biological Samples for GC Analysis

This protocol describes a general method for the extraction of lipids and subsequent derivatization to fatty acid methyl esters (FAMEs).

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with screw caps

  • Nitrogen gas supply or rotary evaporator

  • Heating block or water bath

Procedure:

  • Lipid Extraction (Folch Method): a. Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol. b. Agitate the mixture for 15-20 minutes at room temperature. c. Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly. d. Centrifuge to separate the phases. e. Carefully collect the lower chloroform phase containing the lipids.[13] f. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.[13]

  • Derivatization to FAMEs: a. To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.[8] b. Tightly cap the tube and heat at 60°C for 10 minutes.[8] c. Cool the tube to room temperature. d. Add 1 mL of water and 1 mL of hexane.[8] e. Shake vigorously to extract the FAMEs into the hexane layer.[8] f. Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. g. The sample is now ready for GC analysis.

Protocol 2: Analysis of BCFAs by UHPLC-MS

This protocol outlines a general procedure for the analysis of underivatized BCFAs using UHPLC-MS.

Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • BCFA standards

  • Appropriate UHPLC column (e.g., Chiralpak IG-U or C18)

Procedure:

  • Sample Preparation: a. Extract lipids from the sample as described in Protocol 1 (step 1). b. Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of acetonitrile and water.

  • UHPLC-MS Analysis: a. Column: Select a column based on the target BCFAs (e.g., Chiralpak IG-U for short/medium chain, C18 for long chain).[3][4][5] b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Develop a suitable gradient to separate the BCFAs of interest. A typical gradient might start with a low percentage of mobile phase B and gradually increase to elute the more hydrophobic long-chain fatty acids. e. Flow Rate: Set an appropriate flow rate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column). f. Column Temperature: Maintain a constant column temperature (e.g., 40°C) to ensure reproducible retention times. g. MS Detection: Use an electrospray ionization (ESI) source in negative ion mode for the detection of free fatty acids. Set the mass spectrometer to scan a relevant mass range or to perform targeted analysis using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Visualization

ColumnSelectionWorkflow start Start: BCFA Analysis analysis_type Select Analysis Type start->analysis_type gc_path Gas Chromatography (GC) analysis_type->gc_path Volatile Analytes lc_path Liquid Chromatography (LC) analysis_type->lc_path Non-Volatile / Isomer Specific derivatization Derivatization to FAMEs gc_path->derivatization lc_column_choice Select LC Column lc_path->lc_column_choice gc_column_choice Select GC Column derivatization->gc_column_choice highly_polar_gc Highly Polar Cyanopropyl (e.g., HP-88, SP-2560) gc_column_choice->highly_polar_gc High Resolution / Isomer Separation mid_polar_gc Mid-Polar Cyanopropyl (e.g., DB-23) gc_column_choice->mid_polar_gc General Purpose chiral_lc Polysaccharide Chiral (e.g., Chiralpak IG-U) for Short/Medium Chain lc_column_choice->chiral_lc Short/Medium Chain Isomers c18_lc Reversed-Phase C18 for Long Chain lc_column_choice->c18_lc Long Chain BCFAs gc_analysis Perform GC Analysis highly_polar_gc->gc_analysis mid_polar_gc->gc_analysis lc_analysis Perform LC Analysis chiral_lc->lc_analysis c18_lc->lc_analysis

Caption: Workflow for selecting the optimal column for BCFA analysis.

TroubleshootingWorkflow start Start: Chromatographic Issue issue_type Identify Primary Issue start->issue_type poor_resolution Poor Resolution issue_type->poor_resolution Peaks Overlapping bad_peak_shape Broad / Tailing Peaks issue_type->bad_peak_shape Asymmetric Peaks extra_peaks Contamination Peaks issue_type->extra_peaks Unexpected Peaks check_column Evaluate Column Choice (Polarity / Selectivity) poor_resolution->check_column check_leaks Check for System Leaks bad_peak_shape->check_leaks run_blank Run Solvent Blank extra_peaks->run_blank optimize_method Optimize Method (Gradient / Temp Program) check_column->optimize_method check_derivatization Verify Derivatization (GC only) optimize_method->check_derivatization solution Problem Resolved check_derivatization->solution check_sample_prep Assess Sample Prep (Solvent / Dissolution) check_leaks->check_sample_prep check_column_health Evaluate Column Health check_sample_prep->check_column_health check_column_health->solution check_labware Inspect Labware (Avoid Plastics) run_blank->check_labware inlet_maintenance Perform Inlet Maintenance (GC only) check_labware->inlet_maintenance inlet_maintenance->solution

Caption: A decision tree for troubleshooting common BCFA separation issues.

References

Minimizing contamination in 15-Methylpalmitic acid sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the sample preparation of 15-Methylpalmitic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: The most prevalent sources of contamination in fatty acid analysis, including for this compound, are plastic labware, solvents and reagents, and inadequately cleaned glassware. Plasticizers, such as phthalates, and other leachable compounds from plastic consumables can interfere with analysis.[1][2][3][4] Even single-use disposable glassware can be a source of fatty acid contaminants.[5]

Q2: How can I minimize contamination from plastic labware?

A2: The most effective strategy is to avoid plastic labware whenever possible and use glass or stainless-steel alternatives.[1][3] If plastic consumables are unavoidable, pre-rinsing them with a solvent like methanol can significantly reduce leachable contaminants.[3] For filtration steps, consider using a glass syringe with a stainless-steel syringe filter holder.[1]

Q3: What grade of solvents and reagents should I use?

A3: It is crucial to use high-purity, HPLC-grade or equivalent solvents and reagents to minimize the introduction of external contaminants.[5] Always check the certificate of analysis for your solvents to ensure they are free from interfering compounds.

Q4: What is the best way to clean glassware for fatty acid analysis?

A4: To ensure glassware is free from organic residues, a thorough cleaning process is essential. This typically involves washing with a laboratory-grade detergent, followed by rinsing with high-purity water and a final rinse with an organic solvent like hexane.[6] For the most rigorous cleaning, baking glassware in a muffle furnace at high temperatures (e.g., 450-550°C) for several hours is highly effective at removing organic contaminants.[1][5]

Q5: Why am I seeing background peaks in my procedural blanks?

A5: The presence of peaks in your procedural blanks indicates contamination from your sample preparation workflow. This could originate from any of the sources mentioned above: solvents, reagents, labware, or even the laboratory environment. It is critical to run procedural blanks with every batch of samples to identify and quantify the level of background contamination.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample preparation and analysis.

Problem Potential Cause Recommended Solution
High background levels of palmitic acid and other fatty acids in blanks. Contamination from plasticware (e.g., pipette tips, microcentrifuge tubes).[3]Switch to glass or polypropylene labware. Pre-rinse all labware with methanol or another suitable organic solvent.[3][7]
Contaminated solvents or reagents.Use high-purity, HPLC-grade solvents and reagents. Test new batches of solvents for background contamination before use.[5]
Improperly cleaned glassware.Implement a rigorous glassware cleaning protocol, including solvent rinsing and baking at high temperatures.[1][5][6]
Poor reproducibility between replicate samples. Inconsistent contamination levels between samples.Standardize all sample preparation steps. Ensure uniform rinsing and handling of all labware. The variability of contaminants even within the same lot of plastic consumables can be high.[3]
Inefficient or variable extraction.Use a validated extraction protocol and consider the use of an internal standard to account for extraction efficiency.[8][9]
Ghost peaks appearing in GC-MS chromatograms. Carryover from a previous injection.Run solvent blanks between samples to flush the injection port and column.
Contamination in the GC system (e.g., septum, liner).Regularly maintain the GC-MS system, including changing the septum and cleaning or replacing the inlet liner.[10]
Peak tailing for this compound methyl ester. Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid methyl ester (FAME) analysis. If necessary, replace the column.[10]
The sample is too concentrated.Dilute the sample to an appropriate concentration.

Experimental Protocols

Protocol 1: General Glassware Cleaning for Fatty Acid Analysis

This protocol describes a rigorous cleaning procedure for glassware to minimize organic contamination.

  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent.

  • Rinsing: Rinse thoroughly with tap water, followed by at least three rinses with deionized water.

  • Solvent Rinse: Rinse the glassware with a high-purity solvent such as methanol or acetone to remove any remaining organic residues.

  • Drying: Place the glassware in a drying oven at 100-120°C until completely dry.

  • Baking (Optional but Recommended): For ultra-trace analysis, bake the glassware in a muffle furnace at 450°C for at least 4 hours.[5] Allow the glassware to cool completely in the furnace before removal to prevent thermal shock.

  • Storage: Cover the openings of the cooled glassware with solvent-rinsed aluminum foil and store in a clean, dust-free environment.

Protocol 2: Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol provides a general method for extracting lipids and preparing FAMEs for GC analysis. This is a general guide and may need optimization based on the specific sample matrix.

  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent system. A common method is the Folch extraction using chloroform and methanol.[11][12] Use glass homogenizers to avoid plastic contamination.

  • Lipid Extraction:

    • To the homogenized sample, add chloroform and methanol (typically in a 2:1 v/v ratio).[11]

    • Vortex the mixture thoroughly.

    • Add water or a saline solution to induce phase separation.[11]

    • Centrifuge the sample to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette or syringe.[13]

  • Solvent Evaporation: Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen.

  • Transesterification (Methylation):

    • Add a methylation reagent to the dried lipid extract. A common reagent is 14% Boron trifluoride in methanol (BF3-methanol).[12]

    • Heat the sample at a specified temperature (e.g., 60-100°C) for a defined period to allow for the conversion of fatty acids to FAMEs.[12][14]

  • FAME Extraction:

    • After cooling, add hexane and water to the reaction mixture.

    • Vortex thoroughly to extract the FAMEs into the upper hexane layer.

    • Carefully transfer the hexane layer to a clean GC vial for analysis.[14]

Visualizations

Contamination_Minimization_Workflow cluster_preparation Labware & Reagent Preparation cluster_extraction Sample Extraction cluster_derivatization Derivatization & Analysis glassware Glassware Selection cleaning Rigorous Cleaning (Detergent, DI Water, Solvent Rinse, Baking) glassware->cleaning sample Sample Homogenization (Glass Homogenizer) cleaning->sample Use Clean Glassware solvents High-Purity Solvents & Reagents extraction Lipid Extraction (e.g., Folch Method) solvents->extraction Use Pure Solvents no_plastics Avoid Plastics (or Pre-rinse) no_plastics->sample Minimize Plastic Contact sample->extraction separation Phase Separation & Collection extraction->separation derivatization Transesterification to FAMEs separation->derivatization blank Procedural Blank gcms GC-MS/FID Analysis blank->gcms Analyze Blank derivatization->gcms data_review Data Review (Check Blanks) gcms->data_review Troubleshooting_Logic start High Background Signal in Blank? check_plastics Review Plasticware Usage start->check_plastics Yes end_good Contamination Minimized start->end_good No implement_glass Switch to Glassware or Solvent-Rinsed Plastics check_plastics->implement_glass check_solvents Verify Solvent Purity new_solvents Use New Batch of High-Purity Solvents check_solvents->new_solvents check_glassware Assess Glassware Cleaning bake_glassware Implement High-Temp Glassware Baking check_glassware->bake_glassware implement_glass->check_solvents new_solvents->check_glassware end_bad Problem Persists: Investigate Environmental Sources bake_glassware->end_bad

References

Technical Support Center: Quantification of 15-Methylpalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 15-Methylpalmitic acid.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

A1: Non-linearity in calibration curves is a common issue in fatty acid analysis. Several factors can contribute to this problem:

  • Adsorption Issues: Free fatty acids are polar compounds and can adsorb to active sites in the GC inlet liner, column, or other parts of the system, especially at low concentrations. This can lead to a curve that is flat at the beginning and becomes steeper at higher concentrations.[1][2]

  • Incomplete Derivatization: The conversion of this compound to its more volatile methyl ester (15-methylpalmitate) may be incomplete, especially if the reaction conditions are not optimized. This can lead to inconsistent derivatization efficiency across different concentrations.

  • Detector Saturation: At high concentrations, the detector (e.g., FID or MS) can become saturated, leading to a plateauing of the signal and a non-linear response.

  • Matrix Effects (LC-MS): In liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to a non-linear response.[3][4][5]

Troubleshooting Steps:

  • Optimize Derivatization: Ensure your derivatization protocol is robust. This includes using fresh reagents, optimizing reaction time and temperature, and ensuring the sample is dry before adding derivatization agents.[6][7]

  • Use an Internal Standard: An appropriate internal standard that is chemically similar to this compound can help to correct for variations in derivatization and injection volume.[8] Odd-chain fatty acids like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) are commonly used.[8][9]

  • Check for Active Sites: Deactivate the GC inlet liner or use a liner with a gentle taper. Condition your GC column according to the manufacturer's instructions to minimize active sites.

  • Adjust Concentration Range: If detector saturation is suspected, dilute your higher concentration standards and samples to fall within the linear range of the detector.

  • Evaluate Matrix Effects (LC-MS): Prepare matrix-matched calibration curves to assess the impact of the sample matrix on ionization.[3][10] If significant matrix effects are observed, consider improving sample cleanup, modifying chromatographic conditions to separate the analyte from interfering compounds, or using a stable isotope-labeled internal standard.[5][8]

  • Consider a Different Calibration Model: If the non-linearity is reproducible and predictable, a quadratic or other non-linear calibration model can be used. However, this requires more calibration points to accurately define the curve.[1]

Q2: I am observing extraneous peaks in my chromatogram, including near my 15-Methylpalmitate peak. What could be the source of this contamination?

A2: Contamination is a frequent challenge in fatty acid analysis due to their ubiquitous nature. Potential sources include:

  • Solvents and Reagents: Impurities in solvents, derivatization reagents, or other chemicals can introduce contaminating peaks.

  • Glassware and Plasticware: Fatty acids and phthalates can leach from plastic containers, pipette tips, and vial caps.[11] Detergents used to wash glassware can also leave residues.

  • Sample Handling: Contamination can be introduced from fingerprints, dust, or other environmental sources.[11]

  • Carryover: Residual sample from a previous injection can carry over to the next run, especially with highly concentrated samples.

Troubleshooting Steps:

  • Run Blanks: Inject a solvent blank to check for contamination from the solvent and GC system. Prepare a "method blank" by performing the entire sample preparation procedure (extraction, derivatization) without the sample to identify contamination from reagents and labware.

  • Use High-Purity Solvents and Reagents: Utilize HPLC or GC-grade solvents and high-purity reagents.

  • Properly Clean Glassware: Thoroughly rinse glassware with solvent after washing to remove any detergent residues. Consider baking glassware at a high temperature to remove organic contaminants.

  • Avoid Plasticware: Whenever possible, use glass and PTFE-lined caps to minimize leaching of contaminants.[11]

  • Improve Handling Technique: Always wear powder-free nitrile gloves and work in a clean environment.

  • Implement a Wash Step: After injecting a high-concentration sample, run a solvent blank or a wash method to clean the injection port and column.

Q3: How do I choose an appropriate internal standard for this compound quantification?

A3: An ideal internal standard (IS) should be chemically similar to the analyte but not naturally present in the sample.[8] For this compound, good choices include:

  • Odd-Chain Fatty Acids: Heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) are commonly used as internal standards for FAME analysis because they are typically absent or present at very low levels in biological samples.[8][9]

  • Stable Isotope-Labeled this compound: The use of a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H labeled this compound) is considered the gold standard, especially for MS-based detection.[8] It co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[8]

The concentration of the internal standard should be in the same range as the expected concentration of this compound in your samples.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the GC system; Incomplete derivatization.Deactivate the GC inlet liner; Condition the GC column; Ensure complete derivatization by optimizing the reaction.[6][12]
Low Signal/Response Inefficient extraction or derivatization; Leaks in the GC system.Optimize extraction and derivatization protocols; Check for leaks in the GC system (septum, fittings).
Poor Reproducibility Inconsistent injection volume; Variation in sample preparation.Use an autosampler for injections; Use an internal standard to correct for variations.[8]
Co-elution with other peaks Suboptimal chromatographic separation.Optimize the GC temperature program (slower ramp rate); Use a longer GC column or a column with a different stationary phase.
Non-linear calibration curve Adsorption, detector saturation, incomplete derivatization, matrix effects.Use an internal standard, check for active sites, adjust concentration range, optimize derivatization, use matrix-matched standards.[1][3][10]
Contaminant peaks Contaminated solvents, reagents, or labware; Carryover.Run blanks, use high-purity materials, properly clean glassware, implement a wash step between injections.[11]

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)

This protocol is a widely used method for the esterification of free fatty acids.[7]

Materials:

  • Dried lipid extract containing this compound

  • Boron trifluoride-methanol (BF₃-MeOH) solution (12-14% w/w)[7]

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Screw-capped glass tubes with PTFE-lined caps

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the dried lipid extract into a screw-capped glass tube.[7]

  • Reagent Addition: Add 2 mL of BF₃-MeOH solution to the tube.[7]

  • Incubation: Tightly cap the tube and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically.[6]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the tube vigorously for 30 seconds and then centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS or GC-FID analysis.

Protocol 2: Internal Standard Preparation and Use

Materials:

  • Heptadecanoic acid (C17:0) or other suitable odd-chain fatty acid

  • Methanol (HPLC grade)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the internal standard (e.g., 1 mg/mL of C17:0 in methanol).

  • Standard Spiking: Add a known amount of the internal standard stock solution to each of your calibration standards and samples before the extraction and derivatization steps. The amount added should result in a final concentration similar to the expected concentration of this compound.[9]

  • Quantification: After analysis, calculate the ratio of the peak area of the 15-Methylpalmitate to the peak area of the internal standard. Create a calibration curve by plotting this ratio against the concentration of the this compound standards. Use this curve to determine the concentration of this compound in your unknown samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample Containing This compound add_is Add Internal Standard sample->add_is extract Lipid Extraction add_is->extract derivatize Acid-Catalyzed Esterification (FAMEs) extract->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing (Peak Integration) gcms->data quant Quantification (Calibration Curve) data->quant

Caption: General workflow for the quantification of this compound.

troubleshooting_logic start Non-Linear Calibration Curve check_deriv Is Derivatization Complete? start->check_deriv check_active Are there Active Sites in the System? check_deriv->check_active Yes optimize_deriv Optimize Derivatization (Time, Temp, Reagents) check_deriv->optimize_deriv No check_conc Is the Concentration Range Appropriate? check_active->check_conc No deactivate Deactivate/Replace Inlet Liner check_active->deactivate Yes check_matrix Are Matrix Effects Present (LC-MS)? check_conc->check_matrix Yes adjust_conc Dilute High Concentration Standards/Samples check_conc->adjust_conc No matrix_match Use Matrix-Matched Calibration Curve check_matrix->matrix_match Yes

Caption: Troubleshooting logic for a non-linear calibration curve.

References

Technical Support Center: High-Throughput 15-Methylpalmitic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-throughput 15-Methylpalmitic acid (15-MPA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to streamline your experimental workflows and reduce analytical run times.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the run time for this compound (15-MPA) analysis?

A1: The primary strategies for reducing the analytical run time for 15-MPA focus on two key areas: rapid sample preparation and fast Gas Chromatography (GC) methods. Conventional sample preparation is a multi-step, time-consuming process, and traditional GC analysis can take over an hour per sample.[1][2] By optimizing these steps, significant time savings can be achieved, making large-scale clinical and population studies more feasible.[1][2]

Key strategies include:

  • Automated Sample Preparation: Robotic systems can perform most sample preparation steps, including reagent transfer, heating, extraction, and transfer to GC vials.[3] This not only increases throughput but also improves reproducibility.[4][5] Automation can reduce reagent consumption by up to 50-fold and shorten reaction times from hours to minutes.[6][7]

  • Simplified Derivatization Methods: One-step transesterification methods that eliminate neutralization and centrifugation steps can significantly shorten sample preparation time.[1][2]

  • Fast Gas Chromatography (GC): Utilizing modified GC columns with smaller internal diameters and thinner stationary phase films, along with increased carrier gas linear velocity and faster temperature ramping, can reduce chromatographic run times to as little as 6-15 minutes per sample.[1][3][4]

Q2: What are the common methods for derivatizing 15-MPA for GC analysis?

A2: this compound, like other fatty acids, is typically converted to its fatty acid methyl ester (FAME) derivative before GC analysis to improve volatility and chromatographic separation.[8] The most common derivatization methods include:

  • Acid-Catalyzed Transesterification: This is a widely used method employing reagents like boron trifluoride (BF3) in methanol or methanolic HCl.[9] While effective, it can be time-consuming.

  • Base-Catalyzed Transesterification: This method uses reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol.[6] It is a rapid, one-step process that occurs at room temperature, but it is not suitable for free fatty acids.[6][9]

  • Trimethyl Sulfonium Hydroxide (TMSH): This reagent allows for a simple and rapid derivatization reaction with minimal sample handling, making it ideal for automated, high-throughput analysis.[5]

Q3: Can I analyze 15-MPA using Liquid Chromatography-Mass Spectrometry (LC-MS)?

A3: While GC-MS is the more traditional and common method for fatty acid analysis, LC-MS offers a viable alternative. LC-MS can provide higher sensitivity and selectivity, allowing for a broader coverage of fatty acids without the need for derivatization.[10] However, fatty acids can have low ionization efficiency in LC-MS, which may necessitate derivatization to improve sensitivity.[11]

Troubleshooting Guides

Gas Chromatography (GC) Issues

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column overloading.

    • Active sites on the column or in the inlet liner.

    • Improper column installation.[12][13]

    • Contaminated sample or inlet.[14]

  • Solutions:

    • Dilute the sample or use a split injection.[14]

    • Use a fresh, deactivated inlet liner or trim the first few centimeters of the column.[13][15]

    • Ensure the column is installed correctly according to the manufacturer's instructions.[13]

    • Clean the inlet and ensure proper sample cleanup.

Problem: Baseline Instability or Drift

  • Possible Causes:

    • Column bleed at high temperatures.

    • Contaminated carrier gas or detector.[14]

    • Leaks in the system.[16]

  • Solutions:

    • Condition the column properly.

    • Ensure high-purity carrier gas and install appropriate filters.[16]

    • Perform a leak check of the system.

    • Clean the detector according to the manufacturer's instructions.[16]

Problem: Poor Resolution or Peak Overlap

  • Possible Causes:

    • Inappropriate GC column for the separation.

    • Incorrect temperature program or carrier gas flow rate.[14]

  • Solutions:

    • Optimize the temperature program (slower ramp rate can improve resolution).

    • Adjust the carrier gas flow rate.

    • Select a column with a different stationary phase that offers better selectivity for fatty acid methyl esters.

Sample Preparation Issues

Problem: Low or No Signal for 15-MPA

  • Possible Causes:

    • Incomplete derivatization.

    • Degradation of the analyte.

    • Sample loss during extraction.

    • Contamination from labware.[17]

  • Solutions:

    • Ensure the derivatization reagent is fresh and the reaction conditions (temperature and time) are optimal.

    • Protect samples from light and oxygen, and consider adding an antioxidant.[18]

    • Use high-quality solvents and glassware to minimize contamination. Plasticware can be a source of C16 and C18 fatty acid contamination.[17]

    • Verify the extraction efficiency with an internal standard.

Problem: Poor Reproducibility

  • Possible Causes:

    • Inconsistent sample handling and preparation.

    • Inaccurate pipetting of small volumes.

    • Variability in derivatization reaction conditions.

  • Solutions:

    • Automate the sample preparation process for improved consistency.[5][6][7]

    • Use a calibrated positive displacement pipette for viscous samples.

    • Ensure precise control over reaction times and temperatures.

Experimental Protocols & Data

Table 1: Comparison of Conventional vs. Fast GC Methods for FAME Analysis
ParameterConventional GCFast GC
Run Time > 60 minutes[1][2]6 - 15 minutes[3][4]
Column Internal Diameter StandardSmaller
Stationary Phase Film StandardThinner
Carrier Gas Velocity StandardIncreased
Temperature Ramping SlowerFaster
Table 2: Overview of Sample Preparation Methods for 15-MPA Analysis
MethodReagentsKey AdvantagesKey Limitations
Acid-Catalyzed BF3 in Methanol, Methanolic HClEffective for a wide range of lipidsCan be time-consuming
Base-Catalyzed NaOH or KOH in MethanolRapid, one-step process[6]Not effective for free fatty acids[6][9]
TMSH Derivatization Trimethyl Sulfonium HydroxideSimple, rapid, ideal for automation[5]May require optimization for specific matrices
Automated Robotic VariesHigh-throughput, improved reproducibility[3][5]Requires specialized equipment
Detailed Methodologies

Protocol 1: Simplified One-Step Transesterification [1][2]

  • To the sample, add the internal standard.

  • Add the methylation reagent (e.g., methanolic HCl).

  • Heat the sample at the optimized temperature and time.

  • Add hexane to extract the FAMEs.

  • The hexane layer containing the FAMEs is then directly injected into the GC. Note: This method eliminates the need for neutralization and centrifugation steps found in conventional protocols.

Protocol 2: Automated Base-Catalyzed Derivatization [6]

  • An automated liquid handling system dispenses the sample and internal standard into a vial.

  • The system adds methanolic NaOH to the vial.

  • The mixture is vortexed automatically for a set duration.

  • Hexane is added for extraction.

  • After phase separation, the robotic system transfers the upper hexane layer to a GC vial for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample IS Add Internal Standard Sample->IS Deriv Derivatization (FAMEs) IS->Deriv Extract Hexane Extraction Deriv->Extract GC Fast GC Separation Extract->GC MS Mass Spectrometry GC->MS Data Data Processing MS->Data

Caption: High-throughput 15-MPA analysis workflow.

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom Poor Chromatographic Results (e.g., Tailing Peaks, Low Signal) Prep_Issues Sample Prep Error (Derivatization, Extraction) Symptom->Prep_Issues GC_Issues GC System Error (Column, Inlet, Leaks) Symptom->GC_Issues Optimize_Prep Optimize Protocol (Reagents, Conditions) Prep_Issues->Optimize_Prep Maintain_GC Perform GC Maintenance (Clean Inlet, Check for Leaks) GC_Issues->Maintain_GC

Caption: Troubleshooting logic for poor chromatographic results.

References

Validation & Comparative

Validating 15-Methylpalmitic Acid as a Bacterial Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable bacterial biomarkers is paramount for advancements in diagnostics, therapeutics, and understanding host-pathogen interactions. Among the myriad of potential candidates, bacterial fatty acids present a promising avenue due to their structural diversity and essential roles in bacterial physiology. This guide provides a comprehensive comparison of 15-Methylpalmitic acid (15-MPA), a branched-chain fatty acid, with established bacterial biomarkers, supported by experimental data and detailed protocols to aid in its validation.

Executive Summary

This compound, an iso-branched saturated fatty acid, is a component of bacterial cell membranes.[1] Its utility as a biomarker hinges on its specificity to bacteria and its consistent presence in target organisms. This guide explores the current landscape of bacterial biomarkers, positioning 15-MPA within this context and outlining the necessary experimental framework for its validation.

Comparison of this compound with Alternative Bacterial Biomarkers

The validation of a novel biomarker necessitates a thorough comparison with existing standards. The following table summarizes the key characteristics of 15-MPA against well-established bacterial biomarkers: Lipopolysaccharide (LPS) and Muramic Acid.

BiomarkerChemical NatureBacterial SpecificityAnalytical Method(s)Known Host Receptors
This compound (15-MPA) Branched-Chain Fatty AcidPredominantly bacterial, particularly in certain Gram-positive and Gram-negative species.[2][3]Gas Chromatography-Mass Spectrometry (GC-MS)Toll-like Receptors (TLRs), NOD-like Receptors (NLRs) (potential)
Lipopolysaccharide (LPS) GlycolipidSpecific to the outer membrane of most Gram-negative bacteria.Limulus Amebocyte Lysate (LAL) assay, ELISA, Mass SpectrometryToll-like Receptor 4 (TLR4)
Muramic Acid Amino SugarA unique component of peptidoglycan, found in the cell walls of most bacteria, but absent in archaea and eukaryotes.GC-MS, High-Performance Liquid Chromatography (HPLC)NOD-like Receptors (NOD1, NOD2)[4]

Experimental Protocols for Validation

The validation of 15-MPA as a robust bacterial biomarker requires a systematic approach encompassing bacterial culture, lipid extraction, and sensitive analytical detection.

Bacterial Culture and Sample Preparation

Standardized bacterial culture is crucial for reproducible fatty acid profiles.

  • Culture Conditions: Grow bacterial strains of interest (e.g., Bacillus subtilis as a known producer of branched-chain fatty acids, and Escherichia coli as a control) in a suitable medium (e.g., Tryptic Soy Broth) to mid-logarithmic or stationary phase.[5] Maintain a consistent temperature (e.g., 37°C) and aeration.[5]

  • Cell Harvesting: Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Washing: Wash the cell pellet with sterile phosphate-buffered saline (PBS) to remove residual media components.

  • Sample Matrix Spiking: For sensitivity and recovery experiments, spike known quantities of 15-MPA into relevant biological matrices (e.g., human plasma, cell culture media).

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Derivatization

This protocol outlines a common method for extracting total fatty acids and converting them to their volatile methyl esters for GC-MS analysis.

  • Saponification: Resuspend the bacterial cell pellet in a saponification reagent (e.g., 45g sodium hydroxide, 150ml methanol, and 150ml distilled water).[5] Heat at 100°C for 30 minutes to release fatty acids from lipids.[5]

  • Methylation: Cool the samples and add a methylation reagent (e.g., 325ml 6.0N hydrochloric acid and 275ml methanol).[5] Heat at 80°C for 10 minutes to convert fatty acids to FAMEs.[5]

  • Extraction: Add an extraction solvent (e.g., 200ml hexane and 200ml methyl tert-butyl ether) and mix thoroughly.[5] Centrifuge to separate the phases and collect the organic (upper) layer containing the FAMEs.

  • Washing: Wash the organic phase with a dilute base solution (e.g., 10.8g sodium hydroxide in 900ml distilled water) to remove residual reagents.[5]

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried FAMEs in a known volume of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both qualitative and quantitative analysis of FAMEs.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

  • Column: Employ a suitable capillary column for fatty acid separation (e.g., HP-5ms).[6]

  • Temperature Program: A typical temperature program starts at an initial temperature of 170°C, ramping to 270°C at 5°C per minute.[5]

  • Detection: Use a flame ionization detector (FID) for quantification and a mass spectrometer for identification.

  • Quantification: Generate a standard curve using known concentrations of a 15-MPA methyl ester standard. An internal standard (e.g., pentadecanoic acid) should be added at the beginning of the extraction to correct for sample loss.[6]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for 15-MPA Validation

G cluster_0 Sample Preparation cluster_1 Lipid Extraction & Derivatization cluster_2 Analysis cluster_3 Validation Bacterial_Culture Bacterial Culture Cell_Harvesting Cell Harvesting Bacterial_Culture->Cell_Harvesting Spiking Spiking with 15-MPA Standard Cell_Harvesting->Spiking Saponification Saponification Spiking->Saponification Methylation Methylation to FAMEs Saponification->Methylation Extraction Solvent Extraction Methylation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Quantification Quantification GC_MS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Comparison Comparison to Other Biomarkers Data_Analysis->Comparison

Caption: Workflow for the validation of 15-MPA as a bacterial biomarker.

Potential Host Signaling Pathway Activation by Bacterial Fatty Acids

Bacterial lipids are known to interact with host pattern recognition receptors (PRRs), initiating an immune response. While the specific interaction of 15-MPA with these receptors requires further investigation, the following diagram illustrates a potential signaling cascade based on the recognition of bacterial lipid components by Toll-like Receptors (TLRs).

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling 15_MPA This compound TLR2_TLR1 TLR2/TLR1 15_MPA->TLR2_TLR1 Recognition MyD88 MyD88 TLR2_TLR1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-kB Activation TRAF6->NF_kB Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response

Caption: Potential TLR2/1 signaling pathway activated by bacterial fatty acids.

Conclusion

Validating this compound as a bacterial biomarker holds significant potential for advancing microbiological research and clinical diagnostics. Its detection via robust and sensitive methods like GC-MS, combined with a deeper understanding of its distribution among bacterial species and its interaction with the host immune system, will be critical for its establishment as a reliable diagnostic and research tool. The experimental framework provided in this guide offers a clear path for researchers to undertake this validation process, contributing to the growing arsenal of tools to combat bacterial infections and understand the intricate interplay between microbes and their hosts.

References

A Comparative Analysis of 15-Methylpalmitic Acid Levels Across Diverse Microbial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of 15-Methylpalmitic acid (iso-heptadecanoic acid) concentrations in various microbial species reveals significant variations, highlighting its potential as a biomarker and its role in microbial physiology. This guide synthesizes available data, details the analytical methodologies used for its quantification, and provides a standardized workflow for researchers in microbiology and drug development.

This compound, a branched-chain fatty acid, is a constituent of the cell membranes of many bacteria. Its presence and relative abundance can offer insights into microbial taxonomy, physiology, and adaptation to environmental stressors. This report collates quantitative data from multiple studies to present a comparative overview of this compound levels across different bacterial species.

Quantitative Comparison of this compound

The concentration of this compound (iso-C17:0) exhibits considerable diversity among various bacterial genera and species. The following table summarizes the percentage of this compound relative to the total fatty acid content in several microorganisms, as determined by gas chromatography-mass spectrometry (GC-MS).

Microbial SpeciesGram StainingThis compound (% of Total Fatty Acids)Reference
Bacillus subtilis ONU551Gram-positive7.11%[1]
Listeria monocytogenesGram-positivePresent, but not a major component at 37°C[2][3]
Staphylococcus aureusGram-positivePresent in some strains[4][5]
Bacteroides speciesGram-negativeThe hydroxylated form, D-(--)-3-hydroxy-15-methylhexadecanoic acid, is predominant[6][7]
Escherichia coliGram-negativeNot typically a significant component[8][9][10][11][12]
Pseudomonas aeruginosaGram-negativeNot typically a significant component[13][14][15]

Note: The presence and quantity of this compound can be influenced by culture conditions such as temperature and growth medium.[16]

Experimental Protocols

The quantification of this compound in microbial species typically involves the extraction and analysis of total cellular fatty acids. The standardized methodology is outlined below.

Microbial Cell Culture and Harvest

Bacterial strains are cultured in appropriate liquid or solid media under controlled temperature and atmospheric conditions. For consistent fatty acid profiles, it is crucial to standardize the growth phase at which cells are harvested (e.g., late logarithmic or stationary phase). After incubation, cells are harvested by centrifugation, washed with a buffer solution (e.g., phosphate-buffered saline), and then lyophilized (freeze-dried) to obtain a dry cell mass.

Lipid Extraction and Saponification

Total lipids are extracted from the dried microbial biomass. A common method is a one-step saponification and methylation procedure. This involves treating the cells with a strong base (e.g., sodium hydroxide in methanol) at an elevated temperature. This process breaks down complex lipids (phospholipids, lipopolysaccharides, etc.) and releases the constituent fatty acids as sodium salts.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids are converted into their more volatile methyl ester derivatives. This is achieved by acidification and methylation, for example, by adding a solution of hydrochloric acid in methanol and heating the mixture. This reaction converts the fatty acid salts to fatty acid methyl esters (FAMEs).

Extraction of FAMEs

The FAMEs are then extracted from the aqueous-methanolic solution into an organic solvent, typically hexane or a mixture of hexane and methyl tert-butyl ether. The organic phase, containing the FAMEs, is carefully separated and may be washed with a dilute base to remove any remaining acidic components. The final extract is then dried, often under a stream of nitrogen, and reconstituted in a small volume of hexane for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are analyzed using a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography (GC): The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is typically used to elute the FAMEs in order of increasing chain length and polarity.

  • Mass Spectrometry (MS): As the separated FAMEs exit the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each FAME, allowing for its positive identification. The total ion chromatogram is used to determine the relative abundance of each fatty acid by integrating the area under its corresponding peak.

The identification of this compound methyl ester is confirmed by comparing its retention time and mass spectrum to that of a pure standard.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for determining the fatty acid composition of microbial cells.

Experimental_Workflow Workflow for Microbial Fatty Acid Analysis cluster_preparation Sample Preparation cluster_extraction Lipid Extraction & Derivatization cluster_analysis Analysis culture Microbial Cell Culture harvest Cell Harvesting & Washing culture->harvest lyophilize Lyophilization (Freeze-Drying) harvest->lyophilize saponify Saponification (Base Hydrolysis) lyophilize->saponify methylate Methylation to FAMEs saponify->methylate extract FAMEs Extraction methylate->extract gcms GC-MS Analysis extract->gcms data Data Processing & Identification gcms->data

Caption: A flowchart of the experimental procedure for the analysis of microbial fatty acids.

Biosynthesis of Branched-Chain Fatty Acids

The synthesis of iso- and anteiso-branched-chain fatty acids in bacteria is a crucial process for maintaining membrane fluidity.[17] The pathway for branched-chain fatty acid synthesis diverges from that of straight-chain fatty acids at the initial priming step. Instead of using acetyl-CoA as a primer, the synthesis of iso-fatty acids like this compound utilizes branched-chain acyl-CoA precursors derived from the catabolism of branched-chain amino acids such as leucine.[18]

The following diagram outlines the general biosynthetic pathway leading to the formation of iso-fatty acids.

Biosynthesis_Pathway Biosynthesis of Iso-Fatty Acids cluster_precursor Precursor Synthesis cluster_elongation Fatty Acid Elongation bcaa Branched-Chain Amino Acids (e.g., Leucine) bkda Branched-Chain α-Keto Acid bcaa->bkda Transamination bc_acyl_coa Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) bkda->bc_acyl_coa Decarboxylation fasII Fatty Acid Synthase (FASII) System bc_acyl_coa->fasII Primer iso_fa Iso-Fatty Acid (e.g., this compound) fasII->iso_fa Elongation Cycles malonyl_acp Malonyl-ACP malonyl_acp->fasII Elongation Units

Caption: Generalized pathway for the biosynthesis of iso-branched-chain fatty acids in bacteria.

References

A Comparative Analysis of 15-Methylpalmitic Acid and Palmitic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the straight-chain saturated fatty acid, palmitic acid, and the branched-chain saturated fatty acid, 15-methylpalmitic acid. While extensive research has elucidated the often-detrimental effects of high concentrations of palmitic acid in various biological systems, data on this compound is less abundant. This document synthesizes the available experimental data to offer a comparative perspective on their roles in cellular signaling, metabolism, and inflammation.

Executive Summary

Palmitic acid, a ubiquitous saturated fatty acid, is widely recognized for its pro-inflammatory and lipotoxic effects at elevated concentrations, contributing to the pathogenesis of metabolic diseases such as insulin resistance and type 2 diabetes. In stark contrast, branched-chain fatty acids (BCFAs) as a class, which includes this compound, are suggested to possess anti-inflammatory properties and play a role in maintaining cell membrane fluidity. Direct comparative studies are limited, but the structural differences between these two fatty acids fundamentally dictate their distinct biological functions.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the biological activities of palmitic acid and the inferred properties of this compound, based on the broader class of branched-chain fatty acids.

FeaturePalmitic Acid (16:0)This compound (iso-17:0)
Structure Straight-chain saturated fatty acidIso-branched-chain saturated fatty acid
Primary Biological Role at High Concentrations Pro-inflammatory, lipotoxic, implicated in metabolic syndrome[1][2]Generally considered anti-inflammatory and involved in modulating membrane fluidity[1][2][3]
Effect on Inflammation Induces inflammatory responses via TLR4/NF-κB signaling, leading to the production of pro-inflammatory cytokines like IL-6 and TNF-α[2][4][5][6]As a branched-chain fatty acid, it is suggested to have anti-inflammatory effects by reducing the expression of pro-inflammatory factors.[1]
Role in Metabolism Contributes to insulin resistance by impairing insulin signaling pathways[1]May improve energy metabolism.[5] Branched-chain fatty acids, in general, are associated with reduced triglyceride synthesis.[1]
Effect on Cell Membranes Can decrease membrane fluidity when incorporated into phospholipids.Modulates and can increase membrane fluidity.[2][3]
Signaling Pathway Interactions Activates TLR4, leading to downstream activation of NF-κB and MAPK pathways.[1][4][5][6]May activate PPARα and sterol regulatory element-binding protein-1c.[1]

Signaling Pathways: A Tale of Two Fatty Acids

The signaling cascades initiated by palmitic acid and those potentially influenced by this compound diverge significantly, leading to opposing cellular outcomes.

Palmitic Acid-Induced Inflammatory Signaling

Palmitic acid is a known agonist of Toll-like receptor 4 (TLR4), a key component of the innate immune system.[1][4] This interaction triggers a signaling cascade that results in the activation of the transcription factor NF-κB, a master regulator of inflammation.[5][6] The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines such as TNF-α and IL-6, perpetuating an inflammatory state.[2][4]

Palmitic_Acid_Signaling PA Palmitic Acid TLR4 TLR4/MD-2 PA->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces

Caption: Palmitic acid-induced pro-inflammatory signaling cascade.

Postulated Anti-Inflammatory Signaling of Branched-Chain Fatty Acids

In contrast, branched-chain fatty acids (BCFAs) are suggested to exert anti-inflammatory effects. While the precise mechanisms for this compound are not fully elucidated, BCFAs as a class have been shown to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and has been shown to have anti-inflammatory properties by inhibiting NF-κB signaling.

BCFA_Signaling BCFA This compound (Branched-Chain Fatty Acid) PPARa PPARα BCFA->PPARa Activates NFkB NF-κB PPARa->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Postulated anti-inflammatory action of BCFAs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying the effects of fatty acids on cultured cells.

Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Complexes

Objective: To prepare soluble and physiologically relevant fatty acid solutions for in vitro cell culture experiments.

Materials:

  • Fatty acid (Palmitic acid or this compound)

  • Ethanol (100%)

  • Fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in sterile water)

  • Cell culture medium

Protocol:

  • Prepare a stock solution of the fatty acid in ethanol (e.g., 100 mM).

  • Warm the fatty acid-free BSA solution and the cell culture medium to 37°C.

  • Add the fatty acid stock solution to the pre-warmed BSA solution while vortexing to achieve the desired molar ratio (commonly between 3:1 and 6:1 fatty acid to BSA).

  • Incubate the fatty acid-BSA complex solution at 37°C for at least 30 minutes to allow for complete binding.

  • Sterile-filter the final solution using a 0.22 µm filter.

  • Dilute the fatty acid-BSA complex in cell culture medium to the final desired concentration for treating cells. A BSA-only control should be prepared in parallel.

Analysis of Inflammatory Cytokine Production

Objective: To quantify the effect of fatty acid treatment on the secretion of pro-inflammatory cytokines from cultured cells (e.g., macrophages).

Protocol:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with the prepared fatty acid-BSA complexes (or BSA control) for a specified duration (e.g., 24 hours).

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Normalize the cytokine concentrations to the total protein content of the cells in each well.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the effects of palmitic acid and this compound on a cellular model of inflammation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Prep_PA Prepare Palmitic Acid-BSA Complex Cell_Culture Culture Macrophages Prep_PA->Cell_Culture Prep_15MPA Prepare this compound-BSA Complex Prep_15MPA->Cell_Culture Prep_Control Prepare BSA Control Prep_Control->Cell_Culture Cytokine_Analysis Cytokine Measurement (ELISA) Cell_Culture->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) Cell_Culture->Signaling_Analysis Gene_Expression Gene Expression Analysis (qPCR) Cell_Culture->Gene_Expression

Caption: Workflow for comparing fatty acid effects on inflammation.

Conclusion

The available evidence strongly indicates that palmitic acid and this compound have divergent effects on biological systems. Palmitic acid, particularly at elevated levels, is a potent inducer of inflammation and metabolic dysfunction. In contrast, the branched-chain structure of this compound likely confers it with beneficial properties, including anti-inflammatory potential and a role in maintaining membrane health. Further direct comparative studies are warranted to fully elucidate the specific mechanisms of this compound and its potential as a therapeutic agent in inflammatory and metabolic diseases.

References

Differentiating 15-Methylpalmitic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipidomics, the precise identification of fatty acid isomers is paramount for understanding their distinct biological roles and advancing drug development. 15-Methylpalmitic acid, an iso-branched-chain fatty acid, and its isomers present a significant analytical challenge due to their identical mass and similar physicochemical properties. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data, to effectively differentiate this compound from its key isomers.

The Challenge of Isomeric Differentiation

This compound belongs to the family of branched-chain fatty acids (BCFAs) and is structurally distinct from its isomers. The primary isomers of concern for researchers include:

  • 14-Methylpalmitic acid (anteiso-isomer): The methyl group is on the antepenultimate carbon.

  • 2-Methylpalmitic acid: The methyl group is at the alpha-position.

  • Heptadecanoic acid (C17:0): A straight-chain fatty acid with the same number of carbon atoms and saturation level.

These subtle structural variations, as illustrated below, necessitate sophisticated analytical approaches for unambiguous identification.

cluster_15mpa This compound (iso) cluster_14mpa 14-Methylpalmitic Acid (anteiso) cluster_2mpa 2-Methylpalmitic Acid cluster_c17 Heptadecanoic Acid (straight-chain) 15-MPA CH3-CH(CH3)-(CH2)13-COOH 14-MPA CH3-CH2-CH(CH3)-(CH2)12-COOH 2-MPA CH3-(CH2)13-CH(CH3)-COOH C17 CH3-(CH2)15-COOH

Figure 1: Structural comparison of this compound and its key isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for fatty acid analysis. After conversion to their more volatile fatty acid methyl esters (FAMEs), isomers can be differentiated based on their gas chromatographic retention times and mass spectral fragmentation patterns.

Comparative GC-MS Data

The following table summarizes the key GC-MS data for the methyl esters of this compound and its isomers. Retention indices are a standardized measure of retention time, providing better comparability across different systems.

Fatty Acid Methyl EsterCommon NameKovats Retention Index (Standard Non-polar Column)Key Mass Spectral Fragments (m/z)
Methyl 15-methylhexadecanoateMethyl isoheptadecanoate~1974[1]74 (base peak) , 87, 143, 241, [M-29], [M-43][1][2]
Methyl 14-methylhexadecanoateMethyl anteisoheptadecanoate~1985[3]74 (base peak) , 87, 101, [M-43], [M-57][4]
Methyl 2-methylhexadecanoate~1944[5]88 (base peak) , 101, 57, 55, 69[5]
Methyl heptadecanoateMethyl margarate~197074 (base peak) , 87, 143, 199, 284 (M+)[6]

Note: The molecular ion (M+) for all methyl esters is m/z 284.

Differentiating Features in Mass Spectra
  • McLafferty Rearrangement: The base peak at m/z 74 is characteristic of most straight-chain and branched-chain FAMEs due to the McLafferty rearrangement of the methoxycarbonyl group.

  • Alpha-Cleavage: The peak at m/z 87 results from cleavage at the C2-C3 bond.

  • Distinguishing iso and anteiso isomers: While both have prominent ions at m/z 74 and 87, the relative abundance of other fragments can be indicative. The loss of an isopropyl group ([M-43]) is common for iso compounds, while the loss of a sec-butyl group ([M-57]) is more characteristic of anteiso compounds.

  • 2-Methyl Isomer: The presence of a methyl group at the C2 position leads to a characteristic base peak at m/z 88 due to a modified McLafferty rearrangement, making it readily distinguishable from other isomers.[5]

cluster_workflow GC-MS Analysis Workflow Sample Sample Esterification Esterification Sample->Esterification Fatty Acid -> FAME GC_Injection GC_Injection Esterification->GC_Injection Volatilization GC_Column GC_Column GC_Injection->GC_Column Separation by boiling point & polarity MS_Detector MS_Detector GC_Column->MS_Detector Elution Ionization Ionization MS_Detector->Ionization Electron Impact Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Fragmentation Data_Analysis Data_Analysis Mass_Analyzer->Data_Analysis m/z sorting Identification Identification Data_Analysis->Identification Retention Time & Mass Spectrum

Figure 2: Generalized workflow for the GC-MS analysis of fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information without the need for derivatization. Both ¹H and ¹³C NMR can be used to distinguish between fatty acid isomers based on the chemical shifts of the methyl and methine protons and carbons.

Comparative NMR Data

The following table summarizes key ¹H and ¹³C NMR chemical shifts for this compound and its isomers. Data is compiled from various sources and may have been recorded under different experimental conditions.

Fatty AcidKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)
This compound (iso)~0.85 (d, 6H, C16 & C17-CH₃)~22.7 (C16 & C17-CH₃), ~27.9 (C15-CH)
14-Methylpalmitic Acid (anteiso)~0.86 (t, 3H, C16-CH₃), ~0.84 (d, 3H, C14-CH₃)~11.4 (C16-CH₃), ~19.2 (C14-CH₃), ~34.5 (C14-CH)
2-Methylpalmitic Acid~1.15 (d, 3H, C2-CH₃), ~2.45 (m, 1H, C2-H)~17.0 (C2-CH₃), ~40.0 (C2-CH)
Heptadecanoic Acid~0.88 (t, 3H, C17-CH₃), ~2.34 (t, 2H, C2-H)~14.1 (C17-CH₃), ~34.1 (C2-CH₂)

d: doublet, t: triplet, m: multiplet

Differentiating Features in NMR Spectra
  • Methyl Group Signals: The chemical shift and multiplicity of the methyl group signals in ¹H NMR are highly informative. The two equivalent methyl groups of the iso isomer (15-methyl) appear as a doublet, while the anteiso isomer (14-methyl) shows a doublet for the branch methyl and a triplet for the terminal methyl group. The 2-methyl isomer's methyl group signal is further downfield.

  • Methine Proton Signals: The proton on the carbon bearing the methyl group (methine proton) has a characteristic chemical shift that depends on its position along the fatty acid chain.

  • ¹³C NMR: The chemical shifts of the methyl carbons and the carbon at the branch point provide clear differentiation between the isomers.

cluster_nmr_logic NMR-Based Isomer Differentiation Logic Start Analyze NMR Spectra Methyl_Signal Methyl Signal(s) in ¹H NMR Start->Methyl_Signal Doublet_0_85 Doublet at ~0.85 ppm Methyl_Signal->Doublet_0_85 One signal type Triplet_and_Doublet Triplet and Doublet ~0.85 ppm Methyl_Signal->Triplet_and_Doublet Two signal types Downfield_Doublet Doublet at ~1.15 ppm Methyl_Signal->Downfield_Doublet One signal type Single_Triplet Single Triplet at ~0.88 ppm Methyl_Signal->Single_Triplet One signal type Iso This compound Doublet_0_85->Iso Anteiso 14-Methylpalmitic Acid Triplet_and_Doublet->Anteiso Alpha_Branched 2-Methylpalmitic Acid Downfield_Doublet->Alpha_Branched Straight_Chain Heptadecanoic Acid Single_Triplet->Straight_Chain

Figure 3: Decision logic for differentiating fatty acid isomers based on ¹H NMR methyl signals.

Experimental Protocols

GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

1. Esterification (Acid-Catalyzed Methylation):

  • To approximately 1-5 mg of the fatty acid sample in a glass tube, add 2 mL of 2% sulfuric acid in methanol.

  • Seal the tube and heat at 80°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column is recommended for good separation of FAME isomers.[7][8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (10:1).

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 50-550.

NMR Spectroscopy of Fatty Acids

1. Sample Preparation:

  • Dissolve 5-10 mg of the fatty acid in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Experiments:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 s.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 s.

  • 2D NMR (for complex structures):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.

Conclusion

The differentiation of this compound from its isomers is achievable through the careful application of GC-MS and NMR spectroscopy. GC-MS, particularly with the use of a polar capillary column, offers excellent separation based on subtle differences in polarity and boiling point, while mass spectrometry provides characteristic fragmentation patterns for each isomer. NMR spectroscopy serves as a powerful complementary technique, offering detailed structural insights without derivatization. By leveraging the quantitative data and experimental protocols outlined in this guide, researchers can confidently identify these challenging fatty acid isomers, paving the way for a deeper understanding of their biological significance.

References

A Comparative Guide to the Quantification of 15-Methylpalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomic studies, the accurate quantification of specific fatty acids is paramount. 15-Methylpalmitic acid (15-MPA), a branched-chain fatty acid, plays a role in various biological processes and serves as a potential biomarker. This guide provides a comparative overview of the two primary analytical techniques for the quantification of 15-MPA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on their performance metrics and experimental protocols.

Performance Comparison

The choice between GC-MS and LC-MS for 15-MPA quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes key performance metrics for each technique, compiled from various studies on fatty acid analysis. It is important to note that direct comparative data for 15-MPA is limited; therefore, the presented data is a consolidated representation for long-chain and branched-chain fatty acids.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Low femtomol range on column.[1]0.8–10.7 nmol/L[2]
Limit of Quantification (LOQ) 2.4–285.3 nmol/L.[2]8.0–45.0 ng/mL.[3]
**Linearity (R²) **> 0.99> 0.99[4]
Precision (RSD%) Intra-day: < 3.5%; Inter-day: < 6.1%.[5]Intra-day: 0.7-9.1%; Inter-day: 3.7-9.5%.[3]
Accuracy (Recovery %) 95.25% to 100.29%.[6]83.4% to 112.8%.[3]
Derivatization Typically required (e.g., FAMEs).[7]Often optional, but can improve sensitivity.[2][8]
Throughput Generally lower due to longer run times.Can be higher with optimized methods.
Isomer Separation Excellent for structural isomers.[1]Can be challenging, may require specific columns.[9]

Experimental Workflows

A generalized workflow for the analysis of fatty acids from biological samples involves several key steps from extraction to data analysis.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Method Dependent) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Hydrolysis Saponification/Hydrolysis (to release free fatty acids) Extraction->Hydrolysis Derivatization_GC Esterification to FAMEs (for GC-MS) Hydrolysis->Derivatization_GC GC-MS Path Derivatization_LC Optional Derivatization (for LC-MS) Hydrolysis->Derivatization_LC LC-MS Path (Optional) GCMS GC-MS Analysis Derivatization_GC->GCMS LCMS LC-MS/MS Analysis Derivatization_LC->LCMS Quantification Quantification (using internal standards) GCMS->Quantification LCMS->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

General workflow for fatty acid analysis.

Experimental Protocols

Below are detailed methodologies for the quantification of 15-MPA using both GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of fatty acids, including 15-MPA, typically requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[7]

1. Lipid Extraction:

  • Lipids are extracted from the biological matrix using a solvent mixture, commonly chloroform:methanol (2:1, v/v), as described in the Folch or Bligh-Dyer methods.

2. Saponification and Derivatization (Esterification):

  • The lipid extract is saponified using a methanolic base (e.g., NaOH or KOH) to release the fatty acids from their esterified forms.

  • The resulting free fatty acids are then esterified to FAMEs. A common method involves the use of boron trifluoride (BF3) in methanol or acetyl-chloride in methanol.[7][10]

  • To the dried lipid extract, add 1-2 mL of 14% BF3-methanol solution.

  • Heat the mixture at 100°C for 5-10 minutes.

  • After cooling, add hexane and water to extract the FAMEs into the hexane layer.

  • The hexane layer is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for GC-MS analysis.

3. GC-MS Instrumental Analysis:

  • Column: A polar capillary column, such as a biscyanopropyl polysiloxane or a polyethylene glycol (WAX) type, is typically used for the separation of FAMEs.[7]

  • Injector: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. For example, an initial temperature of 100°C, ramped to 240°C at a rate of 3-5°C/min.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS can directly analyze free fatty acids without derivatization, which can simplify sample preparation. However, derivatization may be employed to improve ionization efficiency and sensitivity.[2][8]

1. Lipid Extraction:

  • Similar to the GC-MS protocol, lipids are extracted from the sample matrix.

2. Sample Preparation (With or Without Derivatization):

  • Without Derivatization: The dried lipid extract can be reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).

  • With Derivatization: To enhance sensitivity, especially in positive ion mode, derivatization can be performed. For example, derivatization with trimethyl-amino-ethyl (TMAE) iodide esters allows for analysis in positive electrospray ionization mode.[11]

3. LC-MS/MS Instrumental Analysis:

  • Column: A reversed-phase column, such as a C8 or C18, is commonly used for the separation of fatty acids.[2][12]

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents is typical. For example, water with a small amount of an ion-pairing agent or buffer (e.g., ammonium acetate) and an organic phase of acetonitrile and/or isopropanol.[8]

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[13] The precursor ion corresponding to the [M-H]⁻ of 15-MPA (in negative ion mode) or a derivatized adduct is selected and fragmented, and a specific product ion is monitored for quantification.

Signaling Pathways and Logical Relationships

The quantification of 15-MPA is often part of a larger investigation into fatty acid metabolism. The following diagram illustrates a simplified overview of fatty acid uptake and its incorporation into cellular lipids.

cluster_cellular_uptake Cellular Environment cluster_metabolic_activation Metabolic Activation cluster_lipid_synthesis Incorporation into Complex Lipids cluster_quantification Analytical Target Extracellular_15MPA Extracellular 15-MPA Membrane_Transport Membrane Transport Extracellular_15MPA->Membrane_Transport Intracellular_15MPA Intracellular 15-MPA Membrane_Transport->Intracellular_15MPA Acyl_CoA_Synthetase Acyl-CoA Synthetase Intracellular_15MPA->Acyl_CoA_Synthetase Total_15MPA Total Cellular 15-MPA (after hydrolysis) Intracellular_15MPA->Total_15MPA Free 15-MPA MPA_CoA 15-MPA-CoA Acyl_CoA_Synthetase->MPA_CoA Triglycerides Triglycerides MPA_CoA->Triglycerides Phospholipids Phospholipids MPA_CoA->Phospholipids Cholesteryl_Esters Cholesteryl Esters MPA_CoA->Cholesteryl_Esters Triglycerides->Total_15MPA Phospholipids->Total_15MPA Cholesteryl_Esters->Total_15MPA

Simplified fatty acid metabolic pathway.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. GC-MS, a well-established method, offers high precision and excellent isomer separation but typically requires derivatization. LC-MS/MS provides high sensitivity and can often be performed without derivatization, simplifying sample preparation. The selection of the most appropriate method will depend on the specific research question, sample type, and available instrumentation. The protocols and performance data presented in this guide provide a foundation for developing and validating robust analytical methods for 15-MPA quantification in a research or clinical setting.

References

Inter-laboratory comparison of 15-Methylpalmitic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Measurement of 15-Methylpalmitic Acid

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of fatty acids is paramount. This guide provides a comprehensive comparison of common analytical methodologies for the quantification of this compound, a branched-chain fatty acid of increasing interest in metabolic research. Due to a lack of extensive inter-laboratory comparison studies focused solely on this compound, this guide draws upon established methods for the analysis of a broader range of fatty acids, which are fully applicable to this specific compound.

Quantitative Data Summary

The selection of an analytical method for fatty acid quantification significantly impacts the accuracy, precision, and sensitivity of the results. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following tables summarize the performance characteristics of these methods based on a review of published literature. It is important to note that performance can vary based on the specific instrumentation, sample matrix, and protocol employed.

Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

ParameterMethod 1: Acid-Catalyzed MethylationMethod 2: Base-Catalyzed Transesterification
Derivatization Reagent Methanolic HCl or BF3Sodium Methoxide or Potassium Hydroxide
Linearity (R²) >0.99>0.98
Precision (%RSD) <15%0.21–15%[1]
Recovery (%) 85-110%82–122%[1]
Applicability Free fatty acids and esterified lipidsPrimarily for esterified lipids (e.g., triglycerides, phospholipids)
Notes Acid catalysts can degrade some unsaturated fatty acids at high temperatures.[2]Milder conditions, but may not efficiently derivatize free fatty acids.[1][2]

Table 2: Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

ParameterMethod 1: Direct Analysis (No Derivatization)Method 2: Derivatization-Based
Derivatization Reagent NonePicolinyl Esters, etc.
Linearity (R²) >0.99>0.99
Precision (%RSD) <15%<10%
Limit of Detection (LOD) 5–100 nM[3]Low femtomole range[4]
Applicability Free fatty acidsBroad applicability, enhances sensitivity
Notes Simpler sample preparation.[5]Increased sensitivity and chromatographic resolution.[4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the comparability of results between laboratories. Below are representative protocols for the analysis of fatty acids by GC-MS and LC-MS.

Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common workflow for the analysis of total fatty acids in a biological sample, such as plasma or tissue homogenate.

  • Lipid Extraction:

    • To 100 µL of sample, add an internal standard (e.g., a deuterated analog of a fatty acid not expected to be in the sample).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 2 minutes and centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Collect the lower organic layer.

  • Hydrolysis and Derivatization (Acid-Catalyzed):

    • Evaporate the solvent from the collected organic layer under a stream of nitrogen.

    • Add 1 mL of 2% sulfuric acid in methanol.

    • Incubate at 60°C for 60 minutes. This step both hydrolyzes esterified fatty acids and converts all fatty acids to their methyl esters (FAMEs).

    • After cooling, add 1.5 mL of water and 1 mL of hexane. Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract onto the GC-MS system.

    • GC Column: A polar capillary column (e.g., HP-88 or similar) is typically used for FAME separation.[6]

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) to elute all FAMEs.[6]

    • MS Detection: Use electron ionization (EI) and scan a mass range appropriate for FAMEs (e.g., m/z 50-550) or use selected ion monitoring (SIM) for targeted quantification.[7]

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids

This protocol is suitable for the direct analysis of non-esterified fatty acids.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phases: Typically a gradient of water and acetonitrile/methanol with a small amount of acid (e.g., formic acid) is used.

    • MS Detection: Electrospray ionization (ESI) in negative ion mode is used to detect the deprotonated fatty acids. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity.[5]

Visualizations

Metabolic Context of this compound

Branched-chain fatty acids like this compound can be obtained from dietary sources or synthesized endogenously. They are incorporated into complex lipids, such as phospholipids and triglycerides, or can be metabolized for energy. The diagram below illustrates this general context.

Diet Dietary Intake (e.g., dairy, ruminant fats) BCFA_Pool This compound Pool Diet->BCFA_Pool Biosynthesis Endogenous Biosynthesis Biosynthesis->BCFA_Pool Complex_Lipids Incorporation into Complex Lipids (Phospholipids, Triglycerides) BCFA_Pool->Complex_Lipids Beta_Oxidation Beta-Oxidation (Energy Production) BCFA_Pool->Beta_Oxidation Signaling Cellular Signaling (e.g., PPAR activation) BCFA_Pool->Signaling Membrane Membrane Fluidity Modulation Complex_Lipids->Membrane

Metabolic fate of this compound.
General Analytical Workflow for Fatty Acid Measurement

The following diagram outlines the key steps in a typical laboratory workflow for the quantification of fatty acids from biological samples.

Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction Derivatization Derivatization (e.g., to FAMEs for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS) Derivatization->Analysis Data Data Processing (Quantification against internal standard) Analysis->Data

References

15-Methylpalmitic Acid as a Dietary Biomarker: A Comparative Guide to Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 15-methylpalmitic acid (15-MPA), a branched-chain fatty acid, with other prominent odd-chain fatty acids (OCFAs) as dietary biomarkers. The objective is to present the current scientific evidence on their utility, backed by experimental data and detailed methodologies, to aid in the design and interpretation of nutritional and clinical studies.

Introduction to Odd-Chain and Branched-Chain Fatty Acids

Odd-chain fatty acids (OCFAs) and branched-chain fatty acids (BCFAs) are minor components of the total fatty acid pool in humans. Unlike their even-chain counterparts, they are not synthesized de novo in large amounts by humans and are therefore considered potential biomarkers of dietary intake. The primary dietary sources of these fatty acids are ruminant products like dairy and meat, where they are synthesized by rumen bacteria.[1][2]

The most studied OCFAs as dietary biomarkers are the linear-chain pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). This compound, also known as iso-heptadecanoic acid (iso-C17:0), is a branched-chain fatty acid that is also attracting interest for its potential as a biomarker.

Comparative Analysis of Biomarker Performance

The utility of a dietary biomarker is determined by its specificity, sensitivity, and the strength of its correlation with the intake of a particular food or nutrient. While extensive research has been conducted on linear OCFAs, data on this compound as a dietary biomarker in humans is still emerging.

Quantitative Data Summary

The following table summarizes the concentrations of this compound and other key odd-chain fatty acids in the milk of various species, providing insight into their dietary sources.

Fatty AcidCow Milk ( g/100g FAME)Sheep Milk ( g/100g FAME)Goat Milk ( g/100g FAME)Human Milk ( g/100g FAME)
This compound (iso-C17:0) PresentHigh ConcentrationPresentLow Concentration
Pentadecanoic acid (C15:0) ~1.2%High ConcentrationPresent~0.81%
Heptadecanoic acid (C17:0) ~0.54%High ConcentrationPresent-

FAME: Fatty Acid Methyl Esters. Data compiled from multiple sources.[1][2][3]

Correlation with Dietary Intake

  • Pentadecanoic acid (C15:0): Widely accepted as a biomarker for dairy fat intake.[4][5] Studies have shown a significant positive correlation between plasma or adipose tissue levels of C15:0 and the consumption of dairy products.[5] For instance, one study reported that serum C15:0 was a significant biomarker for total dairy intake.[5]

  • Heptadecanoic acid (C17:0): Also considered a biomarker for dairy fat, though some studies suggest its correlation might be weaker or influenced by other dietary factors.[6] There is evidence for endogenous synthesis of C17:0, which could confound its use as a purely dietary biomarker.[4][7]

  • This compound (iso-C17:0): Emerging evidence suggests its potential as a biomarker for dairy fat intake. A study in children found an inverse correlation between plasma iso-C17:0 and liver fat, indicating a potential link to metabolic health that may be mediated by dairy consumption.[8] However, direct quantitative comparisons of its performance against C15:0 and C17:0 in reflecting dietary intake are currently limited.

Experimental Protocols

The accurate quantification of this compound and other OCFAs in biological samples is crucial for their validation as dietary biomarkers. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.

Protocol: Fatty Acid Profiling in Human Plasma using GC-MS

This protocol provides a general workflow for the analysis of fatty acids, including this compound and other OCFAs, in human plasma.

  • Sample Preparation:

    • Lipid Extraction: Lipids are extracted from plasma samples (typically 100-500 µL) using a solvent system such as chloroform:methanol (2:1, v/v), often following the Bligh and Dyer method.[9][10] An internal standard, such as a deuterated fatty acid (e.g., d3-C17:0), is added at the beginning of the extraction for accurate quantification.[11]

    • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., methanolic KOH) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.). The free fatty acids are then converted to their volatile fatty acid methyl esters (FAMEs) using a methylating agent like boron trifluoride (BF3) in methanol or by acid-catalyzed transesterification.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: A small volume (typically 1 µL) of the FAMEs solution in an appropriate solvent (e.g., hexane or iso-octane) is injected into the GC.

    • Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a highly polar CP-Sil 88 column).[9] The oven temperature is programmed to ramp up gradually to allow for the separation of a wide range of fatty acids.

    • Detection: As the separated FAMEs elute from the GC column, they enter the mass spectrometer. Electron impact (EI) ionization is commonly used to fragment the molecules.[12] The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for the identification and quantification of each fatty acid.

  • Data Analysis:

    • Identification: Fatty acids are identified by comparing their retention times and mass spectra to those of known standards.

    • Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard. A calibration curve generated from a series of known concentrations of fatty acid standards is used to ensure accuracy.[11]

Signaling Pathways and Metabolic Relevance

The interest in these fatty acids extends beyond their role as biomarkers to their potential biological activities.

Metabolic Fate of Odd-Chain and Branched-Chain Fatty Acids

The following diagram illustrates the general metabolic pathways of linear and branched-chain odd-carbon fatty acids.

cluster_diet Dietary Intake cluster_fa Fatty Acids in Circulation cluster_metabolism Metabolism Diet Ruminant Products (Dairy, Meat) OCFA Linear OCFAs (C15:0, C17:0) Diet->OCFA BCFA Branched-Chain FAs (this compound) Diet->BCFA BetaOx Beta-Oxidation OCFA->BetaOx β-oxidation AlphaOx Alpha-Oxidation BCFA->AlphaOx α-oxidation PropionylCoA Propionyl-CoA TCA TCA Cycle (Anaplerosis) PropionylCoA->TCA Energy Energy Production TCA->Energy AlphaOx->PropionylCoA BetaOx->PropionylCoA Discovery Discovery Phase (Food Composition Analysis) Observational Observational Studies (Correlation with Intake) Discovery->Observational Candidate Biomarker Intervention Intervention Studies (Controlled Feeding Trials) Observational->Intervention Promising Correlation Validation Validated Biomarker Intervention->Validation Causal Link Established

References

The Unexplored Potential of 15-Methylpalmitic Acid in Metabolic Health: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease research is continuously evolving, with a growing interest in the role of specific fatty acids beyond the traditional classifications of saturated, monounsaturated, and polyunsaturated. Among the lesser-studied players, branched-chain fatty acids (BCFAs) are emerging as potential modulators of metabolic health. This guide focuses on 15-methylpalmitic acid, an iso-branched-chain fatty acid, and its putative correlation with key metabolic markers. While direct research on this compound is still in its nascent stages, this guide synthesizes the available evidence from studies on closely related iso-BCFAs to provide a comparative framework for future investigations.

Correlation with Key Metabolic Markers: A Comparative Analysis

Quantitative data directly linking this compound to metabolic markers in large human cohort studies are currently limited. However, several studies have investigated the association of the broader class of iso-BCFAs, including structurally similar molecules like 14-methylpentadecanoic acid, with markers of metabolic syndrome. The available evidence consistently points towards a potential protective role of these fatty acids.

A meta-analysis of observational studies revealed a significant negative correlation between the levels of endogenous BCFAs in serum and adipose tissue and the risk of developing metabolic syndrome. Furthermore, studies in obese individuals have demonstrated an inverse correlation between serum concentrations of iso-BCFAs and key markers of metabolic dysregulation, namely triglycerides and the inflammatory marker C-reactive protein (CRP)[1].

The following table summarizes the key findings on the correlation between iso-BCFAs and various metabolic markers. It is important to note that these findings are for the broader class of iso-BCFAs and serve as a proxy for the potential effects of this compound.

Metabolic MarkerType of Correlation with Iso-BCFAsKey Findings and Significance
Triglycerides NegativeLower serum levels of iso-BCFAs are associated with higher triglyceride levels in obese individuals, suggesting a potential role in lipid metabolism regulation[1].
C-Reactive Protein (CRP) NegativeAn inverse relationship between serum iso-BCFA concentrations and CRP, a marker of systemic inflammation, has been observed in obese patients[1].
Insulin NegativeLowered blood concentrations of iso-BCFAs have been noted in obese patients, with an inverse correlation to insulin levels, indicating a potential link to insulin sensitivity[1].
Metabolic Syndrome Risk NegativeA meta-analysis has shown a significant negative correlation between endogenous BCFAs and the risk of developing metabolic syndrome.

Experimental Protocols: Measuring this compound

Accurate quantification of this compound and other BCFAs in biological samples is crucial for elucidating their physiological roles. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of fatty acid profiles. Below is a detailed, representative protocol for the analysis of BCFAs in human serum.

Objective: To quantify the concentration of this compound and other branched-chain fatty acids in human serum.

Materials:

  • Human serum samples

  • Internal standard (e.g., 17:0 or a deuterated version of a BCFA)

  • Methanol

  • Chloroform

  • Saline solution (0.9% NaCl)

  • Boron trifluoride-methanol (14% BF3-MeOH)

  • Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-225ms)

Procedure:

  • Lipid Extraction:

    • To 100 µL of serum, add a known amount of the internal standard.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Add 0.5 mL of saline solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • Add 1 mL of 14% BF3-MeOH to the dried lipid extract.

    • Incubate the mixture in a sealed tube at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of distilled water, and vortex to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer containing the FAMEs.

  • Sample Cleanup and Concentration:

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs to a final volume of approximately 50 µL.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated FAMEs onto the GC-MS system.

    • GC Conditions:

      • Injector temperature: 250°C

      • Oven temperature program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, and hold for 10 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ion source temperature: 230°C

      • Acquisition mode: Scan mode to identify all FAMEs and selected ion monitoring (SIM) mode for quantification of specific BCFAs.

    • Identification and Quantification:

      • Identify this compound methyl ester based on its retention time and mass spectrum compared to a known standard.

      • Quantify the concentration by comparing the peak area of the analyte to the peak area of the internal standard.

Unraveling the Signaling Pathways

The precise molecular mechanisms through which this compound and other iso-BCFAs exert their metabolic effects are an active area of research. In vitro studies using the closely related 14-methylpentadecanoic acid (14-MPA) have provided initial insights into the potential signaling pathways involved. These studies suggest that iso-BCFAs may influence lipid metabolism and inflammation by modulating the expression of key regulatory genes in hepatocytes.

A proposed signaling pathway involves the downregulation of genes responsible for fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1). By inhibiting these pathways, iso-BCFAs may contribute to reduced triglyceride synthesis. Concurrently, these fatty acids appear to suppress the expression of pro-inflammatory genes like C-reactive protein (CRP) and interleukin-6 (IL-6), potentially mitigating chronic low-grade inflammation associated with metabolic syndrome.

G cluster_lipid Lipid Metabolism cluster_inflammation Inflammatory Response BCFA This compound (iso-BCFA) Hepatocyte Hepatocyte BCFA->Hepatocyte SREBP1 SREBP1 (Transcription Factor) BCFA->SREBP1 Inhibits Inflammation_Genes Inflammatory Gene Expression (e.g., CRP, IL-6) BCFA->Inflammation_Genes Inhibits FASN FASN (Fatty Acid Synthase) SREBP1->FASN Activates Triglycerides Triglyceride Synthesis FASN->Triglycerides Promotes Inflammation Inflammation Inflammation_Genes->Inflammation Promotes

Caption: Proposed signaling pathway of iso-BCFAs in hepatocytes.

Future Directions and Conclusion

While the direct evidence for the role of this compound in metabolic health is still emerging, the collective findings from studies on branched-chain fatty acids as a class, and specifically iso-BCFAs, are compelling. The inverse correlations with triglycerides and markers of inflammation, coupled with in vitro evidence of gene regulation, position this compound as a promising candidate for further investigation as both a biomarker and a potential therapeutic agent in the context of metabolic syndrome.

For researchers and drug development professionals, this guide highlights the critical need for studies that specifically quantify this compound in large, well-characterized human cohorts and correlate these levels with a comprehensive panel of metabolic markers. Furthermore, mechanistic studies are required to fully elucidate the signaling pathways modulated by this specific fatty acid and to explore its therapeutic potential. The methodologies and comparative data presented here provide a foundational resource for designing and interpreting such future investigations.

References

Comparative analysis of 15-Methylpalmitic acid in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 15-Methylpalmitic acid (15-MPA), a branched-chain fatty acid, in healthy versus diseased states. While research specifically isolating 15-MPA's role is emerging, this document synthesizes current understanding of branched-chain fatty acids (BCFAs) as a class, with a focus on 15-MPA where data is available.

Quantitative Data Summary

Direct comparative data for this compound across various diseases remains limited. However, studies on monomethyl branched-chain fatty acids (mmBCFAs), which include 15-MPA, provide valuable insights into their altered levels in metabolic disorders.

Biomarker CategoryHealthy StateDiseased StatePercentage ChangeDisease ContextReference Tissue/Fluid
Monomethyl Branched-Chain Fatty Acids (mmBCFAs) Higher ConcentrationsLower Concentrations~30% decreaseObesityAdipose Tissue[1]
Endogenous Branched-Chain Fatty Acids (BCFAs) Higher LevelsLower LevelsSignificant Negative CorrelationMetabolic SyndromeSerum and Adipose Tissue[2][3]

Note: The data presented is for the broader class of branched-chain fatty acids. Further research is required to quantify the specific changes in 15-MPA concentrations in various disease states.

Biological Significance and Potential Therapeutic Relevance

This compound is an iso-branched-chain fatty acid primarily obtained from dietary sources such as dairy products and ruminant fats.[4] It can also be synthesized endogenously in adipose tissue.[5] Emerging research suggests that BCFAs, including 15-MPA, may play a role in metabolic health.

Studies have indicated that lower levels of circulating and adipose tissue BCFAs are associated with obesity and metabolic syndrome.[1][2][3] In fact, following bariatric surgery, the levels of BCFAs in formerly obese individuals have been observed to return to levels comparable to those in healthy individuals.[6] This suggests a potential link between BCFA metabolism and the pathophysiology of these conditions.

While the direct impact of 15-MPA on cancer and neurological disorders is not yet well-defined, the broader class of fatty acids is known to influence these conditions. For instance, its straight-chain counterpart, palmitic acid, has been extensively studied for its pro-inflammatory and lipotoxic effects in various diseases when in excess. The structural difference of 15-MPA, with its methyl branch, may lead to distinct biological activities that warrant further investigation for potential therapeutic applications.

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for understanding its role in health and disease. The following is a generalized protocol based on common methods for fatty acid analysis.

1. Sample Collection and Storage:

  • Blood: Collect whole blood in EDTA-containing tubes. Separate plasma or serum by centrifugation at 2,000-3,000 x g for 15 minutes at 4°C. Store plasma/serum at -80°C until analysis.

  • Adipose Tissue: Obtain adipose tissue biopsies and immediately flash-freeze in liquid nitrogen. Store at -80°C.

2. Lipid Extraction:

  • A common method is the Folch extraction. Homogenize the sample (e.g., 50-100 mg of tissue or 100-200 µL of plasma) in a 2:1 (v/v) chloroform:methanol solution.

  • Vortex thoroughly and allow for phase separation. The lower organic phase containing the lipids is collected.

  • Repeat the extraction process on the remaining aqueous phase to ensure complete lipid recovery.

  • Dry the pooled organic extracts under a stream of nitrogen.

3. Fatty Acid Methyl Ester (FAME) Derivatization:

  • To make the fatty acids volatile for gas chromatography, they are converted to fatty acid methyl esters (FAMEs).

  • Re-suspend the dried lipid extract in a known volume of a reagent such as 14% boron trifluoride in methanol or 2% sulfuric acid in methanol.

  • Heat the mixture at 60-100°C for a specified time (e.g., 10-60 minutes).

  • After cooling, add a non-polar solvent (e.g., hexane) and water to extract the FAMEs into the organic layer.

4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Inject the FAME-containing organic phase into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).

  • The gas chromatograph separates the different FAMEs based on their boiling points and polarity.

  • The separated FAMEs are then introduced into a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.

  • This compound methyl ester can be identified by its specific retention time and mass spectrum.

  • Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (e.g., a deuterated or odd-chain fatty acid) of a known concentration.

Visualizations

Signaling Pathways and Biosynthesis

The specific signaling pathways directly modulated by this compound are not yet well-elucidated. However, the biosynthesis of branched-chain fatty acids is understood to originate from branched-chain amino acids.

BCFAsynthesis Biosynthesis of Branched-Chain Fatty Acids BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination AcylCoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) BCKA->AcylCoA Oxidative Decarboxylation FASN Fatty Acid Synthase (FASN) AcylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN BCFA Branched-Chain Fatty Acids (including 15-MPA) FASN->BCFA Elongation

Biosynthesis of Branched-Chain Fatty Acids
Experimental Workflow

ExperimentalWorkflow General Experimental Workflow for 15-MPA Analysis cluster_sample Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Blood, Adipose Tissue) LipidExtraction Lipid Extraction (e.g., Folch method) SampleCollection->LipidExtraction Derivatization FAME Derivatization LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Workflow for 15-MPA Analysis

References

Safety Operating Guide

Safe Disposal of 15-Methylpalmitic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 15-Methylpalmitic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The following procedures are based on established safety protocols for similar fatty acids and their derivatives.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Spill Management

In the event of a spill, immediate containment and cleanup are essential to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as sand, diatomite, or universal binders to contain the substance. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collection: Collect the absorbed or spilled material using spark-proof tools and place it into a suitable, clearly labeled, and closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to the procedures outlined below.

III. Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance.

Step-by-Step Disposal Guide:

  • Waste Characterization: The waste generator is responsible for accurately characterizing the waste.[1] This includes identifying all constituents and their concentrations.

  • Containerization:

    • Place waste this compound into a designated, leak-proof, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.[2]

    • Keep the container tightly closed when not in use.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[1] Provide them with a complete and accurate description of the waste.

IV. Data Presentation

The following table summarizes key physical and chemical properties of similar fatty acids that inform safe handling and disposal procedures.

PropertyDataRelevance to Disposal
Physical State Solid or Liquid (depending on temperature)Determines the appropriate spill cleanup method (sweeping for solids, absorption for liquids).
Melting Point Approximately 32 - 35 °C (for similar compounds)[2]Indicates the temperature at which the substance may transition between solid and liquid states.
Boiling Point Approximately 185 °C at 13 hPa (for similar compounds)[2]High boiling point suggests low volatility at room temperature, reducing inhalation risk during handling.
Density Approximately 0.852 g/mL at 25 °C (for similar compounds)[2]Useful for waste characterization and transportation documentation.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[1]Dictates segregation requirements during storage and disposal to prevent hazardous reactions.[1]

V. Experimental Workflows and Logical Relationships

To ensure a clear understanding of the disposal process, the following diagram illustrates the decision-making and operational workflow.

A Start: this compound for Disposal B Is this a spill? A->B C Follow Spill Management Protocol B->C Yes D Characterize Waste B->D No C->D E Select Appropriate & Labeled Container D->E F Store in Designated Secondary Containment E->F G Contact Licensed Waste Disposal Service F->G H Arrange for Waste Pickup G->H I End: Proper Disposal Complete H->I

Disposal Workflow for this compound

References

Navigating the Safe Handling of 15-Methylpalmitic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 15-Methylpalmitic acid. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Understanding the Hazard Profile

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is fundamental when handling this compound. The following table summarizes the recommended PPE to be used.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[4] The specific glove material should be selected based on the solvent used to handle the fatty acid. Nitrile gloves are a common and effective choice for many laboratory applications. Wear appropriate protective clothing to minimize contact with skin.[4] A standard lab coat is typically sufficient.
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4] Given that the compound may cause respiratory irritation, it is advisable to handle it in a well-ventilated area or under a chemical fume hood to minimize the inhalation of any dust or aerosols.

Operational Plan: From Receipt to Disposal

A clear and structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receipt, the container should be inspected for any damage. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4]

Handling and Preparation of Solutions
  • Engineering Controls : All handling of this compound, especially when in solid (powder) form or when preparing solutions, should be conducted in a certified chemical fume hood to control potential exposure.

  • Personal Protective Equipment : Before handling, ensure all required PPE is donned correctly.

  • Weighing : When weighing the solid compound, use a balance inside the fume hood or in a designated weighing enclosure to prevent the dispersion of dust.

  • Dissolving : If preparing a solution, slowly add the this compound to the chosen solvent. Based on available data for similar compounds, it is soluble in solvents like chloroform and ethanol.[5] Ensure the solvent is compatible with the experimental protocol.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate : Inform the laboratory supervisor and relevant safety personnel.

  • Control : If safe to do so, prevent the spread of the spill using appropriate absorbent materials. For solid spills, avoid raising dust.

  • Clean-up : Wearing appropriate PPE, carefully clean up the spill. For solid materials, gently sweep or vacuum (with HEPA filter) the material into a designated waste container. For liquid spills, use an inert absorbent material.

  • Decontaminate : Clean the spill area with a suitable detergent and water.

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of in accordance with local, state, and federal regulations.[6] Do not dispose of this compound down the drain. It should be collected in a designated hazardous waste container for chemical waste.

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid.[8]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing of Solid C->D E Preparation of Solution D->E F Experimental Use E->F G Decontaminate Work Area F->G J Spill Response F->J K First Aid F->K H Segregate and Label Waste G->H I Proper Disposal of Waste H->I

Caption: Logical workflow for the safe handling of this compound.

References

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